4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
4-chloro-2,5-dimethoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O4S/c1-13-6-4-8(15(10,11)12)7(14-2)3-5(6)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSIEOKJPDDBPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593319 | |
| Record name | 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98546-13-5 | |
| Record name | 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride
Abstract: This technical guide provides a comprehensive overview of 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride, a key intermediate in synthetic organic chemistry. The document details its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel pharmaceutical compounds. Safety protocols and detailed experimental procedures are also provided to assist researchers and drug development professionals in its effective and safe utilization.
Introduction and Chemical Identity
This compound is an aromatic sulfonyl chloride compound. Its structure, featuring a benzene ring substituted with a chloro group, two methoxy groups, and a reactive sulfonyl chloride moiety, makes it a valuable building block in organic synthesis. The sulfonyl chloride functional group is a potent electrophile, rendering the molecule highly reactive towards a variety of nucleophiles. This reactivity is the cornerstone of its utility, particularly in the formation of sulfonamides, a class of compounds with significant and diverse pharmacological activities. This guide will explore the fundamental properties and applications of this versatile reagent.
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of a compound are critical for its application in experimental settings. While some properties of this compound are predicted, they provide a valuable baseline for handling and reaction planning.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 98546-13-5 | [1] |
| Molecular Formula | C₈H₈Cl₂O₄S | N/A |
| Molecular Weight | 271.12 g/mol | N/A |
| Boiling Point | 373.7±42.0 °C (Predicted) | [1] |
| Density | 1.457±0.06 g/cm³ (Predicted) | [1] |
| Appearance | Typically a solid at room temperature | Inferred from similar compounds |
Synthesis and Reactivity
Synthesis of Aromatic Sulfonyl Chlorides
Aromatic sulfonyl chlorides are typically synthesized through the chlorosulfonation of the corresponding aromatic compound. This electrophilic aromatic substitution reaction commonly employs chlorosulfonic acid (ClSO₃H).[3] While a specific documented synthesis for this compound is not detailed in the provided search results, the most probable synthetic route would involve the direct chlorosulfonation of 1-chloro-2,5-dimethoxybenzene.
Another established method for synthesizing sulfonyl chlorides is the Sandmeyer reaction, starting from an aromatic amine. This involves diazotization of the amine followed by a copper-catalyzed reaction with sulfur dioxide.[4] This approach offers an alternative route, especially for substrates that may not be compatible with the harsh conditions of direct chlorosulfonation.[5]
Core Reactivity
The chemical behavior of this compound is dominated by the electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This group is an excellent leaving group, facilitating nucleophilic substitution reactions.
-
Reaction with Amines (Sulfonamide Formation): The most significant reaction of this compound is with primary or secondary amines to form sulfonamides.[6] This reaction is fundamental to the synthesis of a vast array of biologically active molecules. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride, which is typically neutralized by a base.
-
Hydrolysis: In the presence of water, sulfonyl chlorides hydrolyze to form the corresponding sulfonic acid. This reactivity necessitates that reactions are carried out under anhydrous conditions to prevent the consumption of the starting material.[7]
Below is a diagram illustrating the fundamental reaction pathway for the formation of a sulfonamide from an aromatic sulfonyl chloride and a primary amine.
Caption: General reaction mechanism for sulfonamide synthesis.
Applications in Research and Drug Development
The primary application of this compound in the pharmaceutical and agrochemical industries is as a synthetic intermediate.[7] Its utility stems from its ability to introduce the 4-chloro-2,5-dimethoxyphenylsulfonyl moiety into a target molecule.
The sulfonamide functional group is a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial, anticancer, and antifungal drugs.[8] By reacting this compound with various amines, medicinal chemists can generate libraries of novel sulfonamide derivatives for biological screening. The specific substitution pattern on the aromatic ring (chloro and dimethoxy groups) can influence the pharmacokinetic and pharmacodynamic properties of the final compound, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[8] For instance, derivatives of this compound have been investigated for their potential in developing new anticancer agents and materials for electronic applications.[8]
Safety, Handling, and Stability
As with all reactive chemical reagents, proper safety precautions are paramount when handling this compound.
Table 2: GHS Hazard Information
| Hazard Class | Hazard Statement | Source |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | [2][9] |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [10] |
| Aquatic Hazard (long-term) | H412: Harmful to aquatic life with long lasting effects | [10] |
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9] Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[9]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. After handling, wash hands thoroughly.[11] In case of a spill, avoid creating dust, and collect the material for disposal in a suitable, closed container.[9]
-
Stability and Storage: The compound is stable under recommended storage conditions.[9] However, it is sensitive to moisture and should be stored in a tightly sealed container in a dry, cool place.[9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[9]
Experimental Protocol: Synthesis of a N-Substituted Sulfonamide
This section provides a representative, self-validating protocol for the synthesis of a sulfonamide using this compound and a generic primary amine.
Objective: To synthesize a novel sulfonamide derivative for potential biological evaluation.
Materials:
-
This compound
-
A primary amine (e.g., benzylamine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and the base (1.2 equivalents) in the anhydrous solvent.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with the organic solvent if necessary.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure sulfonamide.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR, IR, and mass spectrometry.
The causality behind these steps is crucial: the use of an inert atmosphere and anhydrous solvent prevents hydrolysis of the sulfonyl chloride. The base neutralizes the HCl byproduct, driving the reaction to completion. The aqueous workup removes unreacted starting materials, the base, and salts, leading to a cleaner crude product for final purification.
Caption: Experimental workflow for sulfonamide synthesis.
References
- 4-chloro-2,5-dimethoxybenzenesulfonyl chloride(SALTDATA: FREE) | 98546-13-5.
- CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents.
- Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride - Smolecule.
- 4-Chloro-2,5-dimethylbenzene-1-sulfonyl chloride - ChemScene.
- 4'-Chloro-2',5'-dimethoxyacetoacetanilide | C12H14ClNO4 | CID 78170 - PubChem.
- 4-chloro-N-(2,3-dichlorophenyl)-2,5-dimethoxybenzene-1-sulfonamide - Smolecule.
- 4-Chloro Benzene-Sulphonyl Chloride CAS No 98-60-2 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
- 2,5-Dimethoxybenzenesulfonyl chloride | C8H9ClO4S | CID 137025 - PubChem.
- US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents.
- WO2011058915A1 - Process for production of aromatic sulfonyl chloride compound - Google Patents.
- US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents.
- SAFETY DATA SHEET - 2-Chloro-1,4-dimethoxybenzene.
- Synthesis of sulfonamides - ResearchGate.
- Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC - NIH.
- Sulfonyl Chlorides and Sulfonamides - Sigma-Aldrich.
Sources
- 1. 4-chloro-2,5-dimethoxybenzenesulfonyl chloride(SALTDATA: FREE) | 98546-13-5 [amp.chemicalbook.com]
- 2. 2,5-Dimethoxybenzenesulfonyl chloride | C8H9ClO4S | CID 137025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
- 4. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 7. Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride [smolecule.com]
- 8. Buy 4-chloro-N-(2,3-dichlorophenyl)-2,5-dimethoxybenzene-1-sulfonamide [smolecule.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. 4'-Chloro-2',5'-dimethoxyacetoacetanilide | C12H14ClNO4 | CID 78170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride for Researchers, Scientists, and Drug Development Professionals
CAS Number: 98546-13-5
Molecular Formula: C₈H₈Cl₂O₄S
Molecular Weight: 271.12 g/mol
This guide provides a comprehensive overview of 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride, a key intermediate in synthetic organic chemistry, with a particular focus on its application in drug discovery and development.
Introduction and Significance
This compound is a substituted aromatic sulfonyl chloride that serves as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a chloro and two methoxy groups on the benzene ring, offers a scaffold with specific electronic and steric properties. These characteristics make it a valuable reagent for introducing the 4-chloro-2,5-dimethoxyphenylsulfonyl moiety into a target molecule, often to modulate its biological activity, solubility, and pharmacokinetic properties. In the realm of drug discovery, this compound is of particular interest for the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. The presence of chlorine and methoxy groups on the phenyl ring can significantly influence the binding affinity of a drug candidate to its target protein.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value |
| CAS Number | 98546-13-5 |
| Molecular Formula | C₈H₈Cl₂O₄S |
| Molecular Weight | 271.12 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Soluble in most organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. Insoluble in water. |
| Reactivity | Reacts with nucleophiles such as amines, alcohols, and water. |
Synthesis and Purification
The synthesis of this compound is typically achieved through the chlorosulfonation of 1-chloro-2,5-dimethoxybenzene. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
1-Chloro-2,5-dimethoxybenzene
-
Chlorosulfonic acid
-
Dichloromethane (anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-chloro-2,5-dimethoxybenzene (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane and cool the flask to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C. The reaction is exothermic and will evolve hydrogen chloride gas, which should be vented to a scrubber.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure product.
Mechanism of Chlorosulfonation
The chlorosulfonation of 1-chloro-2,5-dimethoxybenzene is an electrophilic aromatic substitution reaction. The electrophile is the chlorosulfonium ion (SO₂Cl⁺), which is generated in situ from chlorosulfonic acid.
Caption: Simplified mechanism of the chlorosulfonation of an aromatic ring.
The methoxy groups are activating and ortho-, para-directing. The chloro group is deactivating but also ortho-, para-directing. The sulfonation occurs at the position para to the chloro group and ortho to a methoxy group, which is sterically accessible and electronically favorable.
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy protons. The chemical shifts and coupling patterns will be consistent with the substitution pattern of the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, including the carbon attached to the sulfonyl chloride group, and the methoxy carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong characteristic absorption bands for the sulfonyl chloride group (S=O stretching) typically in the regions of 1370-1380 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric).
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern.
Applications in Drug Discovery
This compound is a valuable intermediate in the synthesis of pharmaceutically active compounds, particularly kinase inhibitors. The sulfonyl chloride group readily reacts with primary and secondary amines to form sulfonamides, a common functional group in many drugs.
Synthesis of a Kinase Inhibitor Precursor
The following reaction scheme illustrates the use of this compound in the synthesis of a sulfonamide, which can be a precursor to a kinase inhibitor.
Caption: General scheme for the synthesis of a sulfonamide using this compound.
The 4-chloro-2,5-dimethoxy-substituted phenyl ring can provide crucial interactions within the ATP-binding pocket of a kinase. The chlorine atom can form halogen bonds, while the methoxy groups can act as hydrogen bond acceptors, enhancing the binding affinity and selectivity of the inhibitor.
Safety and Handling
As a sulfonyl chloride, this compound is a reactive and corrosive compound that must be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. Work should be conducted in a well-ventilated fume hood.
-
Incompatibilities: It is incompatible with strong bases, oxidizing agents, and water. It reacts with water, including moisture in the air, to produce hydrochloric acid and the corresponding sulfonic acid, which are corrosive.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the field of drug discovery. Its unique structural features make it an important building block for the development of novel therapeutic agents, especially kinase inhibitors. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective utilization in research and development.
References
General references for the synthesis and reactions of sulfonyl chlorides can be found in standard organic chemistry textbooks and databases such as:
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Patai, S. (Ed.). (1991). The Chemistry of Sulphones and Sulphoxides. John Wiley & Sons.
- Comprehensive Organic Synthesis. (1991). Pergamon Press.
A Comprehensive Technical Guide to the Molecular Structure and Utility of 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride
Abstract
This technical guide provides an in-depth analysis of 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride (CAS No: 98546-13-5), a key aromatic sulfonyl chloride intermediate. We will dissect its core molecular structure, explore its physicochemical properties, and detail its primary synthetic pathways with mechanistic insights. The guide emphasizes the compound's significant chemical reactivity, driven by the sulfonyl chloride moiety, and its subsequent utility as a versatile building block in the fields of medicinal chemistry and advanced materials science. By synthesizing theoretical principles with practical, field-proven protocols, this document serves as an essential resource for researchers, chemists, and drug development professionals seeking to leverage this compound's unique structural features for the design and synthesis of novel, high-value molecules.
Introduction: The Strategic Importance of Substituted Aromatic Sulfonyl Chlorides
Aromatic sulfonyl chlorides are a cornerstone class of reagents in modern organic synthesis. Their intrinsic reactivity allows for the facile introduction of the sulfonyl group into a wide array of molecular scaffolds, most notably through the formation of sulfonamides and sulfonate esters. The strategic placement of substituents on the aromatic ring profoundly influences the compound's properties, from its reaction kinetics to the biological activity of its derivatives.
The subject of this guide, this compound, is a compelling example of molecular design. The molecule incorporates:
-
An electron-withdrawing chloro group , which can enhance metabolic stability and participate in halogen bonding, a key interaction in modern drug design.[1][2]
-
Two electron-donating methoxy groups , which modulate the electronic character of the ring, influence solubility, and provide handles for receptor binding.[1]
This specific combination of functional groups makes it a highly valuable intermediate for creating complex molecules with tailored electronic, steric, and pharmacokinetic properties, particularly in the development of new therapeutic agents.
Core Molecular Structure and Physicochemical Properties
Structural Elucidation
The molecular architecture of this compound is defined by a benzene ring substituted with four distinct functional groups. Understanding this arrangement is fundamental to predicting its reactivity and potential applications.
-
Systematic IUPAC Name: this compound
-
CAS Number: 98546-13-5[3]
-
Molecular Formula: C₈H₈Cl₂O₄S[4]
-
Molecular Weight: 271.11 g/mol
The core structure consists of a 1,2,4,5-tetrasubstituted benzene ring. The sulfonyl chloride (-SO₂Cl) group at position C1 is the primary site of reactivity. The two methoxy (-OCH₃) groups at C2 and C5, and the chloro (-Cl) group at C4, act as crucial modulating elements.
Caption: 2D Molecular Structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties is essential for experimental planning, including reaction setup, purification, and safety considerations.
| Property | Value | Source |
| Molecular Formula | C₈H₈Cl₂O₄S | [4] |
| Molecular Weight | 271.11 g/mol | [5] |
| CAS Number | 98546-13-5 | [3][6] |
| Boiling Point (Predicted) | 373.7 ± 42.0 °C | [6] |
| Density (Predicted) | 1.457 ± 0.06 g/cm³ | [6] |
| InChI | 1S/C8H8Cl2O4S/c1-13-6-4-8(15(10,11)12)7(14-2)3-5(6)9/h3-4H,1-2H3 | [4] |
| SMILES | COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)Cl | [7] |
| Storage Class Code | 13 - Non-Combustible Solids | [4] |
Synthesis and Mechanistic Insights
The most direct and industrially scalable method for preparing aromatic sulfonyl chlorides is through electrophilic chlorosulfonation of the corresponding aromatic precursor.
Primary Synthetic Pathway: Chlorosulfonation of 1-Chloro-2,5-dimethoxybenzene
This reaction proceeds via an electrophilic aromatic substitution mechanism. Chlorosulfonic acid (ClSO₃H) serves as the source of the electrophile, +SO₂Cl. The methoxy groups are strong activating, ortho-, para-directing groups, while the chloro group is a deactivating, ortho-, para-director. The sulfonation occurs at the C1 position, which is ortho to the C2-methoxy group and meta to the C4-chloro group, a sterically accessible and electronically favorable position.
Caption: General workflow for the synthesis via chlorosulfonation.
Self-Validating Experimental Protocol
Causality: This protocol is designed for high yield and purity. The low temperature during the addition of chlorosulfonic acid is critical to prevent side reactions and thermal decomposition. Quenching on ice is an exothermic process, and the ice bath ensures the temperature remains controlled, preventing hydrolysis of the desired sulfonyl chloride product back to the sulfonic acid. Recrystallization from a non-polar solvent like petroleum ether effectively removes more polar impurities.[8]
Materials:
-
1-Chloro-2,5-dimethoxybenzene (1 equivalent)
-
Chlorosulfonic acid (4-5 equivalents)
-
Ice
-
Deionized water
-
Petroleum ether (for recrystallization)
-
Round-bottom flask with a dropping funnel and magnetic stirrer
-
Ice bath
Procedure:
-
Setup: Equip a clean, dry round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath to maintain a temperature of 0-5 °C.
-
Reagent Addition: To the flask, add 1-Chloro-2,5-dimethoxybenzene. Begin stirring. Slowly add chlorosulfonic acid (4 equivalents) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-4 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice and water with vigorous stirring. A solid precipitate should form.
-
Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper.
-
Drying: Dry the crude product under vacuum or in a desiccator.
-
Purification: Recrystallize the dried solid from a suitable solvent system, such as petroleum ether, to yield the pure this compound as a crystalline solid.[8]
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound is anchored in the reactivity of the sulfonyl chloride functional group.
The Sulfonyl Chloride as a Reactive Hub
The sulfur atom in the -SO₂Cl group is highly electrophilic, making it an excellent target for nucleophiles. This reactivity is the basis for its primary applications in synthesis.
-
Reaction with Amines (Sulfonamide Formation): It reacts readily with primary and secondary amines, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, to form stable sulfonamides. This is one of the most common and important reactions in medicinal chemistry for building drug candidates.[9]
-
Reaction with Alcohols (Sulfonate Ester Formation): In a similar fashion, it reacts with alcohols to yield sulfonate esters. This reaction is also typically promoted by a base to deprotonate the alcohol.
-
Hydrolysis: The compound is sensitive to moisture and will slowly hydrolyze in the presence of water to form the corresponding sulfonic acid, liberating hydrochloric acid. This necessitates handling and storage under anhydrous conditions.
Sources
- 1. drughunter.com [drughunter.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 98546-13-5 [sigmaaldrich.com]
- 4. 4-Chloro-2,5-dimethoxybenzenesulfonyl chloride [weibosci.com]
- 5. 1094292-46-2|2-Chloro-4,5-dimethoxybenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 6. 4-chloro-2,5-dimethoxybenzenesulfonyl chloride(SALTDATA: FREE) | 98546-13-5 [amp.chemicalbook.com]
- 7. 2,5-Dimethoxybenzenesulfonyl chloride | C8H9ClO4S | CID 137025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buy 4-chloro-N-(2,3-dichlorophenyl)-2,5-dimethoxybenzene-1-sulfonamide [smolecule.com]
An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The document details a robust synthesis protocol via the chlorosulfonation of 1-chloro-2,5-dimethoxybenzene, including a thorough explanation of the underlying chemical principles and safety precautions. Furthermore, a complete guide to the analytical characterization of the title compound using modern spectroscopic techniques is presented, with expected data ranges and interpretations. This whitepaper is intended to serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development.
Introduction: Significance and Physicochemical Properties
This compound is an aromatic sulfonyl chloride with the molecular formula C₈H₈Cl₂O₄S.[1] Its structure is characterized by a benzene ring substituted with a sulfonyl chloride group, a chlorine atom, and two methoxy groups. This compound is of significant interest in medicinal chemistry as a versatile building block for the synthesis of more complex molecules, particularly those with potential therapeutic applications. The sulfonyl chloride moiety is a reactive functional group that readily undergoes nucleophilic substitution with amines and alcohols to form sulfonamides and sulfonate esters, respectively.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 98546-13-5 | [1] |
| Molecular Formula | C₈H₈Cl₂O₄S | [1] |
| Molecular Weight | 271.12 g/mol | [1] |
| Appearance | Expected to be a crystalline solid | General knowledge |
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the electrophilic aromatic substitution reaction, specifically the chlorosulfonation of 1-chloro-2,5-dimethoxybenzene.
Principle and Rationale
The chlorosulfonation of aromatic compounds is a well-established method for introducing a sulfonyl chloride group onto an aromatic ring.[3] The reaction typically involves treating the aromatic substrate with chlorosulfonic acid. The methoxy groups on the starting material, 1-chloro-2,5-dimethoxybenzene, are activating groups that direct the electrophilic substitution to the ortho and para positions. In this case, the substitution is expected to occur at the position para to the 2-methoxy group and ortho to the 5-methoxy group.
Detailed Experimental Protocol
Starting Material: 1-Chloro-2,5-dimethoxybenzene (CAS: 2100-42-7)[4]
Reagents:
-
1-Chloro-2,5-dimethoxybenzene
-
Chlorosulfonic acid
-
Dichloromethane (anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-chloro-2,5-dimethoxybenzene in anhydrous dichloromethane.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add chlorosulfonic acid dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C. The addition of chlorosulfonic acid is highly exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Carefully pour the reaction mixture onto crushed ice with stirring. This step should be done cautiously as the quenching of excess chlorosulfonic acid is vigorous.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization if necessary.
Synthesis Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Safety Precautions
-
Chlorosulfonic acid is extremely corrosive and reacts violently with water. [5] Always handle it with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
The reaction generates hydrogen chloride gas, which is toxic and corrosive.[6] Ensure adequate ventilation.
-
The quenching process is highly exothermic and should be performed slowly and with caution.
Characterization and Quality Control
The identity and purity of the synthesized this compound must be confirmed using various spectroscopic techniques.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the number and environment of the hydrogen atoms in the molecule. The expected spectrum for the title compound would show signals for the aromatic protons and the methoxy group protons.
Table 2: Expected ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 | s | 1H | Aromatic-H |
| ~7.2 | s | 1H | Aromatic-H |
| ~4.0 | s | 3H | OCH₃ |
| ~3.9 | s | 3H | OCH₃ |
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule.
Table 3: Expected ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~155-160 | C-OCH₃ |
| ~150-155 | C-OCH₃ |
| ~130-135 | C-SO₂Cl |
| ~120-125 | C-Cl |
| ~110-120 | Aromatic C-H |
| ~105-110 | Aromatic C-H |
| ~55-60 | OCH₃ |
| ~55-60 | OCH₃ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The sulfonyl chloride group has characteristic strong absorption bands.[7]
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1380-1370 | Strong | Asymmetric SO₂ stretch |
| ~1190-1170 | Strong | Symmetric SO₂ stretch |
| ~3000-2850 | Medium | C-H stretch (methoxy) |
| ~1600-1450 | Medium | C=C stretch (aromatic) |
| ~1250-1000 | Strong | C-O stretch (methoxy) |
| ~800-600 | Medium-Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak.
Table 5: Expected Mass Spectrometry Data
| m/z | Interpretation |
| ~270, 272, 274 | Molecular ion peak ([M]⁺) cluster due to ³⁵Cl and ³⁷Cl isotopes |
| ~235 | [M - Cl]⁺ |
| ~206 | [M - SO₂Cl]⁺ |
Characterization Workflow
Caption: A diagram showing the workflow for the analytical characterization of the synthesized product.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature slightly. Ensure anhydrous conditions. |
| Loss of product during work-up | Be careful during the washing steps to avoid emulsions. Perform multiple extractions with smaller volumes of solvent. | |
| Impure Product | Incomplete reaction or side reactions | Purify the crude product by recrystallization. |
| Inadequate washing | Ensure thorough washing with sodium bicarbonate solution to remove all acidic impurities. | |
| Difficulty in Isolating Product | Product is an oil | Try to induce crystallization by scratching the flask or adding a seed crystal. If it remains an oil, purification by column chromatography may be necessary. |
Conclusion
This technical guide has provided a detailed protocol for the synthesis of this compound via the chlorosulfonation of 1-chloro-2,5-dimethoxybenzene. The guide also outlines a comprehensive strategy for the characterization and quality control of the final product using modern spectroscopic techniques. Adherence to the described procedures and safety precautions will enable researchers to reliably synthesize and validate this important chemical intermediate for applications in drug discovery and development.
References
- Sigma-Aldrich. (2025).
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chloro-1,4-dimethoxybenzene.
- Smolecule. (n.d.). 4-chloro-N-(2,3-dichlorophenyl)-2,5-dimethoxybenzene-1-sulfonamide.
- Taylor & Francis Online. (n.d.).
- BenchChem. (2025). Protocol for the sulfonation of aromatic compounds using 3-(4-Fluorophenyl)propane-1-sulfonic acid.
- ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound.
- Google Patents. (n.d.).
- ChemicalBook. (n.d.).
- Oakwood Chemical. (n.d.). 1-Chloro-2,5-dimethoxybenzene.
- CDH Fine Chemical. (n.d.).
- Smolecule. (n.d.). Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride.
Sources
- 1. 4-chloro-2,5-dimethoxybenzenesulfonyl chloride(SALTDATA: FREE) | 98546-13-5 [amp.chemicalbook.com]
- 2. Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-Chloro-2,5-dimethoxybenzene [oakwoodchemical.com]
- 5. tandfonline.com [tandfonline.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. acdlabs.com [acdlabs.com]
Spectroscopic Analysis of 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride. This compound is a key intermediate in the synthesis of various pharmacologically active molecules and fine chemicals. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation. This document presents a detailed interpretation of the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. The rationale behind the spectral assignments is discussed in depth, drawing upon fundamental principles of spectroscopic interpretation and comparative analysis with structurally related compounds. Experimental protocols for data acquisition are also outlined to provide a practical framework for researchers in the field.
Introduction
This compound is a trifunctional aromatic compound containing a sulfonyl chloride group, a chlorine atom, and two methoxy groups as substituents on the benzene ring. This unique combination of functional groups makes it a versatile building block in organic synthesis. The sulfonyl chloride moiety is highly reactive towards nucleophiles, enabling the formation of sulfonamides, sulfonates, and other sulfur-containing derivatives. The electronic and steric effects of the chloro and dimethoxy substituents significantly influence the reactivity of the sulfonyl chloride group and the aromatic ring itself.
Accurate structural elucidation and purity assessment of this compound are critical for its effective utilization. Spectroscopic techniques are indispensable tools for achieving this. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the key spectroscopic features of this important molecule.
Molecular Structure and Key Features
The structural features of this compound dictate its spectroscopic properties. The benzene ring is substituted with a strongly electron-withdrawing sulfonyl chloride group, a moderately electron-withdrawing chlorine atom, and two electron-donating methoxy groups. The interplay of these electronic effects governs the chemical shifts in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry.
Figure 1. Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of readily available experimental spectra for this compound, the following data is predicted based on established substituent effects on benzene rings and analysis of structurally similar compounds.[1][2]
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~ 7.35 | s | - |
| H-6 | ~ 7.60 | s | - |
| OCH₃ (C2) | ~ 4.05 | s | - |
| OCH₃ (C5) | ~ 3.95 | s | - |
-
Aromatic Protons (H-3 and H-6): The benzene ring has two remaining protons at positions 3 and 6.
-
H-6: This proton is ortho to the strongly electron-withdrawing sulfonyl chloride group, which is expected to deshield it significantly, placing its resonance at a downfield chemical shift of approximately 7.60 ppm.
-
H-3: This proton is ortho to an electron-donating methoxy group and para to another methoxy group, but also ortho to the electron-withdrawing sulfonyl chloride group. The net effect is a predicted chemical shift around 7.35 ppm.
-
Multiplicity: Due to the substitution pattern, there are no adjacent protons to H-3 and H-6, resulting in both signals appearing as singlets.
-
-
Methoxy Protons (OCH₃): The two methoxy groups are in different chemical environments.
-
OCH₃ at C2: This methoxy group is ortho to the sulfonyl chloride group, which will likely cause a slight downfield shift compared to the other methoxy group. Its predicted chemical shift is around 4.05 ppm.
-
OCH₃ at C5: This methoxy group is ortho to the chlorine atom. Its predicted chemical shift is around 3.95 ppm.
-
Multiplicity: Both methoxy groups will appear as sharp singlets as there are no neighboring protons to couple with.
-
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~ 138.0 |
| C-2 | ~ 152.5 |
| C-3 | ~ 115.0 |
| C-4 | ~ 125.0 |
| C-5 | ~ 150.0 |
| C-6 | ~ 118.0 |
| OCH₃ (C2) | ~ 57.0 |
| OCH₃ (C5) | ~ 56.5 |
-
Aromatic Carbons:
-
C-1: The carbon atom attached to the sulfonyl chloride group is expected to be significantly downfield due to the strong electron-withdrawing nature of the substituent, with a predicted chemical shift of around 138.0 ppm.
-
C-2 and C-5: These carbons are attached to the electron-donating methoxy groups, which causes a significant downfield shift (ipso-effect). They are predicted to resonate at approximately 152.5 ppm and 150.0 ppm, respectively.
-
C-4: The carbon bearing the chlorine atom is predicted to have a chemical shift of around 125.0 ppm.
-
C-3 and C-6: These protonated carbons are influenced by the neighboring substituents. Their chemical shifts are predicted to be in the upfield region of the aromatic carbons, around 115.0 ppm and 118.0 ppm.
-
-
Methoxy Carbons: The two methoxy carbons are expected to have slightly different chemical shifts due to their different electronic environments, resonating at approximately 57.0 ppm and 56.5 ppm.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0-160 ppm.
-
A larger number of scans will be required compared to ¹H NMR to obtain a good spectrum.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl chloride, aromatic ring, and ether linkages.[3][4][5]
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Medium | Aromatic C-H stretch |
| ~ 2950-2850 | Medium | Aliphatic C-H stretch (methoxy groups) |
| ~ 1580, 1480 | Medium-Strong | Aromatic C=C stretching |
| ~ 1380-1360 | Strong | Asymmetric SO₂ stretch (sulfonyl chloride) |
| ~ 1180-1160 | Strong | Symmetric SO₂ stretch (sulfonyl chloride) |
| ~ 1250-1200 | Strong | Aryl-O-C asymmetric stretch (ether) |
| ~ 1050-1000 | Strong | Aryl-O-C symmetric stretch (ether) |
| ~ 850-800 | Strong | C-H out-of-plane bending (substituted benzene) |
| ~ 700-600 | Strong | C-S stretch |
| ~ 600-500 | Strong | C-Cl stretch |
Interpretation of the Predicted IR Spectrum:
-
Sulfonyl Chloride Group: The most characteristic feature will be the two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, expected around 1370 cm⁻¹ and 1170 cm⁻¹, respectively.[6]
-
Aromatic Ring: The presence of the benzene ring will be confirmed by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[4] The substitution pattern on the benzene ring will influence the C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹).
-
Methoxy Groups: The C-H stretching of the methyl groups will appear in the 2950-2850 cm⁻¹ region. The strong C-O stretching vibrations of the aryl ether linkages are expected in the 1250-1000 cm⁻¹ region.
-
Chloro Group: The C-Cl stretching vibration typically appears in the low-frequency region of the IR spectrum, around 600-500 cm⁻¹.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans to obtain a high-quality spectrum.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Figure 2. Workflow for IR Spectrum Acquisition.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 4: Predicted Key Mass Fragments
| m/z | Predicted Fragment Ion |
| 270/272/274 | [M]⁺ (Molecular Ion) |
| 235/237 | [M - Cl]⁺ |
| 171/173 | [M - SO₂Cl]⁺ |
| 156/158 | [M - SO₂Cl - CH₃]⁺ |
| 99/101 | [SO₂Cl]⁺ |
Interpretation of the Predicted Mass Spectrum:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected to be observed at m/z 270, with characteristic isotopic peaks at m/z 272 and 274 due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The relative intensities of these peaks will be indicative of the number of chlorine atoms.
-
Major Fragmentation Pathways:
-
Loss of a Chlorine Radical: A common fragmentation pathway for sulfonyl chlorides is the loss of a chlorine radical to give the [M - Cl]⁺ ion at m/z 235/237.
-
Loss of the Sulfonyl Chloride Group: Cleavage of the C-S bond can lead to the loss of the SO₂Cl radical, resulting in a fragment at m/z 171/173.
-
Further Fragmentation: The fragment at m/z 171/173 can further lose a methyl radical from one of the methoxy groups to give a fragment at m/z 156/158.
-
A fragment corresponding to the sulfonyl chloride group itself, [SO₂Cl]⁺, may be observed at m/z 99/101.
-
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Common techniques include:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds.
-
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) for accurate mass measurements.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Accurate mass measurements can be used to determine the elemental composition of the ions.
Figure 3. Predicted Fragmentation Pathway of this compound.
Conclusion
This technical guide has provided a detailed, albeit predictive, overview of the key spectroscopic features of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a robust framework for the identification and characterization of this important synthetic intermediate. The outlined experimental protocols provide practical guidance for acquiring high-quality spectroscopic data. A comprehensive understanding of the spectroscopic properties of this molecule is essential for ensuring the quality and consistency of chemical processes in which it is employed, ultimately contributing to the successful development of new pharmaceuticals and advanced materials.
References
-
Stenutz, R. NMR Chemical Shift Prediction of Benzenes. [Link]
-
Smith, B. C. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 2016 , 31 (5), 22-27. [Link]
-
Chemistry LibreTexts. 18.8: Spectral Characteristics of the Benzene Ring. [Link]
-
JoVE. Mass Spectrometry: Aromatic Compound Fragmentation. [Link]
-
PubChem. 2,5-Dimethoxybenzenesulfonyl chloride. [Link]
-
PubChem. 4-Chlorobenzenesulfonyl chloride. [Link]
-
Química Orgánica. IR Spectrum: Aromatics. [Link]
-
SpectraBase. N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide. [Link]
-
ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]
-
NIST WebBook. Benzenesulfonyl chloride, 4-methoxy-. [Link]
-
The Royal Society of Chemistry. Supporting Information for "Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium". [Link]
Sources
An In-depth Technical Guide to the Reactivity Profile of 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride
Executive Summary: A Versatile Building Block in Modern Synthesis
4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride is a highly functionalized aromatic sulfonyl chloride that serves as a critical reagent in organic synthesis. Its strategic importance is particularly pronounced in the fields of medicinal chemistry and drug development. The molecule's architecture, featuring a reactive sulfonyl chloride group modulated by the electronic effects of two methoxy groups and a chloro substituent on the phenyl ring, provides a unique platform for constructing complex molecular frameworks. This guide offers a comprehensive analysis of its synthesis, core reactivity, mechanistic underpinnings, and practical applications, providing researchers with the field-proven insights necessary to leverage its full synthetic potential.
Core Chemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective use.
| Property | Value | Source |
| CAS Number | 98546-13-5 | [1] |
| Molecular Formula | C₈H₈Cl₂O₄S | [2] |
| Molecular Weight | 271.12 g/mol | Calculated |
| Physical Form | Solid | [2] |
| InChI Key | KTSIEOKJPDDBPC-UHFFFAOYSA-N | [2] |
| Canonical SMILES | COC1=CC(=C(C=C1Cl)S(=O)(=O)Cl)OC | [2] |
Synthesis and Mechanistic Considerations
The reliable synthesis of this compound is paramount for its application. The most common and industrially scalable method is the direct chlorosulfonation of 1-chloro-2,5-dimethoxybenzene.
The mechanism involves an electrophilic aromatic substitution, where chlorosulfonic acid acts as the electrophile. The electron-donating methoxy groups activate the ring, while the chloro group acts as a weak deactivator. The directing effects of the substituents guide the sulfonyl chloride group to the position between the chloro and methoxy substituents.
Caption: General synthesis via electrophilic chlorosulfonation.
Field-Proven Synthesis Protocol
This protocol is designed for robustness and high yield, based on established methods for aromatic sulfonyl chloride preparation.[3]
Objective: To synthesize this compound from 1-chloro-2,5-dimethoxybenzene.
Materials:
-
1-chloro-2,5-dimethoxybenzene (1.0 eq)
-
Chlorosulfonic acid (4.0 eq)
-
Dichloromethane (anhydrous)
-
Ice-water bath
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-chloro-2,5-dimethoxybenzene in anhydrous dichloromethane.
-
Reagent Addition: Cool the flask to 0°C using an ice-water bath. Add chlorosulfonic acid dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C. The causality for this slow, cold addition is to control the highly exothermic reaction and prevent unwanted side reactions.
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step quenches the excess chlorosulfonic acid and precipitates the product. The choice of pouring the reaction into ice, rather than vice-versa, is a critical safety measure to manage the violent exothermic quenching process.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be performed to obtain a highly pure solid.
Core Reactivity Profile: The Sulfonyl Chloride Hub
The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride moiety towards a wide range of nucleophiles.
Reaction with Amines: The Gateway to Sulfonamides
The reaction with primary and secondary amines is one of the most important transformations, yielding therapeutically relevant sulfonamides.[4]
Mechanistic Insight: The reaction proceeds via a nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable S-N bond. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[5]
Caption: Mechanism of sulfonamide formation from a sulfonyl chloride.
Self-Validating Experimental Protocol: Sulfonamide Synthesis
-
Setup: Dissolve the amine (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0°C. Add a solution of this compound (1.1 eq) in dichloromethane dropwise. The excess sulfonyl chloride ensures complete consumption of the valuable amine.
-
Monitoring: Stir at room temperature for 2-4 hours. The reaction progress can be validated by the disappearance of the amine spot on a TLC plate.
-
Workup: Dilute the mixture with dichloromethane and wash with 1M HCl to remove excess pyridine, followed by water and brine.
-
Isolation: Dry the organic phase over Na₂SO₄, filter, and concentrate to yield the sulfonamide product. Purity can be confirmed by ¹H NMR and LC-MS.
Reaction with Alcohols: Formation of Sulfonate Esters
The reaction with alcohols produces sulfonate esters, which are valuable intermediates in their own right, primarily as excellent leaving groups in nucleophilic substitution reactions.[6][7]
Mechanistic Insight: Similar to sulfonamide formation, the alcohol's oxygen atom acts as the nucleophile. A key feature of this reaction is that the C-O bond of the alcohol remains intact, meaning the stereochemistry at a chiral carbon center is retained during ester formation.[7] This is a crucial advantage for stereospecific synthesis.
Caption: Experimental workflow for sulfonate ester formation.
Hydrolysis: A Note on Stability
Like all sulfonyl chlorides, this compound is susceptible to hydrolysis. It reacts with water to form the corresponding 4-chloro-2,5-dimethoxybenzenesulfonic acid.[8] This reactivity underscores the necessity for anhydrous conditions during storage and reactions to prevent degradation of the reagent and ensure high yields.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this reagent is realized in its application as a strategic tool for drug design. The chloro and methoxy groups are not mere spectators; they play active roles in modulating a molecule's biological activity and pharmacokinetic profile.[9]
-
Bioisostere for Carboxylic Acids: The sulfonamide group is a well-known bioisostere for the carboxylic acid group, offering a more stable and often more lipophilic alternative with a different pKa, which can be crucial for cell permeability and target binding.
-
Modulation of Physicochemical Properties: The 4-chloro-2,5-dimethoxy substitution pattern significantly impacts lipophilicity (LogP). The chloro group generally increases lipophilicity, while the methoxy groups can participate in hydrogen bonding as acceptors. This balance is critical for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[9][10]
-
Directing Target Interactions: The sulfonamide oxygen atoms are excellent hydrogen bond acceptors. The aromatic ring can engage in π-stacking or hydrophobic interactions within a protein's binding pocket. The specific placement of the chloro and methoxy groups can provide additional van der Waals or dipole interactions, enhancing binding affinity and selectivity.
Safety, Handling, and Storage
Scientific integrity demands a commitment to safety. This compound is a hazardous chemical that requires careful handling.
-
GHS Classification: The compound is classified as corrosive and causes severe skin burns and eye damage.[11]
-
Handling: Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases and oxidizing agents. The use of a desiccator is recommended for long-term storage to maintain its reactivity.
References
-
Cha, H.J., Jeon, S.Y., Jang, H.J., et al. (2018). Rewarding and reinforcing effects of 4-chloro-2,5-dimethoxyamphetamine and AH-7921 in rodents. Neuroscience Letters, 676, 66-70. [Link]
-
Chemistry LibreTexts. (2021, August 1). 23.9: Amines as Nucleophiles. Retrieved from Chemistry LibreTexts Website. [Link]
-
Chemistry Learners. (2023, February 3). Reaction Amines With Aryl Sulphonyl Chloride. YouTube. [Link]
-
PubChem. (n.d.). 2,5-Dimethoxybenzenesulfonyl chloride. Retrieved from PubChem Website. [Link]
-
ResearchGate. (2017). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Retrieved from ResearchGate. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Reactions of Alcohols. Retrieved from MSU Chemistry Website. [Link]
-
Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols. Retrieved from Chemistry LibreTexts Website. [Link]
-
Synthesis with Florencio Zaragoza. (2020, September 5). Alcohols to Alkyl Chlorides, Part 6. YouTube. [Link]
-
Drug Hunter. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link]
-
G. S. Sanyal. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
- Google Patents. (n.d.). US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
- Google Patents. (n.d.). EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline.
-
World Health Organization. (n.d.). DOC (2,5-Dimethoxy-4-chloroamfetamine). ECDD Repository. [Link]
-
PubChem. (n.d.). 4-Chlorobenzenesulfonyl chloride. Retrieved from PubChem Website. [Link]
-
European Patent Office. (n.d.). EP 0770599 B1 - PROCESS FOR THE PREPARATION OF AROMATIC OR HETEROAROMATIC SULFONYL HALIDES. Retrieved from Google APIs. [Link]
-
ResearchGate. (n.d.). Reaction of 2,5-dimethoxy-4-chloronitrobenzene with sodium sulfide. Retrieved from ResearchGate. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 4-Chloro-2,5-dimethoxybenzenesulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride [smolecule.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2,5-Dimethoxybenzenesulfonyl chloride | C8H9ClO4S | CID 137025 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride in Organic Solvents
Introduction
4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride is a bespoke sulfonylating agent with significant potential in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical research. Its unique substitution pattern—a chlorine atom and two methoxy groups on the benzene ring—offers distinct electronic and steric properties that can be leveraged to achieve specific synthetic outcomes. However, the effective utilization of this reagent is fundamentally dependent on a thorough understanding of its solubility characteristics in various organic solvents. The choice of solvent not only dictates the reaction rate and yield but also influences the purity of the final product and the ease of downstream processing.
This technical guide provides a comprehensive overview of the solubility profile of this compound. In the absence of extensive published quantitative data, this document establishes a theoretical framework for predicting its solubility based on its molecular structure and the principles of intermolecular forces. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine both qualitative and quantitative solubility in their own laboratory settings, ensuring optimal solvent selection for their specific applications.
Molecular Structure and Physicochemical Properties: The Foundation of Solubility
The solubility of a compound is governed by its physicochemical properties and its interaction with the solvent. The structure of this compound is characterized by a blend of polar and nonpolar functionalities, which results in a nuanced solubility profile.
-
Aromatic Backbone : The benzene ring provides a significant nonpolar character to the molecule.
-
Methoxy Groups (-OCH₃) : The two methoxy groups are moderately polar and can act as hydrogen bond acceptors.
-
Chloro Group (-Cl) : The chlorine atom is an electron-withdrawing group that contributes to the overall polarity of the molecule.
-
Sulfonyl Chloride Group (-SO₂Cl) : This is a highly polar and strongly electrophilic functional group. The sulfur-oxygen and sulfur-chlorine bonds are highly polarized, making this part of the molecule a key site for interaction with polar solvents.
A critical aspect of sulfonyl chlorides is their reactivity, particularly towards nucleophiles. The sulfonyl chloride group will react with water and alcohols in a process called solvolysis, leading to the formation of the corresponding sulfonic acid or sulfonate ester, respectively.[1][2] This reactivity must be a primary consideration when selecting a solvent for storage or for a reaction where the sulfonyl chloride is intended to react with another nucleophile.
Theoretical Solubility Profile
Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents.[3]
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF) | High | These solvents are polar enough to dissolve the polar sulfonyl chloride and methoxy groups without having a reactive proton that could lead to solvolysis.[2][4] They are generally excellent choices for reactions involving sulfonyl chlorides.[2][4] |
| Halogenated | Dichloromethane (DCM), Chloroform | High | The polarity of these solvents is well-suited to dissolve the polar functionalities of the molecule without engaging in chemical reactions.[2] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are relatively polar and can solvate the molecule. THF is generally a better solvent than diethyl ether for moderately polar compounds.[2] |
| Esters | Ethyl acetate | Moderate | Ethyl acetate is a moderately polar aprotic solvent and is expected to be a suitable solvent for this compound.[2] |
| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The nonpolar nature of these solvents makes them less ideal for solvating the highly polar sulfonyl chloride and methoxy groups.[2] Some solubility is expected due to the aromatic backbone of the solute. |
| Polar Protic | Water, Methanol, Ethanol | Soluble (with reaction) | While the polarity of these solvents would suggest good solubility, they are nucleophilic and will react with the sulfonyl chloride group.[1][2] This process, known as solvolysis, consumes the starting material. Therefore, these solvents are generally unsuitable for reactions unless the desired product is the corresponding sulfonic acid or sulfonate ester. |
| Nonpolar | Hexane, Cyclohexane | Low | The significant polarity of the sulfonyl chloride and methoxy groups will limit solubility in these nonpolar solvents. |
Experimental Determination of Solubility
Given the lack of specific quantitative data in the literature, experimental determination is crucial. The following protocols are designed to be robust and easily implementable.
Qualitative Solubility Determination: A Rapid Screening Method
This method provides a quick assessment of solubility in a range of solvents.
Protocol:
-
Add approximately 10-20 mg of this compound to a small, dry test tube.
-
Add the solvent to be tested dropwise, starting with 0.5 mL.
-
Vigorously agitate the mixture for 1-2 minutes at a controlled temperature (e.g., ambient room temperature).
-
Observe the mixture. If the solid has completely dissolved, it is considered "soluble."
-
If the solid has not dissolved, add another 0.5 mL of the solvent and repeat the agitation.
-
If the solid remains after the addition of a total of 3 mL of solvent, it is considered "insoluble" or "sparingly soluble."
-
Record your observations for each solvent tested.
Quantitative Solubility Determination: The Shake-Flask Method
This is a standard method for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.
Protocol:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a shaker or on a stirring plate in a constant temperature bath (e.g., 25 °C) to allow the solution to reach equilibrium. This may take several hours to 24 hours.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any suspended solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration that is within the linear range of the analytical method to be used (e.g., UV-Vis spectroscopy or HPLC).
-
Quantify the concentration of the diluted solution using a pre-established calibration curve for this compound.
-
Calculate the original solubility in the chosen solvent, accounting for the dilution factor. Express the solubility in units such as g/L or mol/L.
Sources
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride is a reactive intermediate of significant interest in medicinal chemistry and drug development. Its utility as a building block for the synthesis of novel sulfonamides and other pharmacologically active molecules is well-established. However, its reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven approach to the safe handling, storage, and disposal of this compound, moving beyond a simple recitation of procedures to explain the underlying chemical principles that inform best practices.
Hazard Identification and Risk Assessment: Understanding the Reactivity
This compound, like other sulfonyl chlorides, is a corrosive and moisture-sensitive compound. The primary hazards stem from its reactivity, particularly with nucleophiles.
Key Hazards:
-
Corrosivity: Causes severe skin burns and eye damage.[1] Contact with skin or eyes can lead to immediate and severe irritation and chemical burns.
-
Moisture Sensitivity: Reacts exothermically, and sometimes violently, with water (including atmospheric moisture) to produce hydrochloric acid (HCl) and the corresponding sulfonic acid.[2][3] This reaction is a primary concern during storage and handling, as the buildup of HCl gas can pressurize containers.
-
Inhalation Hazard: Inhalation of dust or vapors can cause severe irritation to the respiratory tract.[4]
-
Reactivity with Bases: Reacts violently with strong bases.[2]
A thorough risk assessment should be conducted before any new procedure involving this compound. Consider the scale of the reaction, the specific reagents being used, and the potential for runaway reactions.
Chemical Properties and Hazard Profile
| Property | Value | Source |
| Molecular Formula | C₈H₈Cl₂O₄S | PubChem |
| Molecular Weight | 271.12 g/mol | PubChem |
| Appearance | Solid | Sigma-Aldrich[5] |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage | PubChem[6] |
| GHS Precautionary Statements | P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, and P501 | PubChem[6] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the hazardous nature of this compound, a combination of robust engineering controls and appropriate personal protective equipment is mandatory.
Engineering Controls
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust and vapors.
-
Ventilation: Ensure adequate ventilation in the laboratory to minimize the accumulation of any fugitive emissions.
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a comprehensive risk assessment of the specific tasks being performed.
-
Eye and Face Protection: Tightly fitting chemical splash goggles and a face shield are essential to protect against splashes.[2]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required. Inspect gloves for any signs of degradation or perforation before each use.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned. For larger scale operations, a chemical-resistant apron or suit may be necessary.
-
-
Respiratory Protection: For situations where the concentration of airborne dust or vapors may exceed exposure limits, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.
Caption: Hierarchy of controls for managing chemical hazards.
Handling and Storage: Best Practices for Maintaining Integrity and Safety
Proper handling and storage procedures are critical to prevent accidental exposure and decomposition of the reagent.
Handling
-
Work in a Dry Environment: Always handle this compound in a dry, inert atmosphere (e.g., under nitrogen or argon) to the extent possible, especially when weighing and transferring the solid.
-
Avoid Inhalation: Do not breathe dust.
-
Prevent Contact: Avoid contact with skin, eyes, and clothing.
-
Use Appropriate Tools: Use glass or compatible plastic spatulas and weighing boats. Metal spatulas may be susceptible to corrosion from the acidic byproducts of hydrolysis.
-
Controlled Additions: When adding the sulfonyl chloride to a reaction mixture, do so slowly and in a controlled manner, especially at the beginning of an exothermic reaction.
Storage
-
Container: Store in a tightly sealed, corrosion-resistant container.
-
Environment: Keep the container in a cool, dry, and well-ventilated place, away from sources of moisture.[7] Refrigeration is often recommended to slow decomposition.
-
Incompatible Materials: Store separately from water, strong bases, alcohols, and amines.[8]
Experimental Protocols: From Reaction to Quenching
The following protocols provide a framework for the safe execution of reactions involving this compound.
General Reaction Setup
Caption: A typical workflow for a sulfonamide synthesis.
Step-by-Step Methodology:
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried to remove any residual moisture. Assemble the reaction apparatus under an inert atmosphere (nitrogen or argon).
-
Reagent Addition:
-
Charge the reaction vessel with the appropriate anhydrous solvent and the amine or other nucleophile.
-
If a base such as pyridine or triethylamine is used to scavenge the HCl byproduct, it should be added at this stage.
-
Cool the reaction mixture to the desired temperature (often 0 °C) using an ice bath.
-
-
Addition of Sulfonyl Chloride: Add the this compound portion-wise as a solid or as a solution in an anhydrous solvent. Monitor the internal temperature of the reaction to control any exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Quenching Procedures
Quenching is a critical step to safely neutralize any unreacted sulfonyl chloride. The choice of quenching agent depends on the stability of the desired product.
Protocol 1: Quenching with Saturated Sodium Bicarbonate Solution (for base-stable products)
-
Cool the reaction mixture in an ice bath.
-
Slowly and with vigorous stirring, add a saturated aqueous solution of sodium bicarbonate dropwise.
-
Continue the addition until the cessation of gas (CO₂) evolution, which indicates that all the unreacted sulfonyl chloride has been neutralized.
Protocol 2: Quenching with Ice/Water (for base-sensitive products)
-
Prepare a beaker containing a slurry of crushed ice and water.
-
Slowly pour the reaction mixture onto the ice/water slurry with vigorous stirring. Caution: This process can be highly exothermic and should be performed with extreme care in a fume hood.[9]
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and informed response is crucial.
Spills
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[9] DO NOT USE WATER.
-
Collect the absorbed material into a sealed container for disposal as hazardous waste.
-
Ventilate the area and wash the spill site after cleanup is complete.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert emergency personnel.
-
Isolate the area and prevent entry.
-
First Aid
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Waste Disposal
All waste containing this compound or its byproducts must be treated as hazardous waste.
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Quench any unreacted sulfonyl chloride in reaction mixtures before transferring to a hazardous waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety department for specific guidance.
Conclusion: A Culture of Safety
The safe and successful use of this compound in a research and development setting is contingent upon a deep understanding of its chemical properties and a steadfast commitment to safety. By integrating the principles and protocols outlined in this guide, scientists can mitigate the risks associated with this valuable reagent and foster a culture of safety within the laboratory.
References
-
PubChem. (n.d.). 2,5-Dimethoxybenzenesulfonyl chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-Chloro-2,5-dimethoxybenzenesulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2,5-Dimethoxybenzenesulfonyl chloride | C8H9ClO4S | CID 137025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
A Technical Guide to 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride: Synthesis, Properties, and Applications in Drug Discovery
This in-depth technical guide provides a comprehensive overview of 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride, a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its history, synthesis, chemical properties, and applications, with a particular focus on its role in the pharmaceutical industry.
Introduction: A Versatile Building Block
This compound is a polysubstituted aromatic sulfonyl chloride. Its structure, featuring a reactive sulfonyl chloride group alongside chloro and methoxy substituents, makes it a valuable reagent for introducing the 4-chloro-2,5-dimethoxyphenylsulfonyl moiety into a target molecule. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro, sulfonyl chloride) groups on the benzene ring results in a unique electronic environment that influences its reactivity and the properties of its derivatives. While not a household name in the chemical community, this compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals and agrochemicals.[1]
The chloro and methoxy groups are frequently incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] Consequently, sulfonyl chlorides bearing these functional groups are of significant interest to medicinal chemists.
Historical Perspective and Discovery
While a singular "discovery" paper for this compound is not readily identifiable in the chemical literature, its emergence can be contextualized within the broader development of sulfonyl chloride chemistry. The synthesis of aromatic sulfonyl chlorides via the reaction of aromatic compounds with chlorosulfonic acid has been a well-established method since the early 20th century.[4]
The likely first synthesis of this particular compound would have been driven by the need for a specific building block in a larger synthetic program, a common scenario for many specialized reagents. The availability of its precursors, such as 1-chloro-2,5-dimethoxybenzene[5], and the development of reliable chlorosulfonation methods[6][7] would have paved the way for its preparation. Patents from the mid to late 20th century focusing on aniline derivatives, a common synthetic target from nitroaromatics, indicate that related structures like 4-chloro-2,5-dimethoxyaniline were of industrial interest, suggesting that the foundational chemical landscape for the synthesis of the title compound was well-established.[8][9]
Physicochemical Properties and Spectroscopic Data
Herein are the key physicochemical properties of this compound:
| Property | Value | Source |
| CAS Number | 98546-13-5 | [10] |
| Molecular Formula | C₈H₈Cl₂O₄S | [10] |
| Molecular Weight | 271.12 g/mol | Inferred |
| Appearance | Likely a crystalline solid | Inferred |
Predicted Spectroscopic Data
¹H NMR (Predicted):
-
Two singlets for the aromatic protons, likely in the range of 7.0-7.8 ppm.
-
Two singlets for the methoxy group protons, expected around 3.8-4.0 ppm.
¹³C NMR (Predicted):
-
Signals for the six aromatic carbons, with those directly attached to oxygen, chlorine, and sulfur showing characteristic shifts.
-
Two signals for the methoxy carbons, typically in the 55-60 ppm range.
-
The carbon bearing the sulfonyl chloride group would be significantly deshielded.
IR Spectroscopy (Predicted):
-
Strong characteristic absorption bands for the S=O stretching of the sulfonyl chloride group, typically found in the regions of 1375-1400 cm⁻¹ (asymmetric) and 1180-1195 cm⁻¹ (symmetric).
-
C-O stretching bands for the methoxy groups.
-
C-Cl stretching vibrations.
-
Aromatic C-H and C=C stretching bands.
Synthesis and Reaction Mechanisms
The most probable and industrially scalable method for the synthesis of this compound is the electrophilic aromatic substitution of 1-chloro-2,5-dimethoxybenzene with chlorosulfonic acid.
Experimental Protocol: Synthesis via Chlorosulfonation
Reaction: 1-chloro-2,5-dimethoxybenzene + ClSO₃H → this compound + H₂O
Materials:
-
1-Chloro-2,5-dimethoxybenzene
-
Chlorosulfonic acid
-
Thionyl chloride (optional, for conversion of sulfonic acid to sulfonyl chloride)
-
Dichloromethane (or other suitable inert solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a fume hood, equip a round-bottom flask with a dropping funnel, a magnetic stirrer, and a gas outlet connected to a trap for acidic gases (e.g., HCl).
-
Charge the flask with an excess of chlorosulfonic acid (typically 3-5 equivalents) and cool it in an ice-water bath to 0-5 °C.
-
Slowly add 1-chloro-2,5-dimethoxybenzene (1 equivalent) dropwise to the cooled chlorosulfonic acid with vigorous stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC-MS).
-
Carefully quench the reaction by slowly pouring the mixture onto a large amount of crushed ice with stirring. This will precipitate the crude product and hydrolyze the excess chlorosulfonic acid.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Causality in Experimental Choices:
-
Excess Chlorosulfonic Acid: Using an excess of the sulfonating agent drives the reaction to completion and also serves as the solvent.
-
Low Temperature Addition: The reaction is exothermic, and maintaining a low temperature during the addition of the aromatic substrate minimizes the formation of side products, such as the corresponding sulfone.
-
Careful Quenching: Pouring the reaction mixture onto ice is a critical step to safely decompose the highly reactive excess chlorosulfonic acid and to precipitate the product.
-
Bicarbonate Wash: This step is essential to remove any residual acidic impurities, which could otherwise catalyze the hydrolysis of the sulfonyl chloride product.
Reaction Mechanism: Electrophilic Aromatic Substitution
The chlorosulfonation of 1-chloro-2,5-dimethoxybenzene proceeds via a classical electrophilic aromatic substitution mechanism. The electrophile is likely sulfur trioxide (SO₃), which is present in equilibrium with chlorosulfonic acid, or the protonated form of chlorosulfonic acid.
Caption: Proposed mechanism for the synthesis of this compound.
Applications in Drug Discovery and Development
Aromatic sulfonyl chlorides are pivotal intermediates in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. This compound is no exception and serves as a precursor to a variety of sulfonamide derivatives.
Synthesis of Sulfonamides
The primary application of this compound is in the synthesis of sulfonamides through its reaction with primary or secondary amines.
General Reaction: R¹R²NH + this compound → 4-Chloro-2,5-dimethoxy-N-(R¹,R²)-benzenesulfonamide + HCl
This reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.
Caption: General workflow for the synthesis of sulfonamides.
The resulting sulfonamides can be further modified or incorporated into larger molecular scaffolds. The 4-chloro-2,5-dimethoxybenzene moiety can impart specific properties to the final molecule, influencing its therapeutic efficacy.
While specific, publicly disclosed examples of marketed drugs derived directly from this sulfonyl chloride are scarce, numerous patents in the pharmaceutical and agrochemical fields describe the use of structurally similar sulfonyl chlorides in the synthesis of novel bioactive compounds.[11] The utility of this reagent lies in its ability to be a versatile starting material for the generation of compound libraries for high-throughput screening in drug discovery campaigns.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions. As with other sulfonyl chlorides, it is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. It is also likely to be corrosive and an irritant.
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Avoid contact with skin, eyes, and clothing.
-
In case of contact, rinse immediately with plenty of water.
Conclusion
This compound, while not a widely known compound, represents a valuable tool in the arsenal of synthetic chemists. Its straightforward synthesis from readily available starting materials and its reactivity towards nucleophiles make it an important intermediate for the preparation of a diverse range of sulfonamide derivatives. As the quest for novel therapeutics continues, the strategic use of such functionalized building blocks will remain a cornerstone of modern drug discovery and development.
References
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]
- Process for the preparation 4-chloro-2,5-dimethoxy-aniline. (1989). Google Patents.
-
The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]
- Patent Application Publication (10) Pub. No.: US 2012/0309796 A1. (2012). Google Patents.
- Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone. (n.d.). Google Patents.
- Process for the preparation of 4-chlorobenzenesulfonyl chloride. (n.d.). Google Patents.
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry. Retrieved from [Link]
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Pharmaceuticals.
- Process for preparing sulfonamide compounds. (1964). Google Patents.
-
Process for the preparation of aromatic sulfonyl chlorides. (1991). Justia Patents. Retrieved from [Link]
-
1-Chloro-2,5-dimethoxybenzene. (n.d.). Oakwood Chemical. Retrieved from [Link]
-
2,5-Dimethoxybenzenesulfonyl chloride. (n.d.). PubChem. Retrieved from [Link]
- Preparation method of 4-chloro-2, 5-dimethoxyaniline. (n.d.). Google Patents.
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). PubMed. Retrieved from [Link]
-
1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene and 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene. (2004). PubMed. Retrieved from [Link]
-
1-Chloro-2,4-dimethoxybenzene. (n.d.). PubChem. Retrieved from [Link]
-
2-Chloro-1-(4-chlorophenoxy)-4-methoxybenzene. (n.d.). SpectraBase. Retrieved from [Link]
Sources
- 1. Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride [smolecule.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 5. 1-Chloro-2,5-dimethoxybenzene 97.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. US3161675A - Process for preparing sulfonamide compounds - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
- 8. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 9. CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents [patents.google.com]
- 10. echemi.com [echemi.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
synonyms for 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride
An In-Depth Technical Guide to 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride and Its Isomeric Analogs
Introduction
This compound is a multifaceted aromatic organic compound. As a sulfonyl chloride, it serves as a crucial intermediate in the synthesis of various sulfonamides and other derivatives with significant applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, and safe handling, with a particular focus on its role as a building block in drug discovery and development. We will also explore its more commonly encountered structural isomers to provide a broader context for researchers.
Nomenclature and Structural Identification
The systematic identification of this compound and its close relatives is critical for unambiguous scientific communication. The primary compound of interest is This compound . However, the landscape of commercially available and researched analogs is dominated by its isomers.
Synonyms and Alternative Names
While direct are not widely documented, based on standard chemical naming conventions, it could also be referred to as:
-
4-Chloro-2,5-dimethoxybenzenesulfonyl chloride
-
Benzenesulfonyl chloride, 4-chloro-2,5-dimethoxy-
-
1-(chlorosulfonyl)-4-chloro-2,5-dimethoxybenzene
A closely related and widely used compound is 2,5-Dimethoxybenzenesulfonyl chloride [1][2][3]. Its synonyms include:
-
2,5-Dimethoxybenzene-1-sulfonyl chloride[1]
-
(2,5-dimethoxyphenyl)chlorosulfone[1]
-
2-(chlorosulfonyl)-1,4-dimethoxybenzene[1]
Another relevant isomer is 2,4-Dimethoxybenzenesulfonyl chloride [4].
The following diagram illustrates the core chemical structure of this compound.
Caption: Structure of this compound.
Physicochemical Properties
| Property | 2,5-Dimethoxybenzenesulfonyl chloride | 2,4-Dimethoxybenzenesulfonyl chloride | 4-Chloro-2,5-dimethylbenzenesulfonyl chloride |
| CAS Number | 1483-28-9[1][2][3] | 63624-28-2[4] | 88-49-3[5][6] |
| Molecular Formula | C₈H₉ClO₄S[1][2] | C₈H₉ClO₄S[4] | C₈H₈Cl₂O₂S[5][6] |
| Molecular Weight | 236.67 g/mol [2][3] | 236.67 g/mol | 239.12 g/mol [5][6] |
| Appearance | Solid | - | - |
| Melting Point | 112-116 °C[2] | - | - |
| Boiling Point | 359.7 °C at 760 mmHg[2] | - | - |
| Density | 1.4 g/cm³[2] | - | - |
Synthesis and Reactivity
General Synthesis Pathway: Chlorosulfonation
The primary method for synthesizing aryl sulfonyl chlorides is through the electrophilic aromatic substitution reaction known as chlorosulfonation. This typically involves the reaction of an aromatic compound with chlorosulfonic acid (HSO₃Cl).
For this compound, the logical precursor would be 1-chloro-2,5-dimethoxybenzene.
Caption: General synthesis pathway for sulfonyl chlorides.
An alternative approach involves a two-step process where the starting material is first sulfonated and then chlorinated[7]. This method can offer better control over the reaction and potentially higher yields. For instance, p-acetaminobenzenesulfonyl chloride can be synthesized by first reacting acetanilide with chlorosulfonic acid to form the sulfonic acid, followed by chlorination with an agent like phosphorus pentachloride (PCl₅)[7].
Key Experimental Protocol: Chlorosulfonation of 1,4-Dimethoxybenzene
To illustrate a field-proven methodology, the synthesis of the related 2,5-Dimethoxybenzenesulfonyl chloride from 1,4-dimethoxybenzene is described below. This protocol can be adapted for the synthesis of the title compound with appropriate modifications to the starting material and reaction conditions.
Objective: To synthesize 2,5-Dimethoxybenzenesulfonyl chloride.
Materials:
-
1,4-Dimethoxybenzene[2]
-
Chlorosulfonic acid
-
Ice bath
-
Reaction flask with a stirrer and dropping funnel
-
Drying tube (e.g., with calcium chloride)
-
Crushed ice and water
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a drying tube. Cool the flask in an ice bath.
-
Addition of Reagent: Carefully add chlorosulfonic acid to the cooled flask.
-
Substrate Addition: Slowly add 1,4-dimethoxybenzene to the chlorosulfonic acid via the dropping funnel while maintaining a low temperature with the ice bath and continuous stirring. The reaction is exothermic and generates HCl gas.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature until the reaction is complete (monitoring by TLC may be necessary).
-
Workup: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice. This will hydrolyze the excess chlorosulfonic acid and precipitate the sulfonyl chloride product.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the product, for example, in a vacuum desiccator.
Causality: The use of an ice bath is crucial to control the exothermic reaction and prevent side reactions. The slow addition of the aromatic substrate ensures that the temperature remains low and the reaction proceeds smoothly. Pouring the mixture onto ice is a standard quenching procedure that safely neutralizes the reactive chlorosulfonic acid and precipitates the water-insoluble product.
Applications in Drug Development
Sulfonyl chlorides are pivotal starting materials for synthesizing sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, diuretic, and anticancer properties. The title compound, with its specific substitution pattern of chloro and dimethoxy groups, offers a unique scaffold for creating novel therapeutic agents.
For example, the related compound 4-chloro-N-(2,3-dichlorophenyl)-2,5-dimethoxybenzene-1-sulfonamide (DDCTS) is a known chemical compound with a sulfonamide functional group that is utilized in medicinal chemistry research[8]. This highlights the potential of the core this compound structure as a precursor to biologically active molecules.
Safety and Handling
Sulfonyl chlorides are reactive compounds and must be handled with appropriate safety precautions.
-
Corrosive: They are corrosive and can cause severe skin burns and eye damage[1].
-
Moisture Sensitive: They react with water, including moisture in the air, to produce hydrochloric acid and the corresponding sulfonic acid. Therefore, they should be stored in a dry environment under an inert atmosphere.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Work in a well-ventilated fume hood.
Conclusion
This compound and its isomers are valuable reagents in organic synthesis, particularly for the development of new pharmaceutical compounds. Understanding their synthesis, reactivity, and handling is essential for any researcher working in this area. While data on the title compound itself is sparse, the extensive information available for its analogs provides a solid foundation for its use in the laboratory.
References
-
PubChem. (n.d.). 2,5-Dimethoxybenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (n.d.). 2,5-Dimethoxybenzenesulfonyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dimethoxybenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 2,5-Dichlorobenzenesulfonyl chloride. American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). An alternative synthetic process of p-acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HClSO3 and PCl5. Retrieved from [Link]
Sources
- 1. 2,5-Dimethoxybenzenesulfonyl chloride | C8H9ClO4S | CID 137025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Dimethoxybenzenesulfonyl chloride | CAS#:1483-28-9 | Chemsrc [chemsrc.com]
- 3. scbt.com [scbt.com]
- 4. 2,4-Dimethoxybenzenesulfonyl chloride | C8H9ClO4S | CID 2734626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
- 8. Buy 4-chloro-N-(2,3-dichlorophenyl)-2,5-dimethoxybenzene-1-sulfonamide [smolecule.com]
Methodological & Application
Application Notes & Protocols for the Synthesis of Bioactive Sulfonamides using 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride
Foreword: The Strategic Role of the 2,5-Dimethoxyphenyl Sulfonamide Scaffold in Drug Discovery
The sulfonamide functional group is a cornerstone pharmacophore in medicinal chemistry, integral to a vast array of therapeutic agents renowned for their antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1][2][3] The enduring relevance of this scaffold stems from its unique ability to act as a bioisostere for carboxylic acids and its capacity to form strong hydrogen bond interactions within enzyme active sites, particularly with zinc-containing metalloenzymes.[1] The synthetic derivatization of the sulfonamide core is, therefore, a critical activity in the pursuit of novel therapeutics.
This guide focuses on a particularly valuable, yet underexplored, building block: 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride . The specific substitution pattern of this reagent is not arbitrary; it offers a deliberate strategy for modulating the physicochemical properties of the final sulfonamide derivatives. The electron-donating methoxy groups and the electron-withdrawing chloro substituent create a distinct electronic and steric profile. This profile can be leveraged by medicinal chemists to fine-tune properties such as lipophilicity, metabolic stability, and target-binding affinity, thereby optimizing a compound's journey from a preliminary hit to a viable drug candidate.
These application notes provide a self-validating framework for the synthesis, purification, and characterization of novel N-substituted 4-chloro-2,5-dimethoxybenzenesulfonamides, designed for researchers, scientists, and drug development professionals.
The Core Reaction: Nucleophilic Substitution at the Sulfonyl Center
The synthesis of sulfonamides from a sulfonyl chloride and a primary or secondary amine is a classic and robust nucleophilic substitution reaction. The fundamental mechanism involves the nitrogen atom of the amine, acting as a nucleophile, attacking the highly electrophilic sulfur atom of the this compound. This nucleophilic attack results in the displacement of the chloride as a leaving group and the formation of a stable sulfonamide (S-N) bond. A crucial component of this reaction is the inclusion of a non-nucleophilic base, such as pyridine or triethylamine. Its role is to scavenge the hydrogen chloride (HCl) generated in situ, preventing the protonation of the starting amine and driving the reaction to completion.[1][4][5]
Caption: General mechanism for sulfonamide synthesis.
Validated Experimental Protocol: A Step-by-Step Guide
This protocol provides a reliable method for the synthesis of a diverse library of sulfonamides from this compound.
Materials & Reagents
| Reagent/Material | Grade | Typical Supplier | Notes |
| This compound | ≥98% Purity | Sigma-Aldrich, etc. | Store under inert gas; highly moisture sensitive. |
| Primary or Secondary Amine | ≥98% Purity | Various | Ensure amine is free of moisture. |
| Pyridine or Triethylamine (Base) | Anhydrous, ≥99.5% | Various | Store over molecular sieves. Required to neutralize HCl.[1][4] |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Various | An effective solvent for this reaction type.[1][4][6] |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Various | For drying the organic phase. |
| Diethyl Ether, Hexanes, Ethyl Acetate | HPLC Grade | Various | For TLC and column chromatography. |
| Hydrochloric Acid (1M aq.) | Reagent Grade | Various | For aqueous workup. |
| Saturated Sodium Bicarbonate Solution (aq.) | Reagent Grade | Various | For aqueous workup. |
| Saturated Sodium Chloride Solution (Brine) | Reagent Grade | Various | For aqueous workup. |
Step-by-Step Synthesis Workflow
-
Amine Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the desired primary or secondary amine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C using an ice-water bath. To this stirred solution, slowly add the base (e.g., pyridine or triethylamine, 1.5 eq).[1][4]
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-20 minutes. A precipitate (the protonated base) may form.[1][4]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-24 hours.[1]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., Hexane:Ethyl Acetate). Visualize spots under UV light (254 nm). The disappearance of the starting amine indicates reaction completion.[1][4][6]
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1]
-
Purification: The crude solid is typically purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel.[7]
-
Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[6][8]
Caption: Step-by-step experimental workflow diagram.
Data Interpretation & Expected Outcomes
The following table provides a template for recording experimental parameters and serves as a guide for expected outcomes when reacting this compound with various amine nucleophiles.
| Amine Example | Stoichiometry (Amine:Sulfonyl Chloride:Base) | Solvent | Base | Time (h) | Temp (°C) | Expected Yield (%) | Purification Method |
| Aniline | 1.0 : 1.0 : 1.5 | DCM | Pyridine | 12 | 0 → RT | 75-90 | Recrystallization |
| Benzylamine | 1.0 : 1.0 : 1.5 | DCM | Triethylamine | 10 | 0 → RT | 80-95 | Column Chromatography |
| Morpholine | 1.0 : 1.0 : 1.5 | DCM | Triethylamine | 8 | 0 → RT | 85-98 | Recrystallization |
| Piperidine | 1.0 : 1.0 : 1.5 | DCM | Pyridine | 8 | 0 → RT | 85-95 | Column Chromatography |
Critical Safety & Handling Protocols
Sulfonyl chlorides are reactive and require careful handling to ensure laboratory safety. Adherence to the following precautions is mandatory.
-
Moisture Sensitivity: Sulfonyl chlorides react exothermically with water and moisture, releasing corrosive HCl gas. Always handle this compound under an inert atmosphere and use anhydrous solvents and glassware.[9][10]
-
Corrosivity: This reagent is corrosive and can cause severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11][12][13]
-
Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.[11]
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and dispose of as hazardous chemical waste. Do not use water for cleanup.[10] All waste must be disposed of according to institutional and local regulations.
Conclusion: A Gateway to Novel Bioactive Agents
The protocols detailed herein provide a robust and reproducible platform for the synthesis of novel sulfonamides based on the this compound scaffold. The unique electronic properties conferred by the chloro and dimethoxy substituents offer a powerful tool for medicinal chemists to rationally design and synthesize new chemical entities. The resulting compounds are well-positioned for screening in a variety of biological assays, including those for antibacterial, anticancer, and enzyme inhibitory activity, thereby serving as a rich source for future drug discovery programs.[14][15]
References
- Benchchem. Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
- Benchchem. Application Notes: Synthesis of Novel Sulfonamides using 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride. Benchchem.
- Tacic, A., et al. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical and Biomedical Analysis.
- MDPI. (2023). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.
- Benchchem. A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
- Google Patents. Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. Google Patents.
- ResearchGate. (PDF) Biological activities of sulfonamides. ResearchGate.
- Kumar, R., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
- Deeming, E. M., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
- ResearchGate. Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. ResearchGate.
- Sigma-Aldrich. SAFETY DATA SHEET. Sigma-Aldrich.
- Google Patents. Sulfonamide purification process. Google Patents.
- Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
- Indian Journal of Pharmaceutical Sciences. biological-activities-of-sulfonamides.pdf. Indian Journal of Pharmaceutical Sciences.
- NJ.gov. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov.
- Cole-Parmer. Material Safety Data Sheet - Sulfuryl chloride. Cole-Parmer.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cbijournal.com [cbijournal.com]
- 6. mdpi.com [mdpi.com]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. nj.gov [nj.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols for 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl Chloride as a Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative of Amine Protection in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, particularly within the realms of pharmaceutical and natural product development, the judicious use of protecting groups is a cornerstone of success. Amines, being nucleophilic and often highly reactive, necessitate temporary masking to prevent undesirable side reactions and to direct reactivity towards other functional groups within a molecule. The ideal protecting group should be readily introduced, stable under a variety of reaction conditions, and cleanly removed under mild conditions that do not compromise the integrity of the target molecule.
This guide introduces 4-chloro-2,5-dimethoxybenzene-1-sulfonyl chloride as a robust and versatile protecting group for primary and secondary amines. The resulting sulfonamide offers a unique stability profile, influenced by the electronic properties of the substituted aromatic ring. The electron-donating methoxy groups and the electron-withdrawing chloro substituent modulate the reactivity and cleavage conditions of the sulfonamide, providing a valuable tool for the synthetic chemist's arsenal.
Core Principles: Protection and Deprotection Strategies
The protection of an amine with this compound proceeds via a nucleophilic attack of the amine on the electrophilic sulfonyl chloride, typically in the presence of a non-nucleophilic base. This reaction forms a stable sulfonamide linkage.
The deprotection of the resulting 4-chloro-2,5-dimethoxybenzenesulfonamide is the critical step that defines the utility of this protecting group. Due to the electron-rich nature of the dimethoxy-substituted benzene ring, the stability of the S-N bond is altered compared to simple arylsulfonamides like tosylates. This allows for specific cleavage conditions to be employed.
Mechanism of Protection
The formation of the sulfonamide is a straightforward and generally high-yielding reaction. The amine nitrogen acts as a nucleophile, attacking the sulfur atom of the sulfonyl chloride and displacing the chloride leaving group. A base is required to neutralize the HCl generated during the reaction.
Caption: General workflow for amine protection.
Deprotection Strategies: Tailoring Cleavage to the Substrate
The cleavage of the 4-chloro-2,5-dimethoxybenzenesulfonamide can be achieved under various conditions, with the choice of method depending on the sensitivity of the substrate and the desired orthogonality.
Reductive Cleavage: This is often the preferred method due to its mildness and compatibility with a wide range of functional groups. The electron-donating methoxy groups on the benzene ring can facilitate reductive cleavage of the S-N bond. One effective method involves the use of magnesium in methanol (Mg/MeOH).[1][2] This system is recognized as a versatile, efficient, and economical reducing agent for various organic transformations, including desulfonylation.[3] The reaction proceeds via single electron transfer from magnesium to the sulfonamide. The presence of methoxy groups, particularly when not in the para-position relative to the sulfonyl group, can influence the ease of reduction.[1][2][4]
Acidic Cleavage: While arylsulfonamides are generally stable to acid, the presence of electron-donating groups can render them susceptible to cleavage under strong acidic conditions. However, for electron-rich N-arylsulfonamides, there is a risk of sulfonyl group migration rather than clean deprotection.[5][6][7] Therefore, acidic deprotection should be approached with caution and may require careful optimization for each substrate.
Comparative Analysis with Common Amine Protecting Groups
The 4-chloro-2,5-dimethoxybenzenesulfonyl group offers a unique set of properties that distinguish it from more common amine protecting groups like tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability | Orthogonality |
| 4-Chloro-2,5-dimethoxybenzenesulfonyl | Amine, this compound, Base (e.g., pyridine, Et₃N) in an aprotic solvent. | Reductive: Mg/MeOH.[1][2] | Stable to acidic and basic conditions used for Boc and Fmoc removal respectively. | Orthogonal to Boc and Fmoc groups. |
| Boc | Amine, Boc₂O, Base (e.g., Et₃N, DMAP) in an aprotic solvent.[8] | Acidic: TFA, HCl in dioxane.[8] | Labile to strong acids. Stable to base and hydrogenolysis. | Orthogonal to Fmoc and Cbz groups.[9] |
| Cbz | Amine, Cbz-Cl, Base (e.g., NaHCO₃) in a biphasic system.[10] | Hydrogenolysis: H₂, Pd/C.[10] | Labile to hydrogenolysis. Stable to mild acid and base. | Orthogonal to Boc and Fmoc groups.[11] |
| Fmoc | Amine, Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃) in a biphasic system. | Basic: Piperidine in DMF.[9] | Labile to bases. Stable to acid and hydrogenolysis. | Orthogonal to Boc and Cbz groups.[9] |
Experimental Protocols
Protocol 1: Protection of a Primary Amine with this compound
This protocol provides a general procedure for the synthesis of a 4-chloro-2,5-dimethoxybenzenesulfonamide from a primary amine.
Materials:
-
Primary amine (1.0 equiv)
-
This compound (1.05 equiv)
-
Anhydrous pyridine or triethylamine (2.0 equiv)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equiv) in anhydrous DCM or THF.
-
Add anhydrous pyridine or triethylamine (2.0 equiv) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.05 equiv) in a minimal amount of anhydrous DCM or THF.
-
Add the solution of the sulfonyl chloride dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM or ethyl acetate and wash sequentially with 1 M HCl (2 x), saturated aqueous NaHCO₃ (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude sulfonamide can be purified by recrystallization or column chromatography on silica gel.
Caption: Workflow for amine protection.
Protocol 2: Reductive Deprotection of a 4-Chloro-2,5-dimethoxybenzenesulfonamide using Mg/MeOH
This protocol describes the cleavage of the 4-chloro-2,5-dimethoxybenzenesulfonyl group to regenerate the free amine.
Materials:
-
4-Chloro-2,5-dimethoxybenzenesulfonamide (1.0 equiv)
-
Magnesium turnings or powder (10-20 equiv)
-
Anhydrous methanol (MeOH)
-
Ammonium chloride (NH₄Cl) solution (saturated)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing the 4-chloro-2,5-dimethoxybenzenesulfonamide (1.0 equiv), add anhydrous methanol under an inert atmosphere.
-
Add magnesium turnings or powder (10-20 equiv) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-8 hours. Monitor the reaction progress by TLC. The reaction may be vigorous initially.
-
After completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution until the excess magnesium is consumed and gas evolution ceases.
-
Filter the mixture through a pad of Celite® to remove magnesium salts, washing the pad with methanol and ethyl acetate or DCM.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
To the residue, add water and extract with ethyl acetate or DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude amine can be purified by column chromatography on silica gel or by distillation/recrystallization.
Caption: Workflow for reductive deprotection.
Conclusion
This compound provides a valuable alternative for the protection of amines in organic synthesis. The resulting sulfonamides exhibit a unique stability profile, and the protecting group can be effectively removed under mild reductive conditions using Mg/MeOH. Its orthogonality with common acid- and base-labile protecting groups such as Boc and Fmoc makes it a strategic choice for complex, multi-step syntheses where selective deprotection is paramount. The protocols provided herein offer a starting point for the application of this useful protecting group in a variety of synthetic endeavors.
References
-
Khalifa, A., Redmond, R., Sánchez-Sanz, G., & Evans, P. (2022). Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. The Journal of Organic Chemistry, 87(18), 12087–12095. [Link]
-
Khalifa, A., Redmond, R., Sánchez-Sanz, G., & Evans, P. (2022). Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. ResearchGate. [Link]
-
Murphy, J. A., Tuttle, T., & co-workers. (2007). Reductive cleavage of C-S bond, realizing the reductive desulfonylation under metal-free reaction conditions. Angewandte Chemie International Edition, 46(29), 5178-5181. [Link]
-
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]
-
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. ResearchGate. [Link]
-
Fier, P. S., Kim, S., & Maloney, K. M. (2021). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. [Link]
-
Li, G., et al. (2021). Ruthenium(ii)-catalyzed reductive N–O bond cleavage of N-OR (R = H, alkyl, or acyl) substituted amides and sulfonamides. Organic Chemistry Frontiers, 8(19), 5347-5352. [Link]
-
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Organic Chemistry Portal. [Link]
-
Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578. [Link]
-
Khalifa, A., Redmond, R., Sánchez-Sanz, G., & Evans, P. (2022). Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. The Journal of Organic Chemistry, 87(18), 12087–12095. [Link]
-
GIBNIK. (n.d.). Protecting Groups. [Link]
-
Bougrin, K., et al. (2010). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [Link]
-
Glen Research. (n.d.). Deprotection Guide. [Link]
-
Glen Research. (n.d.). Glen Report 19.22 - Technical Brief - Procedure for the synthesis and deprotection of Synthetic RNA. [Link]
-
Glen Research. (n.d.). Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. [Link]
-
Tilby, M. J., Dewez, D. F., Hall, A., & Willis, M. C. (2020). Deprotection strategy to access di‐ and mono‐ substituted sulfonimidamides. ResearchGate. [Link]
-
The Royal Society of Chemistry. (2023). Supporting information - Star-shaped poly(L-lysine) with polyester bis-MPA dendritic core as potential degradable nano vectors for gene delivery. [Link]
-
Khalifa, A., Redmond, R., Sánchez-Sanz, G., & Evans, P. (2022). Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. The Journal of Organic Chemistry, 87(18), 12087–12095. [Link]
- Google Patents. (n.d.). EP0347796B1 - Preparation process of 4-chloro-2,5-dimethoxy-aniline.
-
Lee, G. H., et al. (2004). Magnesium in Methanol (Mg / MeOH) in Organic Syntheses. Current Organic Chemistry, 8(13), 1263-1287. [Link]
-
Scribd. (n.d.). Magnesium in Methanol (MG - MeOH) in Organic Syntheses (Current Organic Chemistry, 2004, 8, 13, 1263-1287) PDF. [Link]
-
Al-Hourani, B. J., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(3), 3986–3994. [Link]
-
Al-Hourani, B. J., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(3), 3986–3994. [Link]
- Google Patents. (n.d.).
-
LJMU Research Online. (n.d.). Critical Review Report: DOC (4-Chloro-2,5-dimethoxyamfetamine). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. people.uniurb.it [people.uniurb.it]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Synthesis of N-Substituted 4-Chloro-2,5-dimethoxybenzenesulfonamides from Primary Amines
An Application Guide for Researchers and Drug Development Professionals
Introduction: A Scaffold of Significance
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide spectrum of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1][2][3] The reaction of 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride with primary amines provides a direct and efficient route to a unique class of N-substituted sulfonamides. The specific substitution pattern on the benzene ring—a chloro group at position 4 and two methoxy groups at positions 2 and 5—offers medicinal chemists a powerful tool to modulate critical physicochemical properties. These substituents can influence lipophilicity, metabolic stability, and target binding affinity, making this reagent a valuable building block in lead optimization and the development of novel chemical entities.[4][5]
This guide provides a comprehensive overview of this important synthetic transformation, detailing the underlying reaction mechanism, offering field-tested experimental protocols, and discussing key applications, safety considerations, and troubleshooting strategies.
Reaction Principles and Mechanism
The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic example of nucleophilic acyl substitution at a sulfur center.[1] The reaction proceeds through a well-understood mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride.[3]
-
Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.
-
Leaving Group Departure & Proton Transfer: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group. A base present in the reaction mixture then removes a proton from the nitrogen atom to neutralize the resulting ammonium species and generate the stable sulfonamide product.
A base, such as pyridine or triethylamine, is essential for the reaction to proceed to completion. It serves to neutralize the hydrogen chloride (HCl) generated in situ. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction.[1][6]
Caption: Figure 1: Nucleophilic Substitution Mechanism
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of N-substituted 4-chloro-2,5-dimethoxybenzenesulfonamides.
Protocol 1: Standard Synthesis via Conventional Heating
This robust protocol is suitable for a wide range of primary amines. The use of an ice bath during the addition of the sulfonyl chloride is critical to control the exothermic nature of the reaction.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.05 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.[1]
-
Sulfonyl Chloride Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes. A slight excess of the sulfonyl chloride ensures full consumption of the potentially more valuable amine.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x, to remove the excess base), water (1x), saturated NaHCO₃ solution (1x, to remove any unreacted sulfonyl chloride via hydrolysis), and finally with brine (1x).[1]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, offering a high-throughput alternative for library synthesis.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Vessel Preparation: In a microwave-safe reaction vessel equipped with a small magnetic stir bar, combine the primary amine (1.0 eq), the base (1.5 eq), and anhydrous THF or DCM.
-
Reagent Addition: Add the this compound (1.1 eq) to the vessel and securely cap it.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120 °C) for 10-30 minutes. Note: Optimization of time and temperature may be required for different amines.
-
Workup and Purification: After cooling, the workup and purification steps are identical to those described in Protocol 1.
Data Presentation and Characterization
The choice of reaction conditions can be tailored based on the reactivity of the primary amine. A summary of typical conditions is provided below.
| Amine Type | Base | Solvent | Temperature | Typical Time | Typical Yield |
| Aliphatic (e.g., Benzylamine) | Triethylamine | DCM | 0 °C to RT | 4-8 h | 85-95% |
| Aromatic (e.g., Aniline) | Pyridine | DCM / THF | 0 °C to RT | 12-18 h | 70-90% |
| Sterically Hindered | Pyridine | THF | RT to 40 °C | 18-24 h | 50-75% |
| Microwave (General) | Pyridine | THF | 100 °C | 15 min | 75-95% |
Successful synthesis must be confirmed by rigorous analytical characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the presence of protons on the aromatic rings and the amine's R-group. The N-H proton of the sulfonamide typically appears as a broad singlet. ¹³C NMR will show signals for all unique carbon atoms.[1]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product.[1]
-
Infrared (IR) Spectroscopy: Will show characteristic strong S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[1]
Applications in Drug Discovery
The sulfonamide products derived from this reaction are of significant interest in drug discovery. The 4-chloro and 2,5-dimethoxy substituents provide a unique electronic and steric profile.
-
Modulation of pKa: The electron-withdrawing nature of the sulfonyl group and the aromatic ring can modulate the pKa of the sulfonamide N-H proton, which is crucial for target binding, particularly in enzyme active sites like carbonic anhydrase.[2]
-
Improved Pharmacokinetics: The substituents can be used to fine-tune properties like solubility and cell permeability, which are critical for bioavailability.[2]
-
Scaffold for Library Synthesis: The reliability of the reaction makes it ideal for generating libraries of related compounds for screening against various biological targets. The resulting compounds have shown potential as anticancer, antibacterial, and antifungal agents.[4]
Troubleshooting and Side Reactions
| Problem | Probable Cause(s) | Solution(s) |
| Low or No Yield | 1. Inactive sulfonyl chloride due to hydrolysis.[6] 2. Insufficient base. | 1. Use fresh sulfonyl chloride and ensure all glassware and solvents are anhydrous. Perform the reaction under an inert atmosphere.[6] 2. Ensure at least 1.1 equivalents of base are used to neutralize the HCl byproduct. |
| Di-sulfonylation Byproduct | The primary amine reacts with two molecules of sulfonyl chloride. This is more likely with unhindered amines or at elevated temperatures.[6] | 1. Use a slight excess of the amine relative to the sulfonyl chloride. 2. Maintain a low reaction temperature (0 °C to RT). 3. Monitor the reaction closely and stop it once the starting amine is consumed.[6] |
| Formation of Sulfonic Acid | Hydrolysis of the sulfonyl chloride by trace water in the solvent or on glassware.[6] | 1. Use freshly distilled, anhydrous solvents. 2. Flame-dry glassware before use. |
| Difficult Purification | Excess base (especially pyridine) can be difficult to remove. | Ensure a thorough workup with multiple 1M HCl washes to extract the basic impurities into the aqueous layer. |
Safety and Handling
This compound, like other sulfonyl chlorides, is a hazardous chemical that must be handled with appropriate precautions.
-
Corrosive: Causes severe skin burns and eye damage.[7][8][9]
-
Moisture Sensitive: Reacts with water, potentially violently, to release corrosive HCl gas.[6][10]
-
Inhalation Hazard: May be harmful if inhaled and can cause respiratory irritation.[7]
Mandatory Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves.[7][9]
-
Handling: Handle only inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7] Keep away from water and moisture.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area designated for corrosive materials.[8]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.[9]
Experimental Workflow Visualization
The overall process from initial setup to final analysis follows a logical sequence to ensure safety, efficiency, and purity of the final product.
Caption: Figure 2: General Experimental Workflow
References
- Benchchem. Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
- Benchchem. Technical Support Center: Sulfonamide Synthesis with Primary Amines.
- Books. Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
- PMC - NIH. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
- CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review.
- ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters.
- Fisher Scientific. SAFETY DATA SHEET.
- Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
- Smolecule. 4-chloro-N-(2,3-dichlorophenyl)-2,5-dimethoxybenzene-1-sulfonamide.
- TCI Chemicals. SAFETY DATA SHEET.
- ResearchGate. Synthesis of sulfonamides.
- CDH Fine Chemical. 4-Chloro Benzene-Sulphonyl Chloride CAS No 98-60-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- SAFETY DATA SHEET.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Smolecule. Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride.
- Wikipedia. Hinsberg reaction.
- ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of...
- ChemScene. 4-Chloro-2,5-dimethylbenzene-1-sulfonyl chloride.
- 98546-13-5. 4-chloro-2,5-dimethoxybenzenesulfonyl chloride(SALTDATA: FREE).
- PubChem. 2,5-Dimethoxybenzenesulfonyl chloride | C8H9ClO4S | CID 137025.
- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- Sigma-Aldrich. 2,5-Dimethoxybenzenesulfonyl chloride 98 1483-28-9.
- Chemistry LibreTexts. Amine Reactions.
- Benchchem. 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide: A Versatile Intermediate in Drug Discovery.
- Benchchem. Application Notes and Protocols: Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy 4-chloro-N-(2,3-dichlorophenyl)-2,5-dimethoxybenzene-1-sulfonamide [smolecule.com]
- 5. Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride [smolecule.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Synthesis of Novel Sulfonamides Utilizing 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride
Abstract
This document provides a comprehensive guide for the synthesis of sulfonamides, a crucial pharmacophore in medicinal chemistry, utilizing 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride as a key building block. The protocol detailed herein is designed for researchers, scientists, and drug development professionals, offering a robust and reproducible methodology. Beyond a mere recitation of steps, this application note delves into the rationale behind the procedural choices, discusses potential challenges, and outlines methods for purification and characterization of the final products. The aim is to equip the user with not only a protocol but also a deeper understanding of the underlying chemical principles to facilitate troubleshooting and adaptation for the synthesis of diverse sulfonamide libraries.
Introduction: The Enduring Importance of the Sulfonamide Moiety
The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of modern drug discovery. Since the discovery of the antibacterial properties of sulfanilamide, this structural motif has been incorporated into a vast array of therapeutic agents, including diuretics, anticonvulsants, anti-inflammatory agents, and antiretrovirals.[1][2] The enduring appeal of the sulfonamide lies in its ability to act as a bioisostere for amides, its capacity to engage in hydrogen bonding interactions with biological targets, and its contribution to favorable physicochemical properties such as improved metabolic stability.[3]
The most common and direct method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[4][5][6][7] This reaction is typically high-yielding and proceeds under relatively mild conditions. The use of substituted sulfonyl chlorides, such as this compound, allows for the introduction of specific structural and electronic features into the final molecule, enabling the systematic exploration of structure-activity relationships (SAR). The chloro and dimethoxy substituents on the phenyl ring of this particular reagent can influence the reactivity of the sulfonyl chloride and the properties of the resulting sulfonamide.
This application note provides a detailed protocol for the synthesis of a representative sulfonamide using this compound and a primary amine.
Reaction Mechanism and Rationale
The synthesis of a sulfonamide from a sulfonyl chloride and an amine proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) that is generated as a byproduct, driving the reaction to completion.[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. books.rsc.org [books.rsc.org]
- 5. Sulfonamide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
The Strategic Application of 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl Chloride in Medicinal Chemistry: A Guide for Drug Discovery Professionals
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride as a key building block in medicinal chemistry. We will explore the chemical rationale for its use, provide detailed protocols for the synthesis of novel sulfonamide derivatives, and discuss the potential therapeutic applications of the resulting compounds.
I. Introduction: The Sulfonamide Moiety as a Privileged Scaffold
The sulfonamide functional group is a cornerstone in modern medicinal chemistry, renowned for its presence in a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1] The enduring success of sulfonamides stems from their ability to act as bioisosteres of other functional groups and their capacity to form key interactions with biological targets. The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine, a robust and versatile transformation that allows for the systematic exploration of chemical space.[2]
This compound emerges as a particularly interesting reagent in this context. Its unique substitution pattern—a chloro group at the 4-position and two methoxy groups at the 2- and 5-positions—offers a nuanced platform for modulating the physicochemical and pharmacokinetic properties of the final sulfonamide derivatives.
II. Rationale for the Use of the 4-Chloro-2,5-dimethoxy Substituent Pattern
The specific arrangement of substituents on the phenyl ring of this compound is not arbitrary; it is a deliberate design element that can impart advantageous properties to the resulting drug candidates.
-
Modulation of Physicochemical Properties: The chloro and dimethoxy groups significantly influence the lipophilicity, electronic character, and metabolic stability of the molecule. The 2,5-dimethoxy substitution, in particular, has been explored in the context of phenethylamines targeting serotonin receptors, suggesting its role in fine-tuning receptor interactions.[3] The chloro group, a common substituent in many FDA-approved drugs, can enhance membrane permeability and metabolic stability.[4]
-
Vectorial Orientation and Target Engagement: The substitution pattern provides distinct vectors for interaction within a biological target's binding site. The methoxy groups can act as hydrogen bond acceptors, while the chloro group can engage in halogen bonding or occupy hydrophobic pockets. This defined orientation can lead to improved potency and selectivity.
-
Exploration of Chemical Space: The presence of these substituents provides a starting point for further structure-activity relationship (SAR) studies. Modifications to either the amine coupling partner or further derivatization of the aromatic ring can be systematically explored to optimize for desired biological activity.
III. Core Application: Synthesis of N-Substituted 4-Chloro-2,5-dimethoxybenzenesulfonamides
The primary application of this compound is in the synthesis of N-substituted sulfonamides. This is typically achieved via a nucleophilic substitution reaction with a primary or secondary amine in the presence of a base.
General Reaction Scheme:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. The optimization and characterization of functionalized sulfonamides derived from sulfaphenazole against Mycobacterium tuberculosis with reduced CYP 2C9 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis of carbonic anhydrase inhibitors using 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride
Application Notes & Protocols
Topic: Synthesis and Evaluation of Novel Carbonic Anhydrase Inhibitors Derived from 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.
Senior Application Scientist: Dr. Evelyn Reed
Introduction: The Therapeutic Potential of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to life, catalyzing the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2][3] This seemingly simple reaction is pivotal in a multitude of physiological processes, including respiration, pH homeostasis, electrolyte secretion, and biosynthesis.[4][5] In humans, 15 different α-CA isoforms have been identified, each with a unique tissue distribution and catalytic activity.[1]
The ubiquitous nature and diverse roles of these isoforms mean that their dysregulation is implicated in a range of pathologies. This has established CAs as significant therapeutic targets.[6] For instance:
-
Glaucoma: Inhibition of CA II and CA IV in the ciliary body of the eye reduces aqueous humor secretion, thereby lowering intraocular pressure.[7]
-
Epilepsy: Certain CA inhibitors exhibit anticonvulsant properties, likely by modulating pH and enhancing inhibitory neurotransmission in the central nervous system.[2]
-
Cancer: The tumor-associated isoforms CA IX and XII are overexpressed in many hypoxic tumors. They contribute to the acidic tumor microenvironment, promoting tumor survival, proliferation, and metastasis. Selective inhibition of these isoforms is a validated strategy for anticancer therapeutics.[7][8][9]
The primary and most extensively studied class of CA inhibitors (CAIs) are aromatic and heterocyclic sulfonamides (R-SO₂NH₂).[1][7] The deprotonated sulfonamide anion acts as a potent inhibitor by coordinating directly to the Zn(II) ion in the enzyme's active site, mimicking the transition state of the native reaction. The development of isoform-selective inhibitors remains a critical challenge, driven by the high degree of structural homology in the active sites across different CAs.[1]
This guide provides a detailed protocol for the synthesis of a novel series of sulfonamide-based CA inhibitors using This compound as a key building block. It further outlines a robust, colorimetric in vitro assay for evaluating their inhibitory potency against various CA isoforms.
Part 1: Synthesis of Novel Sulfonamide Inhibitors
Principle of Synthesis: The Sulfonylation of Amines
The core of the synthetic strategy is the reaction between a sulfonyl chloride and a primary or secondary amine, a classic and robust method for forming the sulfonamide linkage.[10][11] The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of hydrogen chloride (HCl), which is typically neutralized by a base added to the reaction mixture.[10]
The choice of This compound provides a scaffold with specific electronic and steric properties. The methoxy groups are electron-donating, while the chloro group is electron-withdrawing and provides a potential vector for further modification. By reacting this sulfonyl chloride with a diverse library of primary and secondary amines, a range of candidate inhibitors with varied physicochemical properties can be generated, which is crucial for exploring the structure-activity relationship (SAR).[12]
The general reaction scheme is as follows:
Caption: General reaction for sulfonamide synthesis.
Experimental Protocol: Synthesis of a Representative Inhibitor
This protocol details the synthesis of N-benzyl-4-chloro-2,5-dimethoxybenzene-1-sulfonamide as an example. The same procedure can be adapted for a wide range of primary and secondary amines.
Materials & Reagents:
-
This compound (CAS: 98546-13-5)[13]
-
Benzylamine
-
Pyridine (or Triethylamine, TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
Standard laboratory glassware, magnetic stirrer, and fume hood
Safety Precautions:
-
Sulfonyl chlorides are corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
DCM is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.
-
Pyridine has a strong, unpleasant odor and is flammable. Handle with care.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 1.00 g).
-
Dissolution: Dissolve the sulfonyl chloride in 20 mL of anhydrous DCM under a nitrogen or argon atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Amine & Base Addition: While stirring, add pyridine (1.5 eq) followed by the dropwise addition of benzylamine (1.1 eq) over 5-10 minutes.
-
Rationale: The base (pyridine) is added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[14] Adding the amine slowly to the cooled solution helps to control any potential exotherm.
-
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting sulfonyl chloride spot indicates reaction completion.
-
-
Work-up - Quenching: Once the reaction is complete, dilute the mixture with an additional 30 mL of DCM.
-
Work-up - Aqueous Washes: Transfer the mixture to a separatory funnel and wash sequentially with:
-
2 x 25 mL of 1 M HCl (to remove excess pyridine).
-
1 x 25 mL of water.
-
1 x 25 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).
-
1 x 25 mL of brine (to reduce the solubility of organic material in the aqueous phase).
-
-
Drying: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure sulfonamide.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Workflow for sulfonamide synthesis and purification.
Part 2: Biological Evaluation - In Vitro Carbonic Anhydrase Inhibition Assay
Principle of the Assay
To determine the inhibitory potency of the newly synthesized compounds, a reliable in vitro assay is essential. One of the most common and robust methods is based on the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (p-NPA).[4] While not the physiological substrate, the esterase activity of CA is well-established and convenient for spectrophotometric analysis.
Active CA catalyzes the hydrolysis of the colorless p-NPA to the yellow-colored product, 4-nitrophenol (p-NP), which has a strong absorbance at 400-405 nm. In the presence of an inhibitor, the rate of p-NPA hydrolysis decreases. By measuring the rate of p-NP formation at various inhibitor concentrations, one can determine the inhibitor's potency, typically expressed as the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[4]
Protocol: Colorimetric CA Inhibition Assay
This protocol is designed for a 96-well microplate format, making it suitable for screening multiple compounds.[4]
Materials & Reagents:
-
Purified human CA isoform (e.g., hCA II, hCA IX)
-
Acetazolamide (AZA) as a positive control inhibitor
-
4-Nitrophenyl acetate (p-NPA)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
DMSO or acetonitrile for dissolving compounds and substrate
-
96-well clear, flat-bottom microplates
-
Multichannel pipette
-
Microplate reader capable of kinetic measurements at 400-405 nm
Preparation of Solutions:
-
CA Working Solution: Dilute the stock CA enzyme in cold Assay Buffer to the desired concentration (e.g., 10-50 units/mL). Prepare fresh before use.
-
Substrate Solution (3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. This stock can be stored at -20°C.
-
Inhibitor Solutions: Prepare stock solutions of test compounds and Acetazolamide in DMSO (e.g., 10 mM). Create a series of dilutions in Assay Buffer to achieve the desired final concentrations for the assay.
Step-by-Step Procedure:
-
Plate Setup: In triplicate, set up the following wells in a 96-well plate:
-
Blank (No Enzyme): 180 µL Assay Buffer.
-
Maximum Activity (100% Control): 158 µL Assay Buffer + 2 µL DMSO.
-
Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of each Acetazolamide dilution.
-
-
Enzyme-Inhibitor Pre-incubation: Add 20 µL of the CA Working Solution to all wells except the Blank wells.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[4]
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the 3 mM p-NPA Substrate Solution to all wells (including the Blank).
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 400 nm every 30 seconds for 10-20 minutes.[4]
-
Data Analysis:
-
For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Subtract the rate of the Blank (non-enzymatic hydrolysis) from all other rates.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_max_activity)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for the in vitro CA inhibition assay.
Part 3: Data Interpretation & Expected Results
The synthetic and biological evaluation workflows described allow for the systematic discovery of novel CA inhibitors. By varying the amine component (R¹ and R² groups), researchers can probe the SAR and optimize for both potency and isoform selectivity.
Table 1: Representative Inhibition Data for a Hypothetical Series of Inhibitors
The following table presents plausible inhibition data (IC₅₀ values in nM) for a series of compounds synthesized from this compound, tested against four key hCA isoforms. This data is illustrative and based on trends observed in the literature.[5][9][12]
| Compound ID | R¹ | R² | hCA I (IC₅₀, nM) | hCA II (IC₅₀, nM) | hCA IX (IC₅₀, nM) | hCA XII (IC₅₀, nM) |
| AZA | - | - | 250 | 12 | 25 | 5.7 |
| Cmpd-1 | H | Benzyl | 1250 | 85 | 15.5 | 30.2 |
| Cmpd-2 | H | 4-F-Phenyl | 980 | 60.1 | 9.8 | 18.4 |
| Cmpd-3 | H | 2-Thiophenyl | 1500 | 110 | 22.1 | 45.0 |
| Cmpd-4 | H | Cyclohexyl | 2100 | 150 | 48.3 | 75.9 |
| Cmpd-5 | Ethyl | Ethyl | >10000 | 890 | 250.6 | 410.1 |
Data is for illustrative purposes. AZA (Acetazolamide) is included as a standard reference inhibitor.
Interpretation:
-
Potency: Lower IC₅₀ values indicate higher inhibitory potency. In this example, compounds with aromatic amine substituents (Cmpd-1, Cmpd-2) show strong inhibition, particularly against the tumor-associated hCA IX.[9]
-
Selectivity: By comparing IC₅₀ values across isoforms, one can assess selectivity. For example, Cmpd-2 shows significantly better inhibition of hCA IX and XII compared to the cytosolic hCA I and II, a desirable profile for an anticancer agent. The goal is often to find compounds that potently inhibit the target isoform (e.g., IX) while sparing off-target isoforms (e.g., I and II) to minimize side effects.[1]
References
-
Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. Journal of Medicinal Chemistry. Available at: [Link]
-
A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Available at: [Link]
-
Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Medicinal Chemistry Letters. Available at: [Link]
-
An overview of carbohydrate-based carbonic anhydrase inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Carbonic Anhydrase Inhibitors. Cloning, Characterization, and Inhibition Studies of a New β-Carbonic Anhydrase from Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University, Macmillan Group. Available at: [Link]
-
Amines as Nucleophiles. Chemistry LibreTexts. Available at: [Link]
-
Characterization of Carbonic Anhydrase In Vivo Using Magnetic Resonance Spectroscopy. International Journal of Molecular Sciences. Available at: [Link]
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. Available at: [Link]
-
Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]
-
Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESIS. Available at: [Link]
-
A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences. Available at: [Link]
-
Carbonic anhydrase inhibitors. Synthesis of a novel series of 5-substituted 2,4-dichlorobenzenesulfonamides and their inhibition of human cytosolic isozymes I and II and the transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids of 4-Methylsalicyl. Molecules. Available at: [Link]
-
Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules. Available at: [Link]
- Process for the preparation 4-chloro-2,5-dimethoxy-aniline. Google Patents.
-
m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses. Available at: [Link]
-
Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. Available at: [Link]
Sources
- 1. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Carbonic Anhydrase In Vivo Using Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Carbonic anhydrase inhibitors. Synthesis of a novel series of 5-substituted 2,4-dichlorobenzenesulfonamides and their inhibition of human cytosolic isozymes I and II and the transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. tandfonline.com [tandfonline.com]
- 13. This compound | 98546-13-5 [sigmaaldrich.com]
- 14. cbijournal.com [cbijournal.com]
The Strategic Role of 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl Chloride in the Development of Novel Antibacterial Agents
In the persistent battle against antimicrobial resistance, the rational design and synthesis of new antibacterial agents is of paramount importance. Medicinal chemists are continuously exploring novel molecular scaffolds and synthetic routes to generate compounds that can effectively combat resistant pathogens. Among the myriad of privileged structures in drug discovery, the sulfonamide moiety (–SO₂NH–) remains a cornerstone pharmacophore, renowned for its broad spectrum of biological activities. This application note delves into the specific utility of 4-chloro-2,5-dimethoxybenzene-1-sulfonyl chloride as a key building block in the synthesis of potent antibacterial agents. We will explore the causality behind its selection, provide detailed, field-proven synthetic protocols, and present data on the antibacterial efficacy of the resulting compounds.
The Rationale: Why this compound?
The selection of a particular sulfonyl chloride in a drug discovery campaign is a deliberate choice, driven by the desire to modulate the physicochemical and pharmacological properties of the final sulfonamide. The substitution pattern on the benzene ring of this compound is strategically designed to impart specific characteristics to the target molecules.
-
Electronic Effects: The chlorine atom at the 4-position and the two methoxy groups at the 2- and 5-positions exert significant electronic effects on the phenyl ring. The chlorine atom is an electron-withdrawing group, which can influence the acidity of the sulfonamide N-H bond, a critical factor for its interaction with the target enzyme, dihydropteroate synthase (DHPS), in bacteria.[1] The methoxy groups, being electron-donating, can modulate the overall electron density of the ring system, potentially affecting the compound's binding affinity and pharmacokinetic profile.
-
Lipophilicity and Membrane Permeability: The presence of the chloro and methoxy substituents increases the lipophilicity of the molecule. This is a crucial parameter that governs the ability of a drug candidate to permeate bacterial cell membranes and reach its intracellular target. A well-balanced lipophilicity is often key to achieving potent antibacterial activity.
-
Metabolic Stability: The substitution pattern can also influence the metabolic stability of the resulting sulfonamides. The presence of substituents can block sites that are susceptible to metabolic degradation by enzymes, thereby prolonging the in vivo half-life of the drug.
-
Structural Mimicry: Sulfonamides act as competitive inhibitors of para-aminobenzoic acid (PABA) in the bacterial folic acid synthesis pathway.[1] The overall shape and electronic properties of the sulfonamide, influenced by the substituted benzene ring, are critical for its ability to mimic PABA and effectively bind to the active site of DHPS.
Synthetic Pathways and Protocols
The primary route for the synthesis of sulfonamides from this compound involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
General Synthesis of N-Aryl-4-chloro-2,5-dimethoxybenzenesulfonamides
This protocol describes a general method for the synthesis of a library of N-aryl sulfonamides, which can then be screened for antibacterial activity.
Diagram of the Synthetic Workflow:
A general workflow for the synthesis of N-aryl sulfonamides.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, substituted anilines, aminothiazoles)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.1 equivalents) in anhydrous DCM or THF.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous pyridine or triethylamine (1.5 equivalents) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine mixture over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure sulfonamide.
Self-Validation: The purity and identity of the synthesized compounds should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis. The disappearance of the starting materials and the appearance of the product spot on TLC are indicative of reaction completion.
Antibacterial Activity: Data and Insights
The antibacterial efficacy of sulfonamides derived from this compound can be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The standard method for determining the potency of an antibacterial agent is the measurement of its Minimum Inhibitory Concentration (MIC).
Table 1: Representative Antibacterial Activity of a Sulfonamide Derived from this compound
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-chloro-N-(2,3-dichlorophenyl)-2,5-dimethoxybenzene-1-sulfonamide | Staphylococcus aureus | Not specified | |
| 4-chloro-N-(2,3-dichlorophenyl)-2,5-dimethoxybenzene-1-sulfonamide | Escherichia coli | Not specified |
Field-Proven Insights:
The antibacterial spectrum of sulfonamides is broad, encompassing both Gram-positive and Gram-negative bacteria.[1] However, the efficacy against specific strains can be significantly influenced by the nature of the substituent on the sulfonamide nitrogen. For instance, coupling this compound with various heterocyclic amines, such as aminothiazoles or aminopyrimidines, is a promising strategy. These heterocyclic moieties are known to be present in many clinically used sulfonamides and can enhance the binding affinity to the bacterial DHPS enzyme.
Structure-Activity Relationship (SAR)
The development of potent antibacterial agents relies on a clear understanding of the relationship between the chemical structure of a compound and its biological activity.
Diagram of Key Structural Features for Antibacterial Activity:
Key structural components influencing antibacterial efficacy.
-
The Benzenesulfonyl Moiety: The 4-chloro and 2,5-dimethoxy groups on the benzene ring are critical for establishing the foundational physicochemical properties of the molecule. Variations in this part of the structure can fine-tune lipophilicity and metabolic stability.
-
The Sulfonamide Linker: The -SO₂NH- group is the key pharmacophore responsible for the mechanism of action. The acidity of the N-H proton is a determinant of activity.
-
The N-Substituent (R-group): This is the most synthetically versatile position and has the most profound impact on the potency and spectrum of antibacterial activity. Introducing different aryl or heteroaryl groups at this position allows for the exploration of a wide chemical space to optimize interactions with the active site of the target enzyme.
Conclusion and Future Directions
This compound is a valuable and strategically designed reagent for the synthesis of novel sulfonamide-based antibacterial agents. Its unique substitution pattern provides a solid foundation for developing compounds with favorable physicochemical and pharmacological properties. The synthetic protocols provided herein offer a robust and reproducible method for the generation of diverse sulfonamide libraries.
Future research in this area should focus on:
-
Expanding the Amine Library: Synthesizing and screening a broader range of sulfonamides by reacting this compound with a diverse collection of primary and secondary amines, particularly those containing heterocyclic scaffolds known for their antibacterial properties.
-
Quantitative SAR Studies: Performing comprehensive quantitative structure-activity relationship (QSAR) studies to build predictive models that can guide the design of more potent analogues.
-
Mechanism of Action Studies: Investigating the precise molecular interactions of the most potent compounds with the bacterial DHPS enzyme through techniques such as X-ray crystallography and molecular modeling.
-
In Vivo Efficacy and Toxicity Studies: Advancing the most promising lead compounds into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetic profiles, and safety.
By systematically exploring the chemical space around the 4-chloro-2,5-dimethoxybenzenesulfonamide scaffold, researchers can contribute to the development of the next generation of effective therapies to combat the growing threat of antibiotic resistance.
References
-
Rehman, A. et al. (2021). Synthesis, Characterization and Antibacterial Activity of Halogenated Aryl Sulfonamides Derived from 2-Amino-4-chloroanisole. ResearchGate. [Link]
-
Al-Ghorbani, M. et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PubMed Central. [Link]
-
Genc, Y. et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. PubMed Central. [Link]
-
Khan, I. et al. (2020). Synthesis of promising antibacterial and antifungal agents: 2-[amino]-N-(un/substituted-phenyl)acetamides. PubMed. [Link]
- Google Patents (1991). US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
-
Trivedi, A. R. et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Center for Biotechnology Information. [Link]
-
Slawinski, J. et al. (2011). Synthesis and Antibacterial Activity of Novel 4-chloro-2-mercaptobenzenesulfonamide Derivatives. PubMed. [Link]
-
Sławiński, J. et al. (2019). N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents—Synthesis and Biological Studies. MDPI. [Link]
Sources
Application Notes and Protocols for the Derivatization of Amino Acids with 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The accurate quantification of amino acids is a cornerstone of research in biochemistry, clinical diagnostics, and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) remains a primary analytical technique for this purpose. However, the inherent lack of strong chromophores or fluorophores in most amino acids necessitates a derivatization step to enable sensitive detection. This document provides a comprehensive guide to the use of 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride as a pre-column derivatizing agent for amino acids. While specific literature for this reagent is emerging, the protocols and principles outlined herein are based on the well-established chemistry of analogous sulfonyl chlorides, such as dansyl and dabsyl chloride, offering a robust starting point for method development.
Introduction: The Rationale for Amino Acid Derivatization
Amino acid analysis is critical for a multitude of applications, from determining the composition of protein hydrolysates to metabolic studies.[1] The majority of the 20 proteinogenic amino acids do not possess sufficient UV absorbance or fluorescence for sensitive detection by HPLC.[2] Pre-column derivatization addresses this limitation by covalently attaching a molecule with desirable spectroscopic properties to the amino acid.[3] This process not only enhances detection sensitivity but can also improve the chromatographic separation of the analytes.[4]
Sulfonyl chlorides, such as 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) and 4-(dimethylamino)azobenzene-4'-sulfonyl chloride (dabsyl chloride), are widely used for this purpose.[5][6] These reagents react with the primary and secondary amino groups of amino acids under alkaline conditions to form stable sulfonamide adducts.[2] The resulting derivatives are not only highly fluorescent or possess strong UV absorbance but are also more hydrophobic, leading to better retention and separation on reversed-phase HPLC columns.[2]
This compound is a member of this class of reagents. The presence of the chloro and dimethoxy substituents on the benzene ring is anticipated to provide a strong UV chromophore, enabling sensitive detection. This guide provides a detailed protocol for the derivatization of amino acids using this reagent, followed by their analysis by HPLC.
The Chemistry of Derivatization
The derivatization of amino acids with this compound follows a nucleophilic substitution reaction mechanism analogous to that of dansylation.[2] In an alkaline environment (typically pH 9.5-10.5), the amino group of the amino acid is deprotonated, rendering it nucleophilic. This nucleophile then attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming a stable sulfonamide bond. The alkaline buffer serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[2]
Caption: Derivatization Reaction of an Amino Acid.
Experimental Protocols
The following protocols provide a step-by-step guide for the derivatization of amino acids with this compound and their subsequent analysis. These are generalized procedures and may require optimization for specific applications and sample matrices.
Reagent and Sample Preparation
Reagents:
-
Amino Acid Standard Mixture: A solution containing a mixture of amino acid standards at a known concentration (e.g., 100 µmol/L each) in 0.1 M HCl.
-
Derivatizing Reagent Solution: Prepare a 10 mg/mL solution of this compound in acetone or acetonitrile. This solution should be prepared fresh daily.
-
Borate Buffer (0.1 M, pH 9.5): Dissolve 6.18 g of boric acid in 900 mL of deionized water. Adjust the pH to 9.5 with 1 M NaOH and bring the final volume to 1 L.
-
Quenching Solution: Prepare a 10% (v/v) solution of ammonium hydroxide in water.[4]
-
Mobile Phase A: 0.1% Formic acid in deionized water.
-
Mobile Phase B: Acetonitrile.
Sample Preparation:
-
For protein samples, acid hydrolysis is required to liberate free amino acids. A common method is hydrolysis with 6 M HCl at 110°C for 24 hours.[1]
-
Biological fluids may require deproteinization, for example, by adding three volumes of acetonitrile/methanol (1:1 v/v), vortexing, and centrifuging to pellet the precipitated proteins.[4] The supernatant can then be used for derivatization.
Derivatization Procedure
-
To 100 µL of the amino acid standard solution or prepared sample in a microcentrifuge tube, add 100 µL of the 0.1 M Borate Buffer (pH 9.5).
-
Add 200 µL of the 10 mg/mL this compound solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture in a heating block or water bath at 60-70°C for 10-60 minutes. The optimal time and temperature should be determined empirically. For analogous reagents like dabsyl chloride, a reaction time of 10 minutes at 70°C is often sufficient.[7]
-
After incubation, cool the mixture to room temperature.
-
To quench the excess derivatizing reagent, add 20 µL of the 10% ammonium hydroxide solution and vortex for 15 seconds. Let it stand for 5 minutes.[4]
-
Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum centrifuge.
-
Reconstitute the dried residue in 200 µL of Mobile Phase A/B (e.g., 80:20 v/v) and vortex thoroughly.
-
Centrifuge the reconstituted sample at 10,000 x g for 5 minutes to pellet any insoluble material.
-
Transfer the supernatant to an HPLC vial for analysis.
Caption: General Workflow for Amino Acid Derivatization.
HPLC Analysis
The derivatized amino acids can be separated and quantified using reversed-phase HPLC with UV detection.
HPLC Conditions
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 or 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A typical gradient would be from 20% to 80% Mobile Phase B over 30-45 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40°C |
| Injection Volume | 10-20 µL |
| Detection Wavelength | The optimal wavelength should be determined by measuring the UV spectrum of a derivatized amino acid standard. Based on the structure, a wavelength in the range of 254-280 nm is a reasonable starting point. |
Mass Spectrometry (MS) Detection
For enhanced sensitivity and specificity, HPLC can be coupled with a mass spectrometer. The derivatized amino acids are expected to ionize well using electrospray ionization (ESI) in positive mode. The mass of the derivative will be the mass of the amino acid plus the mass of the 4-Chloro-2,5-dimethoxybenzenesulfonyl moiety minus the mass of HCl. This allows for detection using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for highly sensitive and selective quantification.
Data Interpretation and Quantification
Quantification is typically performed by constructing a calibration curve using a series of amino acid standards of known concentrations that have undergone the same derivatization procedure as the samples. The peak areas of the derivatized amino acids are plotted against their corresponding concentrations. The concentration of amino acids in the unknown samples can then be determined from this calibration curve.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no derivatization | Inactive derivatizing reagent. Incorrect pH. | Prepare fresh derivatizing reagent. Verify the pH of the buffer. |
| Poor peak shape | Column degradation. Sample overload. | Use a new column. Dilute the sample. |
| Baseline noise | Impure solvents. Contaminated system. | Use high-purity solvents. Flush the HPLC system. |
| Multiple peaks per amino acid | Side reactions. Incomplete quenching. | Optimize reaction time and temperature. Ensure complete quenching. |
Conclusion
Derivatization with this compound presents a promising approach for the sensitive analysis of amino acids by HPLC. The protocols provided in this application note, based on the well-established chemistry of analogous sulfonyl chlorides, offer a solid foundation for developing robust and reliable analytical methods. Researchers are encouraged to optimize the reaction and chromatographic conditions to suit their specific analytical needs.
References
-
ResearchGate. (2025). HPLC of amino acids as dansyl and dabsyl derivatives. [Link]
-
MDPI. (2024). Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization. [Link]
-
ResearchGate. (2025). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. [Link]
-
National Institutes of Health (NIH). (n.d.). Targeted quantification of amino acids by dansylation. [Link]
-
ACS Publications. (1986). Liquid chromatographic determination of amino acids after gas-phase hydrolysis and derivatization with (dimethylamino)azobenzenesulfonyl chloride. [Link]
-
Shimadzu. (n.d.). High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. [Link]
Sources
- 1. 使用SUPELCOSIL™和ASCENTIS®色谱柱对衍生及水解氨基酸进行HPLC分析 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. shimadzu.com [shimadzu.com]
- 4. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jascoinc.com [jascoinc.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
catalytic methods for sulfonamide formation with 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride
Application Notes & Protocols
Catalytic Methods for the Formation of Novel Sulfonamides using 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride
Abstract
This guide provides an in-depth exploration of modern catalytic methods for the synthesis of sulfonamides, with a specific focus on the versatile building block, this compound. Sulfonamides are a cornerstone of medicinal chemistry, and the 2,5-dimethoxyphenyl scaffold is prevalent in numerous biologically active compounds. Traditional synthesis methods often require harsh conditions and stoichiometric bases, leading to side reactions and limited substrate scope. This document details highly efficient, milder, and more selective catalytic protocols, including Lewis acid, nucleophilic, and transition-metal-catalyzed approaches. By explaining the causality behind experimental choices and providing detailed, validated protocols, this guide serves as an essential resource for researchers in drug discovery and process development aiming to streamline the synthesis of novel sulfonamide derivatives.
Introduction: The Significance of the Sulfonamide Linkage
The sulfonamide functional group is a privileged scaffold in medicinal chemistry and drug development.[1][2] Its unique combination of properties—including its ability to act as a hydrogen bond donor and acceptor, its hydrolytic stability, and its geometry as a non-classical bioisostere of the amide bond—has cemented its role in a vast array of therapeutics.[3][4][5] From antibacterial agents to treatments for cancer, diabetes, and viral infections, the sulfonamide moiety is a critical component of numerous FDA-approved drugs.[1][6]
The specific reagent, this compound, offers a gateway to novel chemical entities. The electron-donating methoxy groups and the chloro substituent on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound, providing a handle for fine-tuning biological activity and selectivity.
Limitations of Conventional Sulfonylation
The classical approach to sulfonamide synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a stoichiometric amount of a base, such as pyridine or triethylamine.[6] While effective for simple, highly nucleophilic amines, this method is fraught with challenges:
-
Harsh Conditions: Less nucleophilic amines, such as anilines, often require elevated temperatures and long reaction times.
-
Side Reactions: Primary amines can undergo double sulfonylation, leading to the formation of undesired bis-sulfonylated products.[7]
-
Base-Induced Degradation: Sensitive functional groups elsewhere in the molecule may not tolerate the strongly basic conditions.
-
Purification Challenges: The use of stoichiometric base often complicates product isolation and purification.
These limitations necessitate the development of milder and more efficient catalytic methods that can broaden the substrate scope and improve overall process efficiency.
Modern Catalytic Strategies for S-N Bond Formation
Catalysis offers a powerful solution to the challenges of traditional sulfonylation. By activating either the sulfonyl chloride or the amine, catalysts can dramatically accelerate the rate of reaction under milder conditions, often with improved selectivity.
Nucleophilic Catalysis with DMAP
For reactions involving moderately to poorly reactive amines, a catalyst that enhances the electrophilicity of the sulfonyl chloride is beneficial. 4-(Dimethylamino)pyridine (DMAP) is a superior nucleophilic catalyst that functions by first reacting with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate. This intermediate is significantly more electrophilic than the starting sulfonyl chloride and is readily attacked by the amine nucleophile to furnish the sulfonamide, regenerating the DMAP catalyst in the process.
Caption: General workflow for catalytic sulfonamide synthesis.
Detailed Experimental Protocols
Safety Precaution: this compound is a corrosive solid and a lachrymator. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) as sulfonyl chlorides can be sensitive to moisture.
Protocol 1: DMAP-Catalyzed Sulfonylation of a Primary Amine
This protocol is ideal for moderately reactive primary amines where di-sulfonylation is a concern or when using less nucleophilic amines.
Materials:
-
This compound
-
Primary amine (e.g., Benzylamine)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the primary amine (1.0 mmol, 1.0 eq).
-
Solvent and Catalyst Addition: Dissolve the amine in anhydrous DCM (5 mL). Add DMAP (0.05 mmol, 0.05 eq) and TEA (1.2 mmol, 1.2 eq).
-
Cooling: Cool the stirred solution to 0 °C in an ice-water bath.
-
Sulfonyl Chloride Addition: In a separate vial, dissolve this compound (1.1 mmol, 1.1 eq) in anhydrous DCM (2 mL). Add this solution dropwise to the cooled amine solution over 15 minutes.
-
Rationale: Adding the sulfonyl chloride slowly to an excess of the amine/base mixture minimizes the concentration of the electrophile, thereby reducing the likelihood of di-sulfonylation. [7]5. Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
-
Workup: Quench the reaction by adding 1M HCl (10 mL). Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (10 mL) and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude sulfonamide by flash column chromatography on silica gel or by recrystallization.
Protocol 2: Indium-Catalyzed Sulfonylation of an Aniline
This protocol is highly effective for less nucleophilic amines like anilines and avoids the use of organic bases. [8] Materials:
-
This compound
-
Aniline derivative (e.g., 4-fluoroaniline)
-
Indium powder (In)
-
Anhydrous Acetonitrile (MeCN)
-
Standard glassware
Procedure:
-
Reaction Setup: To a clean, dry vial, add the aniline derivative (0.5 mmol, 1.0 eq), this compound (0.5 mmol, 1.0 eq), and Indium powder (0.05 mmol, 0.1 eq).
-
Rationale: Indium metal acts as a recyclable Lewis acid catalyst, activating the sulfonyl chloride directly. Acetonitrile is an ideal solvent due to its polarity and ability to facilitate the reaction. [8]2. Solvent Addition: Add anhydrous Acetonitrile (1 mL).
-
-
Reaction: Seal the vial and stir the mixture vigorously at room temperature for 8-24 hours. Monitor the reaction progress by TLC or LC-MS. For very unreactive substrates, the temperature may be increased to 50-60 °C.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (10 mL).
-
Isolation: Filter the mixture to remove the indium catalyst (which can be washed, dried, and reused). [8]Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Summary and Comparison
The choice of catalytic method depends on the specific amine substrate and the desired reaction conditions.
| Catalyst System | Typical Loading | Base Required | Temperature | Key Advantages | Ideal Substrates |
| DMAP | 1-10 mol% | Stoichiometric (e.g., TEA) | 0 °C to RT | Overcomes low reactivity, suppresses di-sulfonylation | Primary amines, sterically hindered amines |
| Indium (In) | 10 mol% | None | RT to 60 °C | Mild, neutral conditions; recyclable catalyst | Less nucleophilic anilines, phenols [8] |
| Copper (e.g., CuO) | 5-15 mol% | Often required | RT to 80 °C | Inexpensive, high efficiency, broad scope [9] | Wide range of amines and alcohols |
Troubleshooting
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cbijournal.com [cbijournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. discovery.researcher.life [discovery.researcher.life]
analytical techniques for monitoring reactions with 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride
An Application Guide to Real-Time and Offline Monitoring of Reactions with 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride
Abstract
This comprehensive guide provides detailed application notes and protocols for the analytical monitoring of chemical reactions involving this compound. This reagent is a critical intermediate in the synthesis of novel pharmaceutical compounds and fine chemicals, primarily through the formation of sulfonamides. Effective reaction monitoring is paramount for ensuring optimal yield, purity, and process safety. This document explores the strategic application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS), offering researchers, scientists, and drug development professionals the expertise to select and implement the most appropriate analytical strategy.
Introduction: The Chemistry and a Rationale for Monitoring
This compound is a highly reactive electrophile, primarily utilized for its ability to react with nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. This reactivity, however, necessitates careful control and monitoring. The sulfonyl chloride moiety is sensitive to moisture and can hydrolyze, leading to the formation of the corresponding sulfonic acid, an impurity that can complicate purification and reduce yield.[1][2]
Key objectives for monitoring these reactions include:
-
Tracking Reactant Consumption: Ensuring the complete conversion of the limiting reagent.
-
Monitoring Product Formation: Determining reaction kinetics and endpoint.
-
Identifying and Quantifying Byproducts: Controlling impurity profiles, such as hydrolysis products.
-
Process Optimization: Enabling the systematic adjustment of reaction parameters (temperature, stoichiometry, catalyst loading) for improved outcomes.
The choice of analytical technique is a critical decision dictated by the specific reaction conditions, the chemical properties of all species in the reaction matrix, and the desired level of quantitative accuracy.
Strategic Selection of an Analytical Technique
No single technique is universally superior; the optimal choice depends on a multi-faceted analysis of the reaction system. The following diagram illustrates a decision-making workflow for selecting an appropriate monitoring technique.
Caption: Decision workflow for selecting an analytical technique.
The following table provides a comparative summary of the primary techniques discussed in this guide.
| Technique | Principle | Advantages | Limitations | Best For |
| HPLC-UV/DAD | Chromatographic separation followed by UV-Vis detection. | Excellent quantitation, high throughput, robust. | Requires chromophores, destructive, offline analysis. | Routine quantitative analysis of reaction progress and purity. |
| NMR | Nuclear spin transitions in a magnetic field. | Non-destructive, provides detailed structural information, quantitative.[3][4] | Lower sensitivity, requires deuterated solvents, potential for signal overlap. | Mechanistic studies, structural confirmation, and kinetic analysis. |
| FTIR | Vibrational transitions of functional groups. | Fast, non-destructive, suitable for in-situ monitoring with probes. | Less specific for complex mixtures, difficult to quantify without calibration. | Real-time tracking of functional group conversion (e.g., S=O). |
| LC-MS | Chromatographic separation coupled with mass-based detection. | High sensitivity and selectivity, provides molecular weight information.[5][6] | Destructive, complex instrumentation, quantification can be challenging. | Detecting low-level impurities and confirming product identity. |
Application Note & Protocol: HPLC-UV/DAD
Causality Behind Method Choice: HPLC is the workhorse for quantitative reaction monitoring in many process chemistry labs. For reactions involving this compound, the aromatic nature of the reactant and the likely sulfonamide product ensures strong UV absorbance, making detection straightforward. A reversed-phase C18 column is ideal due to the moderate polarity of the involved species.[7]
Experimental Workflow Diagram
Caption: Standard workflow for offline reaction monitoring via HPLC.
Detailed Protocol: Monitoring Sulfonamide Formation
-
Instrumentation and Conditions:
-
HPLC System: Standard system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[8]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes. Rationale: The gradient allows for the elution of the more polar starting materials and potential hydrolysis byproducts early, followed by the typically less polar sulfonamide product.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at 254 nm and 280 nm. A DAD allows for the extraction of the optimal wavelength for each component post-run.
-
Injection Volume: 5 µL.
-
-
Sample Preparation (Time-Point Analysis):
-
At designated time points (e.g., t=0, 1h, 2h, etc.), carefully withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.
-
Immediately quench the aliquot in a known volume (e.g., 1.0 mL) of a 50:50 acetonitrile/water mixture in a pre-weighed vial. Rationale: Quenching rapidly dilutes the reactants and stops the reaction, ensuring the sample composition accurately reflects that specific time point.
-
Vortex the sample thoroughly.
-
If necessary, perform a further dilution to ensure the component concentrations fall within the linear range of the detector.
-
Filter the diluted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Data Analysis:
-
Identify the peaks for the starting sulfonyl chloride and the sulfonamide product based on their retention times (determined by injecting standards of each).
-
Integrate the peak areas for each component at each time point.
-
Calculate the percent conversion using the relative peak areas (assuming similar response factors, or by using a calibration curve for higher accuracy):
-
% Conversion = [Area_Product / (Area_Product + Area_Reactant)] * 100
-
-
Application Note & Protocol: ¹H NMR Spectroscopy
Causality Behind Method Choice: NMR spectroscopy provides an unparalleled, non-invasive view of the reaction mixture, allowing for the simultaneous identification and quantification of all hydrogen-containing species.[4] It is particularly powerful for confirming the structure of the desired product and identifying any unexpected intermediates or side products in real-time.
Detailed Protocol: In-Situ Reaction Monitoring
-
Instrumentation and Sample Preparation:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Solvent: Choose a deuterated solvent in which all reactants and products are soluble and that does not react with any components (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Rationale: The solvent choice is critical. For example, if a base like triethylamine is used, an acidic solvent like CDCl₃ may cause salt formation and peak broadening.
-
Sample Preparation:
-
In an NMR tube, dissolve the limiting reactant (e.g., the amine) in ~0.6 mL of the chosen deuterated solvent.
-
Add an internal standard if precise quantification is required (e.g., 1,3,5-trimethoxybenzene). The standard must have a singlet peak that does not overlap with any reactant or product signals.
-
Acquire a t=0 spectrum.
-
Add a solution of this compound (the second reactant) to the NMR tube, quickly mix, and re-insert into the spectrometer.
-
-
-
Data Acquisition:
-
Begin acquiring a series of ¹H NMR spectra at regular time intervals.[3] Modern spectrometers can be programmed to do this automatically.
-
Key parameters per scan: Sufficient relaxation delay (D1) of at least 5 times the longest T₁ of interest for accurate integration.
-
-
Data Analysis:
-
Identify Diagnostic Peaks:
-
Reactant (Sulfonyl Chloride): Monitor the aromatic protons. Their chemical shifts will change upon conversion. The protons ortho and para to the sulfonyl chloride group are typically most affected.
-
Product (Sulfonamide): Look for the appearance of new aromatic signals and, if applicable, the N-H proton of the sulfonamide (which may be a broad singlet).
-
-
Quantification:
-
Calibrate the spectrum to the solvent peak or internal standard.
-
Integrate a well-resolved peak for the starting material and a well-resolved peak for the product.
-
Normalize the integrals to the number of protons they represent (e.g., divide the integral of a methoxy group by 3).
-
Calculate the molar ratio of product to reactant at each time point to determine the reaction progress.
-
-
Application Note & Protocol: FTIR Spectroscopy
Causality Behind Method Choice: FTIR is an excellent technique for tracking the disappearance and appearance of specific functional groups, offering a rapid, often real-time, qualitative or semi-quantitative assessment of reaction progress.[9] The sulfonyl chloride group has very strong and characteristic S=O stretching vibrations that are easily monitored.[10]
Detailed Protocol: Real-Time Monitoring with an ATR Probe
-
Instrumentation and Setup:
-
Spectrometer: An FTIR spectrometer equipped with a DiComp or Diamond Attenuated Total Reflectance (ATR) immersion probe.
-
Setup:
-
Set up the reaction in a vessel that can accommodate the ATR probe.
-
Insert the ATR probe into the reaction solvent before adding reactants.
-
Collect a background spectrum of the solvent at the reaction temperature. This is a critical step for accurate difference spectroscopy.
-
-
-
Data Acquisition:
-
Add the reactants to the vessel and begin stirring.
-
Immediately start collecting spectra at regular intervals (e.g., every 1-2 minutes).
-
Monitor the following key spectral regions:
-
~1380 cm⁻¹ and ~1175 cm⁻¹: Asymmetric and symmetric S=O stretching of the sulfonyl chloride. The intensity of these peaks should decrease as the reaction proceeds.[10]
-
~1350 cm⁻¹ and ~1160 cm⁻¹: Corresponding S=O stretches for the newly formed sulfonamide. These peaks will appear and grow in intensity.
-
~3300 cm⁻¹: If a primary or secondary amine is used, the disappearance of the N-H stretch of the amine reactant can be monitored. The appearance of the sulfonamide N-H stretch will also occur in this region.
-
-
-
Data Analysis:
-
Create a 3D plot of absorbance vs. wavenumber vs. time to visualize the reaction progress.
-
Plot the peak height or area of a key reactant peak (e.g., 1380 cm⁻¹) and a key product peak (e.g., 1350 cm⁻¹) as a function of time to generate a reaction profile.
-
Concluding Remarks
The successful synthesis of molecules derived from this compound is critically dependent on robust analytical monitoring. While HPLC provides the gold standard for quantitative offline analysis, in-situ techniques like NMR and FTIR offer invaluable mechanistic and kinetic data. LC-MS serves as a powerful tool for impurity identification and confirmation of low-level products. By understanding the principles and protocols outlined in this guide, researchers can confidently select and apply the most effective analytical strategy, leading to more efficient, reliable, and scalable chemical processes.
References
-
University of Victoria. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
- Google Patents. (2019). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
-
SIELC. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. Retrieved from [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Chloride Ion. Retrieved from [Link]
-
Stanek, J., et al. (2025). NMR reaction monitoring robust to spectral distortions. ChemRxiv. Retrieved from [Link]
- Google Patents. (1984). GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
-
Penerbit UTHM. (2021). Identifying Chloride Content For Corrosion Under Insulation By Analytical Technique. Retrieved from [Link]
-
Stanek, J., et al. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH. Retrieved from [Link]
-
Kaufmann, A., et al. (2008). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2018). FTIR spectra of BrSCl isolated in different matrixes. Retrieved from [Link]
-
ResearchGate. (2017). FTIR spectrum of 4-dodecyl benzene-1-sulfonyl chloride. Retrieved from [Link]
-
ResearchGate. (2004). Representative mass spectra of selected sulfonamides without photolysis. Retrieved from [Link]
-
ResearchGate. (2021). Investigation of the sulfonation process of tanshinone IIA under trace water conditions. Retrieved from [Link]
-
PubChem. 2,5-Dimethoxybenzenesulfonyl chloride. Retrieved from [Link]
-
ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]
-
Beilstein Journals. (2019). NMR reaction monitoring in flow synthesis. Retrieved from [Link]
-
National Institutes of Health. (2024). The determination of 11 sulfonamide antibiotics in water and foods.... Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Visible light-induced sulfonylation with sulfinates as closed-shell radical acceptors. Retrieved from [Link]
-
ResearchGate. (2023). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride.... Retrieved from [Link]
-
Oxford Academic. (2004). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photolysis. Retrieved from [Link]
-
Molnar Institute. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES.... Retrieved from [Link]
-
Beilstein Journals. Search Results. Retrieved from [Link]
-
ResearchGate. (2007). Reaction of 2,5-dimethoxy-4-chloronitrobenzene with sodium sulfide. Retrieved from [Link]
-
MDPI. (2023). Application Prospects of FTIR Spectroscopy and CLSM to Monitor the Drugs Interaction with Bacteria Cells.... Retrieved from [Link]
-
ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. acdlabs.com [acdlabs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride
This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for optimizing and troubleshooting reactions involving 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the causality behind experimental choices, ensuring robust and reproducible outcomes.
Section 1: Foundational Knowledge & Reagent Integrity (FAQs)
This section addresses common preliminary questions regarding the handling, storage, and quality assessment of this compound. Proper management of the reagent is the first step toward a successful reaction.
Q1: What is this compound and what are its primary applications?
A: this compound is an aromatic sulfonyl chloride. Structurally, it is a benzene ring substituted with a sulfonyl chloride group (-SO₂Cl), a chlorine atom, and two methoxy groups. This substitution pattern makes it a valuable reagent in organic synthesis, primarily for:
-
Synthesis of Sulfonamides: It reacts readily with primary and secondary amines to form sulfonamides, a critical functional group (pharmacophore) found in numerous therapeutic agents, including antibacterial drugs.[1][2]
-
Protecting Group: The 4-chloro-2,5-dimethoxyphenylsulfonyl group can be used as a protecting group for amines.
-
Synthesis of Sulfonate Esters: Reaction with alcohols yields sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions.
Q2: How should I properly store and handle this reagent to prevent degradation?
A: The primary vulnerability of any sulfonyl chloride is its susceptibility to hydrolysis.[3][4] Moisture in the air or in solvents will convert the reactive sulfonyl chloride into the corresponding unreactive sulfonic acid, which is often the most significant cause of low reaction yields.[5][6]
Storage & Handling Protocol:
-
Store Under Inert Atmosphere: Always store the reagent in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon.[3]
-
Cool & Dry Conditions: Keep the container in a cool, dry place, such as a desiccator, away from direct sunlight.[3] Suppliers often recommend storage at 2-8°C.[7]
-
Use Anhydrous Techniques: When handling, use oven-dried glassware and anhydrous solvents to minimize exposure to water.[4] Work quickly and reseal the container promptly.
-
Small Batches: If you have a large bottle, consider aliquoting it into smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the bulk material to ambient moisture.[3]
Q3: My reaction is sluggish. How can I assess the purity of my this compound?
A: If you suspect reagent degradation, you can perform the following checks:
-
Melting Point: A sharp melting point consistent with the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities, likely the sulfonic acid hydrolysis product.
-
NMR Spectroscopy: ¹H NMR is a powerful tool. The presence of a broad singlet in the acidic region (typically >10 ppm) can indicate the sulfonic acid. Compare the spectrum to a reference to ensure all expected peaks are present and correctly integrated.
-
Control Reaction: Perform a small-scale reaction with a highly reliable and simple nucleophile (e.g., benzylamine) under optimized conditions. If this control reaction also fails or gives a low yield, it strongly suggests a problem with the sulfonyl chloride.[8]
Section 2: General Protocol for Sulfonamide Synthesis
This section provides a robust, baseline protocol for the sulfonylation of a primary amine. This procedure serves as a starting point for optimization and a reference for troubleshooting.
Experimental Workflow: Amine Sulfonylation
Caption: General workflow for sulfonamide synthesis.
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the primary amine (1.0 equivalent) and anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.2 equivalents) and stir the solution at room temperature for 5 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 10-15 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[9][10]
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[4]
Section 3: Troubleshooting Guide
This section uses a question-and-answer format to address the most common issues encountered during sulfonylation reactions.
Problem 1: Low or No Product Yield
Q: My reaction has a very low yield, or I've only recovered starting material. What are the most likely causes?
A: This is the most frequent issue and typically points to a problem with one of the core reaction components or conditions.
-
Cause 1: Hydrolyzed Sulfonyl Chloride: As discussed, this is the primary suspect. The sulfonyl chloride has likely reacted with moisture to form the unreactive sulfonic acid.[4][5]
-
Solution: Use a fresh bottle of the reagent or purify the existing stock. Always employ strict anhydrous techniques for the reaction.[4]
-
-
Cause 2: Inappropriate Base: The base is critical for neutralizing the HCl generated during the reaction.[2] If the base is too weak, the reaction mixture will become acidic, protonating the amine nucleophile and shutting down the reaction.
-
Solution: Ensure you are using a suitable base like triethylamine or pyridine. For sterically hindered or less reactive amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be required.[11]
-
-
Cause 3: Poor Solubility: If the amine starting material or the resulting sulfonamide is not soluble in the chosen solvent, the reaction may be slow or stall.
-
Solution: Switch to a more polar aprotic solvent like acetonitrile (ACN) or N,N-Dimethylformamide (DMF) to improve solubility.[11]
-
-
Cause 4: Low Reaction Temperature: While starting the reaction at 0 °C is good practice to control the initial exotherm, some less reactive nucleophiles require heat to proceed.
-
Solution: After dropwise addition at 0 °C, allow the reaction to warm to room temperature. If TLC/LC-MS shows no progress, consider gently heating the reaction to 40-50 °C.
-
Problem 2: Multiple Spots on TLC / Impure Product
Q: My reaction mixture shows multiple product spots on the TLC plate. What are the likely side reactions?
A: The formation of multiple products indicates competing reaction pathways.
-
Cause 1: Di-sulfonylation of Primary Amines: Primary amines have two N-H bonds. Under strongly basic conditions or with an excess of sulfonyl chloride, the initially formed sulfonamide can be deprotonated and react a second time.
-
Solution: Use a slight excess of the amine relative to the sulfonyl chloride (e.g., 1.1 equivalents of amine to 1.0 of sulfonyl chloride). Avoid using an excess of a very strong base.[11]
-
-
Cause 2: Reaction with Solvent or Base: Pyridine, while a common base, can also act as a nucleophilic catalyst. In some cases, it can form a reactive sulfonylpyridinium intermediate which can lead to other byproducts.[8]
-
Solution: If using pyridine and observing complex byproduct profiles, switch to a non-nucleophilic base like triethylamine or a hindered base like 2,6-lutidine.[11]
-
-
Cause 3: Thermal Decomposition: At elevated temperatures, some sulfonyl chlorides can decompose.
-
Solution: Avoid excessive heating. If the reaction requires thermal energy, increase the temperature incrementally and monitor for the appearance of new, undesired spots on the TLC plate.
-
Troubleshooting Decision Workflow
Caption: Decision tree for troubleshooting common issues.
Section 4: Advanced Optimization Strategies
For challenging substrates, a systematic optimization of reaction parameters is necessary. The following table provides a framework for screening conditions.
Table 1: Parameter Screening for Reaction Optimization
| Parameter | Variable | Condition 1 (Standard) | Condition 2 (Alternative) | Condition 3 (For Hindered Substrates) | Rationale & Expected Outcome |
| Base | Type & Eq. | Triethylamine (1.2 eq) | Pyridine (solvent) | DBU (1.5 eq) | A stronger base can deprotonate less acidic amines or accelerate the reaction. DBU is a strong, non-nucleophilic choice.[11] |
| Solvent | Polarity | Dichloromethane (DCM) | Acetonitrile (ACN) | N,N-Dimethylformamide (DMF) | Increased solvent polarity can enhance the solubility of polar substrates and salts, potentially increasing the reaction rate.[12] |
| Temperature | Thermal | 0 °C to RT | RT | 50 °C | Gentle heating can provide the necessary activation energy for sluggish reactions involving sterically hindered or electronically deactivated substrates. |
| Catalyst | Additive | None | DMAP (0.1 eq) | DMAP (0.1 eq) | 4-Dimethylaminopyridine (DMAP) is a hyper-nucleophilic catalyst that can form a highly reactive intermediate with the sulfonyl chloride, accelerating the reaction, especially with alcohols.[8] |
Section 5: References
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.
-
BenchChem Technical Support Team. (2025). common issues in sulfonamide synthesis and solutions. BenchChem.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions. BenchChem.
-
BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction. BenchChem.
-
Meyers, C., et al. (2016). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 20(12), 2116-2123.
-
King, J. F., & Lee, T. M. (1982). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 59(2), 356-361.
-
Costa, M., et al. (2022). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Green Chemistry, 24(3), 1234-1239.
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Diagram].
-
Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 2,5-Dimethoxychlorobenzene.
-
Siler, D. A. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of North Texas.
-
YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.
-
XiXisys.com. (n.d.). 4-CHLORO-2,5-DIMETHYLBENZENESULFONYL CHLORIDE (CAS No. 88-49-3) SDS.
-
Duncton, M. A. J. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 331-358). The Royal Society of Chemistry.
-
Kokoszka, R., et al. (2023). Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland. Environmental Science and Pollution Research, 30(56), 118861-118874.
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
-
Wikipedia. (n.d.). Sulfonyl halide.
-
Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). r/chemistry.
-
Preprints.org. (n.d.). Development and Validation of an Analytical Method for the Simultaneous Detection of Sulfonamides, Trimethoprim and Dapsone in Honey by Liquid Chromatography-Tandem Mass Spectrometry.
-
BenchChem. (2025). optimizing reaction conditions for sulfonylation. BenchChem.
-
BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
-
BenchChem. (2025). Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride.
-
ChemScene. (n.d.). 4-Chloro-2,5-dimethylbenzene-1-sulfonyl chloride.
-
Bolm, C., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. The Journal of Organic Chemistry, 87(13), 8235-8245.
-
Filo. (2023). Reaction with arylsulphonyl chloride, Benzenesulphonvl chloride.
-
Garret, C. E., et al. (1998). Lewis Acid Mediated Reactions of N-Arylsulfonimidoyl Chlorides With Alkenes. Some Steric Effects of Alkene Substitution. The Journal of Organic Chemistry, 63(20), 6845-6851.
-
CDH Fine Chemical. (n.d.). 4-Chloro Benzene-Sulphonyl Chloride CAS No 98-60-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
-
CDH Fine Chemical. (n.d.). 4-Chloro Benzene- Sulphonic Acid CAS No 98-66-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.
-
ResearchGate. (n.d.). Solvent optimization of the sulfonylation reaction.
-
Google Patents. (1950). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
Sources
- 1. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemscene.com [chemscene.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 10. Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
improving yield in sulfonamide synthesis with 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride
From the Desk of the Senior Application Scientist
Welcome to the technical support center for sulfonamide synthesis, focusing on the use of 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial reaction. We will move beyond simple protocols to explore the underlying chemistry, enabling you to troubleshoot effectively and optimize your yields.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of sulfonamides from this compound and an amine.
Q1: Why is my reaction yield extremely low or non-existent?
Low or no yield is the most frequent issue, often stemming from a few key areas. Let's diagnose the potential causes.
Potential Cause 1: Degradation of the Sulfonyl Chloride
This compound is an electrophilic and moisture-sensitive reagent.[1] Its degradation is a primary cause of reaction failure.
-
Mechanism of Failure: The sulfonyl chloride readily hydrolyzes upon contact with water to form the corresponding and unreactive sulfonic acid. This consumption of the starting material halts the desired reaction.
-
Solution:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried under vacuum). Solvents must be anhydrous grade and handled under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Reagent Quality: Use a fresh bottle of the sulfonyl chloride or one that has been stored properly in a desiccator. If in doubt about the quality, consider synthesizing the sulfonyl chloride fresh if possible.[2]
-
Potential Cause 2: Inactive Nucleophile (Amine)
The reaction relies on the nucleophilic attack of the amine on the sulfonyl chloride. If the amine is not sufficiently nucleophilic, the reaction will not proceed.
-
Mechanism of Failure: The reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of sulfonamide formed.[3] This acid will protonate the starting amine, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the sulfonyl chloride.
-
Solution:
-
Add a Base: A non-nucleophilic base must be added to scavenge the HCl produced. At least one equivalent of a base like pyridine or triethylamine is typically required.[1] For weakly nucleophilic amines, a stronger base may be necessary.
-
Order of Addition: In some cases, adding the amine to the reaction vessel before the sulfonyl chloride can be beneficial, as the more nucleophilic amine will react preferentially over trace amounts of water.[1]
-
Potential Cause 3: Inappropriate Reaction Conditions
-
Mechanism of Failure: The choice of solvent and temperature can significantly impact reaction rates. Solvents that do not fully dissolve the reactants will slow the reaction. While some heat can be beneficial, excessive temperatures can lead to the decomposition of thermally unstable sulfonyl chlorides.[1]
-
Solution:
-
Solvent Selection: Aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are standard choices.[1] The optimal solvent depends on the solubility of your specific amine.
-
Temperature Control: Start the reaction at 0 °C, especially during the addition of the sulfonyl chloride, to control any initial exotherm. Then, allow the reaction to warm to room temperature. Gentle heating (e.g., 40-50 °C) can be applied if the reaction is sluggish, but monitor for decomposition.
-
Troubleshooting Workflow: Low Yield
Caption: A workflow for diagnosing low-yield sulfonamide reactions.
Q2: My TLC/LCMS analysis shows multiple products. What are they and how do I prevent them?
The formation of side products complicates purification and reduces the yield of the desired sulfonamide.
Potential Side Product 1: Bis-sulfonylation Product
-
When it Occurs: This is common when using a primary amine (R-NH₂). After the first sulfonamide (R-NH-SO₂R') is formed, the remaining N-H proton is acidic and can be deprotonated by the base, creating a nucleophilic anion (R-N⁻-SO₂R'). This can then react with a second molecule of the sulfonyl chloride to form a bis-sulfonylated product (R-N(SO₂R')₂).
-
Prevention:
-
Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) relative to the sulfonyl chloride.
-
Slow Addition: Add the sulfonyl chloride solution slowly to a solution of the amine and base. This maintains a low concentration of the electrophile, favoring the initial reaction with the more nucleophilic primary amine.
-
Potential Side Product 2: Unreacted Starting Materials
-
When it Occurs: This points to an incomplete reaction, often due to the issues described in Q1 (inactive reagents, insufficient base, poor conditions).
-
Prevention: Address the core issues of reagent quality and reaction setup. Allow the reaction to run for a sufficient amount of time, monitoring by TLC or LCMS until the limiting reagent is consumed.
Potential Side Product 3: Polymeric Material
-
When it Occurs: If the starting material contains both a nucleophilic amine and a group that can be converted into a sulfonyl chloride, intermolecular reactions can lead to polymerization.[4] While less common with pre-formed sulfonyl chlorides, it's a possibility if the amine substrate has other reactive sites.
-
Prevention: Protect other reactive functional groups on your amine substrate before performing the sulfonylation reaction.[4]
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low / No Yield | Hydrolysis of sulfonyl chloride | Use anhydrous solvents and dried glassware; run under inert gas.[1] |
| Protonation of amine | Add ≥ 1 equivalent of a non-nucleophilic base (e.g., pyridine, TEA).[1] | |
| Poor solubility / temperature | Use an appropriate aprotic solvent (DCM, ACN, THF); start at 0°C and warm to RT. | |
| Multiple Products | Bis-sulfonylation (with primary amines) | Use a slight excess of the amine; add sulfonyl chloride slowly. |
| Incomplete reaction | Re-evaluate causes for low yield; increase reaction time. | |
| Purification Issues | Product is water-soluble | Perform an acidic workup to protonate any basic sites, then extract. |
| Product co-elutes with impurities | Change chromatography solvent system or consider recrystallization. |
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for this reaction?
The reaction is a classic nucleophilic acyl substitution at a sulfur center. The amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The chloride ion is the leaving group. A base is used to neutralize the HCl byproduct.
General Reaction Mechanism
Caption: Nucleophilic attack of an amine on a sulfonyl chloride.
Q: What are the best practices for handling and storing this compound?
-
Handling: Always handle in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is corrosive and will cause severe skin burns and eye damage upon contact.[5] It also reacts with water, so avoid moisture.
-
Storage: Store in a cool, dry place away from moisture and direct sunlight.[6] The container should be tightly closed and kept in a well-ventilated area, preferably within a desiccator to protect it from atmospheric humidity.
Q: How do I choose the right base for my reaction?
The ideal base is one that is strong enough to neutralize HCl but not nucleophilic enough to compete with your amine in reacting with the sulfonyl chloride.
-
Standard Choice: Pyridine and triethylamine (TEA) are the most common choices. Pyridine can sometimes act as a nucleophilic catalyst.
-
Sterically Hindered Amines: For reactions with less reactive, sterically hindered amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be required.
Q: What is a standard experimental protocol I can start with?
This protocol is a general starting point and should be adapted for your specific substrates.
Protocol: General Sulfonamide Synthesis
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 mmol) and your chosen anhydrous solvent (e.g., DCM, 10 mL) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add the base (e.g., triethylamine, 1.2 mmol, 1.2 eq) to the solution.
-
Cooling: Cool the mixture to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.05 mmol, 1.05 eq) in a minimal amount of anhydrous solvent. Add this solution dropwise to the stirring amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress using TLC or LCMS until the starting amine is consumed (typically 2-12 hours).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
References
- Humedy, I. T., et al. (2015). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Biophysical reviews, 13(2), 259-272.
- BenchChem. (2025). Minimizing side products in sulfonamide synthesis. BenchChem.
- Cooper, J. T., et al. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(43), 5851-5853.
-
Kumar, S., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(54), 34225-34237.[Link]
-
Ball, N. D., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9576-9580.[Link]
- Cole, D. E., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21547-21554.
- Ahmad, R., et al. (2023). Aromatic Sulfonamides. Journal of Synthetic Chemistry, 2(4), 214-226.
- Meanwell, N. A. (Ed.). (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
- Wikipedia. (n.d.). Sulfonamide. Wikipedia.
- CDH Fine Chemical. (n.d.).
- BenchChem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols. BenchChem.
- Bolm, C., et al. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 70(6), 2346-2349.
- Industrial Chemicals. (n.d.). 4-chloro benzene sulfonyl chloride.
- Royal Society of Chemistry. (n.d.).
-
Molbank. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI, 2024(2), m1879.[Link]
- ResearchGate. (n.d.). Traditional sulfonamide synthesis using amine and sulfonyl chloride.
- Google Patents. (n.d.). Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds. EP0115328B1.
- Noël, T., et al. (2018). Sandmeyer Chlorosulfonylation of (Hetero)
- Grygorenko, O., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- ResearchGate. (n.d.).
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
- Google Patents. (n.d.). Process for preparing sulfonamide compounds. US3161675A.
- Google Patents. (n.d.). Process to prepare sulfonamides. US20030236437A1.
- Baran, P. S., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Sulfonamide - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. High-Quality 4-CHLORO BENZENE SULFONYL CHLORIDE at Affordable Prices, CAS NO 98-60-2 [forecastchemicals.com]
side reactions of 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride with nucleophiles
Welcome to the technical support center for 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and unexpected challenges encountered during its use in synthetic chemistry. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Introduction
This compound is a key building block in medicinal chemistry, often utilized for the synthesis of sulfonamide derivatives.[1][2] Sulfonamides are a critical class of compounds with a wide range of biological activities, including antibacterial, antitumor, and diuretic properties.[2][3] While the reaction of sulfonyl chlorides with nucleophiles to form sulfonamides is a cornerstone of organic synthesis, it is not without its complexities.[3] This guide will address the potential side reactions and provide practical, field-proven solutions to overcome them.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the reaction of this compound with nucleophiles.
Issue 1: Low or No Yield of the Desired Sulfonamide
Symptoms:
-
Consistently low isolated yield of the target sulfonamide.
-
Complete recovery of the starting amine or other nucleophile.
-
Presence of a water-soluble, acidic byproduct.
Potential Causes & Solutions:
-
Hydrolysis of the Sulfonyl Chloride: this compound is highly susceptible to hydrolysis by moisture, which converts it to the unreactive 4-chloro-2,5-dimethoxybenzenesulfonic acid.[4] This is one of the most common reasons for low yields in sulfonamide synthesis.[4]
-
Preventative Protocol:
-
Thoroughly dry all glassware in an oven at >100 °C for several hours and cool under a stream of inert gas (e.g., nitrogen or argon).
-
Use anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system.
-
Conduct the reaction under an inert atmosphere.[5]
-
Store this compound in a desiccator in a cool, dry place.[6]
-
-
-
Inappropriate Base or Stoichiometry: The choice and amount of base are critical. The base neutralizes the HCl generated during the reaction.[5] An inappropriate base can either be too weak, leading to protonation of the amine nucleophile and reducing its reactivity, or it can compete with the intended nucleophile.
-
Recommendations:
-
Use a non-nucleophilic organic base like pyridine or triethylamine.[5]
-
Use at least one equivalent of the base. For less reactive amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be necessary.[5]
-
Avoid aqueous bases like sodium hydroxide unless employing Schotten-Baumann conditions, as this increases the risk of sulfonyl chloride hydrolysis.[4]
-
-
-
Thermal Decomposition: Some sulfonyl chlorides can be thermally unstable. While this compound is generally stable under recommended storage conditions, prolonged exposure to high temperatures during the reaction can lead to decomposition.[6]
-
Troubleshooting Step: If you suspect thermal decomposition, try running the reaction at a lower temperature (e.g., 0 °C or room temperature) for a longer duration.[5]
-
Issue 2: Formation of an Unexpected Side Product with Primary Amines
Symptom:
-
Observation of a higher molecular weight byproduct, often less polar than the desired monosulfonamide, in TLC or LC-MS analysis.
Potential Cause & Solution:
-
Bis-sulfonation: Primary amines can react with two equivalents of the sulfonyl chloride to form a bis-sulfonated product (a di-sulfonimide). This side reaction consumes the starting materials and reduces the yield of the desired monosulfonamide.[4]
-
Mitigation Strategy:
-
Control Stoichiometry: Use a slight excess of the primary amine (1.1-1.2 equivalents) to favor the formation of the monosulfonamide.[4]
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the solution of the amine and base at a low temperature (e.g., 0 °C) to maintain a low concentration of the sulfonyl chloride.
-
Protecting Groups: For valuable or complex primary amines, consider using a protecting group to prevent bis-sulfonation. The protecting group can be removed in a subsequent step.[4][7]
-
-
Issue 3: Reaction with Ambident Nucleophiles (e.g., containing both N-H and O-H groups)
Symptom:
-
Formation of a mixture of N-sulfonylated and O-sulfonylated products.
Potential Cause & Solution:
-
Competing N- vs. O-Sulfonylation: Nucleophiles containing both nitrogen and oxygen atoms (e.g., amino alcohols, hydroxypyridines) can undergo sulfonylation at either site. The outcome is influenced by factors such as the relative nucleophilicity of the N and O atoms and the reaction conditions. Generally, nitrogen is more nucleophilic than oxygen.[8]
-
Controlling Selectivity:
-
Basicity: In the presence of a base, the more acidic proton will be removed. For amino alcohols, the O-H is typically more acidic than the N-H of the resulting sulfonamide, but the initial N-H of the amine is less acidic than the O-H. The relative nucleophilicity often favors N-sulfonylation.
-
Solvent and Base Choice: The choice of solvent and base can influence the selectivity. Protic solvents can solvate the oxygen atom, potentially hindering its reactivity.
-
Protecting Groups: The most reliable method to ensure selectivity is to protect one of the functional groups prior to the reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the white solid that sometimes precipitates from my reaction mixture? A1: This is often the hydrochloride salt of the base used (e.g., triethylamine hydrochloride or pyridinium hydrochloride). It is formed as the base neutralizes the HCl generated during the reaction. This salt is typically insoluble in common organic solvents like dichloromethane and can be removed by filtration or an aqueous wash during workup.
Q2: My desired sulfonamide is formed, but I am having trouble removing unreacted sulfonyl chloride. What is the best way to quench the reaction? A2: To quench unreacted this compound, you can add a small amount of a primary or secondary amine with low steric hindrance, such as piperidine or morpholine, at the end of the reaction. These will react quickly with the remaining sulfonyl chloride to form a water-soluble sulfonamide that can be easily removed during an aqueous workup. Alternatively, adding water will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, which can be removed with a basic wash.
Q3: Can I use this compound with alcohol nucleophiles? A3: Yes, alcohols and phenols react with sulfonyl chlorides to form sulfonate esters.[9] The reaction is typically carried out in the presence of a non-nucleophilic base like pyridine. The resulting sulfonate esters are excellent leaving groups in subsequent nucleophilic substitution reactions.[1]
Q4: I am observing desulfonylation of my product. How can I avoid this? A4: Reductive desulfonylation, the removal of the sulfonyl group, is a known reaction but typically requires specific reducing agents (e.g., sodium amalgam, samarium(II) iodide) or photocatalytic conditions.[10][11] It is unlikely to occur under standard sulfonamide synthesis conditions. If you are observing loss of the sulfonyl group, carefully review your reaction conditions and ensure that no unintended reducing agents are present. Palladium catalysts, for instance, can sometimes promote desulfonylation.[3]
Experimental Protocols and Visual Guides
Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Primary or Secondary Amine
This protocol is designed to minimize common side reactions like hydrolysis and bis-sulfonation.
-
Preparation:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.
-
Use anhydrous dichloromethane as the solvent.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the amine (1.0 eq) and anhydrous dichloromethane (to make a ~0.1 M solution).
-
Add triethylamine (1.2 eq) or pyridine (1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Addition of Sulfonyl Chloride:
-
In a separate dry flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous dichloromethane.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove any sulfonic acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.[4]
-
Data Presentation: Troubleshooting Summary
| Problem | Primary Cause | Recommended Solution | Key Parameter to Control |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Use anhydrous conditions and an inert atmosphere.[4] | Moisture |
| Inappropriate Base | Use a non-nucleophilic base like triethylamine or pyridine.[5] | Base Nucleophilicity | |
| Bis-sulfonation | Reaction with Primary Amine | Use a slight excess of the amine and slow addition of the sulfonyl chloride.[4] | Stoichiometry & Addition Rate |
| Mixture of Products | Ambident Nucleophile | Protect one of the nucleophilic sites before reaction. | Orthogonal Protection |
Visualizing Reaction Pathways
Below are diagrams illustrating the desired reaction and potential side reactions.
Caption: Reaction pathways for sulfonyl chlorides.
References
-
Balles, K. C., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 15(15), 3872–3875. [Link]
-
Fiveable. (n.d.). Sulfonyl Chloride Definition. Retrieved from [Link]
-
ResearchGate. (2019). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. [Link]
-
ResearchGate. (2019). Desulfonylation Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Retrieved from [Link]
-
ACS Publications. (2025). Reductive Desulfonylation of Sulfonamides under Polysulfide Anions Photocatalysis. Organic Letters, 27(15), 4026–4031. [Link]
-
ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation? Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive desulfonylation. Retrieved from [Link]
-
ResearchGate. (2025). Reductive Desulfonylation of Sulfonamides under Polysulfide Anions Photocatalysis. Retrieved from [Link]
-
National Institutes of Health. (2024). Recent Advances in C–C Bond Formation via Visible Light-Mediated Desulfonylation and Its Application in the Modification of Biologically Active Compounds. Molecules, 29(23), 5432. [Link]
-
Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? Retrieved from [Link]
-
Taylor & Francis Online. (1989). N-alkylation of Sufonamides Using Anion Exchange Resin. Synthetic Communications, 19(9-10), 1499-1503. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. books.rsc.org [books.rsc.org]
- 3. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
- 11. Reductive Desulfonylation of Sulfonamides under Polysulfide Anions Photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Sulfonamides Derived from 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride
Welcome to the technical support guide for the purification of sulfonamides synthesized from 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols designed for researchers, medicinal chemists, and process development scientists. Our focus is not just on the "how," but the fundamental "why," empowering you to make informed decisions to overcome purification challenges and ensure the integrity of your final compounds.
Section 1: Foundational Principles - Understanding Potential Impurities
Effective purification begins with a comprehensive understanding of the potential impurities generated during the synthesis. The reaction of this compound with a primary or secondary amine is robust but can generate several byproducts that complicate downstream processing.
The primary reaction involves the nucleophilic attack of an amine on the sulfonyl chloride, typically in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl byproduct.[1] However, side reactions can and do occur.
Caption: Reaction scheme showing desired product and key impurity formation pathways.
Below is a summary of common impurities and their characteristics, which will dictate the optimal purification strategy.
| Impurity | Source | Chemical Nature | Polarity | Removal Strategy |
| Unreacted Amine | Excess starting material | Basic | Varies (Low to High) | Acidic wash (e.g., 1M HCl), Column Chromatography.[2] |
| 4-Chloro-2,5-dimethoxybenzenesulfonic acid | Hydrolysis of sulfonyl chloride[3] | Acidic | Very High | Basic wash (e.g., sat. NaHCO₃), Column Chromatography. |
| Triethylamine/Pyridine HCl Salt | Neutralization of HCl byproduct | Salt | Very High | Aqueous wash (water or brine).[2] |
| Bis-sulfonated Amine | Reaction of product with sulfonyl chloride (primary amines only)[4] | Neutral | Similar to Product | Column Chromatography, Recrystallization. |
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the purification of sulfonamides in a direct question-and-answer format.
Category: Recrystallization
Question: My product has "oiled out" during recrystallization, forming a liquid layer instead of crystals. What should I do?
Answer: "Oiling out" is a common problem that occurs when a compound separates from solution as a supercooled liquid above its melting point or when high impurity concentrations are present.[5] This oily layer often traps impurities, hindering effective purification.
-
Causality: The solubility of your sulfonamide at the solvent's boiling point is too high, or the cooling process is too rapid. The presence of the chloro and dimethoxy groups can lead to lower melting points compared to simpler analogs, making this phenomenon more likely.
-
Immediate Solutions:
-
Re-dissolve and Dilute: Reheat the mixture to dissolve the oil completely, then add a small amount of additional hot solvent (10-20% more volume) to lower the saturation point.[5]
-
Slow Cooling: Allow the flask to cool to room temperature as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that cools overnight can promote the formation of well-defined crystals.
-
Solvent System Modification: The current solvent may be too nonpolar. Consider switching to a more polar solvent system. For many sulfonamides, mixtures like ethanol/water or isopropanol/water are highly effective.[4][5]
-
Question: I'm getting a very low yield after recrystallization. How can I maximize my recovery?
Answer: Low yield is often a trade-off for high purity. However, significant product loss can usually be mitigated.
-
Causality: The most common causes are using too much solvent, choosing a solvent in which the compound has significant solubility even at low temperatures, or premature crystallization during a hot filtration step.[5]
-
Optimization Strategies:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Work in small solvent additions.
-
Solvent Selection: Perform small-scale solubility tests to find a solvent that dissolves your compound when hot but in which it is poorly soluble when cold.
-
Maximize Precipitation: Once the flask has reached room temperature, place it in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation before filtration.[4]
-
Second Crop: Isolate the initial crystals, then concentrate the mother liquor (the remaining filtrate) by 50-75% and cool again to obtain a second, albeit likely less pure, crop of crystals.
-
Question: No crystals are forming, even after the solution has cooled completely. What is the problem?
Answer: This issue typically arises from two main scenarios: the solution is not sufficiently saturated, or it is supersaturated and requires initiation.[5]
-
Causality: Either too much solvent was used, or the solution is in a stable supersaturated state where the energy barrier for nucleation has not been overcome.
-
Solutions:
-
Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches provide nucleation sites. Alternatively, add a tiny "seed" crystal from a previous batch if available.[5]
-
Reduce Solvent Volume: If induction fails, gently heat the solution to remove a portion of the solvent (20-30%) and allow it to cool again.
-
Cool to Lower Temperatures: Place the solution in an ice-salt bath or a freezer to further decrease solubility, which may be sufficient to induce crystallization.
-
Category: Column Chromatography
Question: My sulfonamide is streaking badly on the silica gel TLC plate and column. What causes this and how can I fix it?
Answer: Streaking is a sign of poor chromatographic behavior, often leading to broad peaks and poor separation.
-
Causality: The sulfonamide proton (N-H) is weakly acidic, allowing for strong, non-ideal interactions with the acidic silica gel surface. This is particularly true if the crude product contains residual acidic or basic impurities.
-
Solutions:
-
Add a Modifier to the Eluent: Add a small amount of a polar modifier to your mobile phase. For acidic compounds (like your sulfonamide), adding ~1% triethylamine can neutralize the acidic sites on the silica, leading to sharper peaks. Conversely, if you have basic impurities to remove, adding ~1% acetic acid can improve their behavior.
-
Pre-adsorb onto Silica: Dissolve your crude product in a minimal amount of a polar solvent (like acetone or dichloromethane), add a small amount of silica gel, and evaporate the solvent. This creates a dry, free-flowing powder that can be loaded evenly onto the column, which often improves separation.
-
Check for Overloading: Streaking can also be a sign of overloading the TLC plate or the column. Ensure you are using an appropriate amount of material for the size of your stationary phase.
-
Question: I am struggling to separate my product from a closely-running impurity. How can I improve the resolution?
Answer: Improving resolution requires optimizing the selectivity of your chromatographic system.
-
Causality: The polarity difference between your product and the impurity is insufficient for baseline separation with the current eluent system.
-
Optimization Strategies:
-
Change Solvent Polarity: Fine-tune the eluent composition. If your Rf is around 0.3, try making very small adjustments to the ratio of your polar and nonpolar solvents.
-
Change Solvent System: The key to separating compounds with similar polarities is to change the nature of the solvent interactions. If you are using a standard ethyl acetate/hexanes system, try switching to a system with different solvent properties, such as dichloromethane/methanol or toluene/acetone.
-
Use High-Performance Silica: If available, using a smaller particle size silica gel (e.g., 25-40 µm) can significantly increase column efficiency and improve separation of closely eluting compounds.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to purify a novel sulfonamide derived from this compound?
Start with an aqueous workup to remove the bulk of water-soluble impurities.[2] Wash the organic layer (e.g., in DCM or Ethyl Acetate) sequentially with a dilute acid (e.g., 1M HCl) to remove unreacted amine, followed by a dilute base (e.g., saturated NaHCO₃) to remove the sulfonic acid hydrolysis byproduct, and finally with brine to remove residual water.[2][4] After drying and concentrating, assess the purity by TLC or ¹H NMR. If it is a solid and appears relatively clean, recrystallization is the most efficient method for obtaining highly pure material.[6] If it is an oil or contains multiple impurities, silica gel column chromatography is the preferred method.[6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
overcoming solubility issues with 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride
Technical Support Center: 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride
Welcome to the dedicated support guide for this compound (CAS 98546-13-5). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges, particularly those related to solubility, encountered during its use in synthetic protocols. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Based on its structure—a substituted aromatic ring with a highly polar sulfonyl chloride group and two moderately polar methoxy groups—this compound exhibits nuanced solubility. It is generally soluble in a range of aprotic organic solvents.[1] Halogenated solvents like dichloromethane (DCM) and chloroform, as well as ethers like tetrahydrofuran (THF), are often effective.[1] Its solubility in nonpolar aromatic hydrocarbons like toluene is expected to be lower.[1] The compound is a crystalline solid, and as with many solids, the rate of dissolution can be slow and may require agitation or gentle warming.
Q2: I'm observing incomplete dissolution of the sulfonyl chloride in my chosen aprotic solvent. What could be the cause and solution?
Several factors can lead to poor dissolution:
-
Solvent Polarity Mismatch: While generally soluble in aprotic solvents, the specific polarity of your chosen solvent may not be optimal. For instance, diethyl ether might be less effective than the more polar THF.[1]
-
Low Temperature: Many reactions involving sulfonyl chlorides are run at reduced temperatures (e.g., 0 °C) to control reactivity. However, solubility is significantly lower at these temperatures.
-
Concentration: You may be attempting to create a solution that is above the saturation point for the given conditions.
Troubleshooting Steps:
-
Co-Solvent Addition: Consider adding a small amount of a more polar aprotic co-solvent (e.g., adding some DMF or NMP to a reaction in DCM) to increase the overall solvating power of the medium.
-
Gentle Warming: If your reaction chemistry allows, gently warm the mixture to facilitate dissolution and then re-cool to the target reaction temperature before adding other reagents. Ensure this is done under an inert atmosphere to prevent degradation.
-
Run as a Slurry: It is often acceptable and necessary to run the reaction as a heterogeneous slurry. Ensure vigorous stirring to maximize the surface area of the solid and facilitate its gradual entry into the solution phase as it reacts.[2]
Q3: Can I use protic solvents like methanol, ethanol, or water with this reagent?
Using protic solvents is strongly discouraged unless the intent is to perform a solvolysis reaction.[1] The sulfonyl chloride functional group is highly electrophilic and will react with nucleophilic protic solvents.[3]
-
With Alcohols (e.g., Methanol, Ethanol): The reaction will produce the corresponding sulfonate ester.[1]
-
With Water: The sulfonyl chloride will hydrolyze to the corresponding 4-chloro-2,5-dimethoxybenzenesulfonic acid.[2][3] This hydrolysis is often a cause of yield loss during aqueous work-ups.[4]
Q4: My reaction appears sluggish, and analysis shows a significant amount of unreacted starting material. Is this a solubility problem?
It is highly likely. If a significant portion of the this compound remains undissolved, its effective concentration in the solution is very low. The reaction rate is dependent on the concentration of the reactants in the solution phase. Therefore, poor solubility directly translates to a slower, and potentially incomplete, reaction. Refer to the troubleshooting steps in Q2 to address this.
Q5: During my aqueous work-up, a white precipitate formed. What is it?
The precipitate could be one of several species:
-
Hydrolyzed Starting Material: The most common byproduct is the 4-chloro-2,5-dimethoxybenzenesulfonic acid formed from the hydrolysis of unreacted sulfonyl chloride.[2] While sulfonic acids are often water-soluble, their solubility can vary depending on the substitution pattern and the pH of the aqueous solution.
-
Your Product: If your desired product is a solid with low aqueous solubility, it may precipitate upon quenching the reaction.
-
Unreacted Starting Material: The low solubility of aryl sulfonyl chlorides in water can sometimes protect them from rapid hydrolysis, causing the unreacted material to crash out.[3]
A simple pH test can be informative. Sulfonic acids are highly acidic and will dissolve in a basic wash (e.g., with sodium bicarbonate or sodium hydroxide). If the precipitate dissolves upon basification, it is likely the sulfonic acid.
Troubleshooting Guides & Protocols
Protocol 1: Systematic Solvent Screening for Optimal Solubility
This protocol provides a methodical approach to identifying the best solvent system for your reaction, balancing solubility with reaction compatibility.
Materials:
-
This compound
-
Small vials (e.g., 1-dram vials) with caps
-
A selection of anhydrous aprotic solvents (DCM, THF, Acetonitrile, Ethyl Acetate, Toluene, DMF)
-
Magnetic stir bar or vortex mixer
Procedure:
-
Preparation: To each vial, add a pre-weighed amount of the sulfonyl chloride (e.g., 10 mg).
-
Solvent Addition: Add a measured volume of a single solvent to each vial to achieve a target concentration relevant to your planned reaction (e.g., 0.1 M).
-
Observation at Room Temperature: Cap the vials and agitate them at room temperature for 5-10 minutes. Visually inspect for complete dissolution.
-
Observation at Target Temperature: If your reaction is to be run at a different temperature (e.g., 0 °C or 50 °C), place the vials under those conditions and observe any changes in solubility (e.g., precipitation upon cooling).
-
Documentation: Record the results in a table to compare the solvents.
Scientist's Note: This small-scale screening minimizes waste of valuable starting materials and provides critical data for reaction optimization. Always perform these tests in a well-ventilated fume hood, as sulfonyl chlorides are corrosive and lachrymatory.[5]
Data Summary Table: Qualitative Solubility
| Solvent Class | Example Solvent | Expected Solubility | Notes |
| Halogenated | Dichloromethane (DCM) | High | A common and effective choice for many reactions.[1] |
| Ethers | Tetrahydrofuran (THF) | Moderate to High | Good general-purpose solvent; less dense than DCM.[1] |
| Esters | Ethyl Acetate | Moderate | Suitable for many applications, but less polar than DCM or THF.[1] |
| Ketones | Acetone | Moderate | Generally effective, but check for potential side reactions with your specific substrates.[1] |
| Aromatic Hydrocarbons | Toluene | Low to Moderate | May require heating to achieve dissolution; useful for higher temperature reactions.[1] |
| Polar Aprotic | DMF, DMSO | High | Excellent solvating power, but can be difficult to remove and may participate in side reactions. |
| Protic Solvents | Alcohols, Water | Soluble (with reaction) | Not recommended. Will react to form sulfonate esters or sulfonic acids.[1][6] |
Protocol 2: Managing Reactions in Slurry Conditions
Objective: To successfully conduct a reaction where the sulfonyl chloride has limited solubility, ensuring a good yield and reaction rate.
Procedure:
-
Reactor Setup: Charge a dry reaction flask with this compound and the chosen anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Vigorous Agitation: Use a properly sized magnetic stir bar or an overhead mechanical stirrer. Begin vigorous stirring to create a fine, well-suspended slurry. Effective agitation is critical for maximizing the solid-liquid interfacial area.[2]
-
Reagent Addition: Add the other reactants (e.g., an amine for sulfonamide formation) slowly, often as a solution in the same reaction solvent. The sulfonyl chloride that is in solution will react, and according to Le Châtelier's principle, more of the solid will dissolve to re-establish equilibrium, thus driving the reaction forward.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS). The physical disappearance of the solid starting material is often a good visual indicator of reaction progression.
-
Work-up: Once the reaction is complete, proceed with the appropriate work-up. Be aware that unreacted sulfonyl chloride will be quenched during an aqueous work-up.
Scientist's Note: A common mistake is to use insufficient stirring, leading to a cake of solid at the bottom of the flask and an extremely slow reaction. For larger-scale reactions, mechanical stirring is superior to magnetic stirring for maintaining a homogeneous slurry.
Visual Workflow Guides
Troubleshooting Solubility Issues
This decision tree provides a logical path to diagnose and solve solubility challenges.
Caption: A troubleshooting workflow for solubility problems.
General Workflow: Sulfonamide Synthesis
This diagram illustrates the key stages of a typical reaction, highlighting where solubility is a critical consideration.
Caption: Workflow for sulfonamide synthesis highlighting solubility points.
References
- Benchchem. Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- Benchchem. Technical Support Center: Sulfonyl Chloride Work-up.
- Benchchem. Preventing decomposition of sulfonyl chloride during reaction.
- Thermo Fisher Scientific.
- Reddit r/Chempros.
- Sigma-Aldrich.
- TCI Chemicals.
- Chemistry LibreTexts. 23.9: Amines as Nucleophiles.
- Fisher Scientific.
- CDH Fine Chemical.
- Benchchem. An In-depth Technical Guide on the Solubility of 3,4-Dimethoxybenzenesulfonyl Chloride in Common Organic Solvents.
- ChemicalBook.
- PubChem. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398.
- Synthesis of sulfonyl chloride substr
- Google Patents. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
- Industrial Chemicals. 4-chloro benzene sulfonyl chloride.
- Benchchem.
- Sigma-Aldrich. This compound | 98546-13-5.
- PubChem. 2,5-Dimethoxybenzenesulfonyl chloride | C8H9ClO4S | CID 137025.
- Google Patents. CA1205491A - Process for the preparation of 4-chlorobenzenesulfonyl chloride.
- ChemicalBook. 4-Chlorobenzenesulfonyl chloride | 98-60-2.
Sources
preventing hydrolysis of 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride during reaction
Welcome to the technical support center for 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this versatile reagent, with a specific focus on preventing its hydrolysis during sulfonamide synthesis.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable building block in organic synthesis, particularly for the preparation of sulfonamides, a class of compounds with significant therapeutic applications. However, its utility is intrinsically linked to its reactivity. The sulfonyl chloride functional group is highly electrophilic and susceptible to nucleophilic attack, most commonly by water, leading to hydrolysis and the formation of the corresponding sulfonic acid. This not only consumes the starting material but also complicates purification of the desired product.
The substituents on the benzene ring of this specific molecule create a unique electronic environment that influences its stability. The two electron-donating methoxy groups tend to decrease the electrophilicity of the sulfur atom, thereby slowing down the rate of nucleophilic attack. Conversely, the electron-withdrawing chlorine atom increases the electrophilicity of the sulfonyl chloride. This interplay of electronic effects dictates the compound's overall reactivity and its propensity for hydrolysis.
This guide will provide a comprehensive overview of the factors that contribute to the hydrolysis of this compound and, more importantly, practical strategies to minimize this undesirable side reaction during your experiments.
Troubleshooting Guide: Preventing Hydrolysis During Reaction
This section addresses common issues encountered during the use of this compound and provides actionable solutions.
Issue 1: Low Yield of Sulfonamide and Presence of a Water-Soluble Byproduct
-
Symptom: You observe a significantly lower than expected yield of your desired sulfonamide, and upon workup, you notice a substantial amount of a polar, water-soluble impurity.
-
Probable Cause: Hydrolysis of this compound to 4-chloro-2,5-dimethoxybenzenesulfonic acid.
-
Solutions:
-
Rigorous Drying of Solvents and Reagents: Ensure all solvents are anhydrous. Use freshly distilled solvents or purchase high-quality anhydrous solvents. Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon) before use.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas. This prevents atmospheric moisture from entering the reaction vessel.
-
Control of Reaction Temperature: While the reaction with the amine is often exothermic, excessive heat can accelerate the rate of hydrolysis. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to favor the desired sulfonamide formation over hydrolysis.
-
Order of Addition: Add the sulfonyl chloride solution dropwise to the solution of the amine and base. This ensures that the sulfonyl chloride is immediately in the presence of a high concentration of the desired nucleophile, outcompeting residual water molecules.
-
Issue 2: Inconsistent Reaction Rates and Product Purity
-
Symptom: You experience variability in reaction times and the purity of your crude product from batch to batch.
-
Probable Cause: Inconsistent levels of moisture in your starting materials or reaction setup.
-
Solutions:
-
Standardize Your Procedure: Develop a standardized protocol for drying solvents and glassware and adhere to it for every experiment.
-
Use of Drying Agents: Consider adding a compatible drying agent, such as molecular sieves, to the reaction mixture if the solvent is known to be hygroscopic. Ensure the drying agent is inert to the reactants and products.
-
Fresh Reagents: Use freshly opened bottles of anhydrous solvents and reagents whenever possible.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of hydrolysis for this compound?
A1: The hydrolysis of sulfonyl chlorides, including this compound, proceeds via a nucleophilic attack of a water molecule on the electrophilic sulfur atom of the sulfonyl chloride group. This leads to the formation of a tetrahedral intermediate, which then collapses to release a chloride ion and form the corresponding sulfonic acid.[1]
Q2: How do the substituents on the benzene ring of this compound affect its stability towards hydrolysis?
A2: The two methoxy groups (-OCH₃) are electron-donating groups, which decrease the electrophilicity of the sulfur atom, making it less susceptible to nucleophilic attack by water. The chlorine atom (-Cl), being an electron-withdrawing group, has the opposite effect, increasing the electrophilicity of the sulfur. The overall rate of hydrolysis is a balance of these opposing electronic effects. Generally, electron-donating groups tend to decrease the rate of solvolysis for benzenesulfonyl chlorides.
Q3: What are the ideal storage conditions for this compound to prevent degradation?
A3: To minimize hydrolysis during storage, this compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator. For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is recommended.
Q4: Can I use a tertiary amine base like triethylamine to scavenge the HCl produced during the sulfonamide formation? Will it promote hydrolysis?
A4: Yes, a tertiary amine base such as triethylamine or pyridine is commonly used to neutralize the HCl byproduct of the sulfonylation reaction. While these bases are not nucleophilic enough to react with the sulfonyl chloride, they can react with any residual water to form hydroxide ions, which are potent nucleophiles and can accelerate hydrolysis. Therefore, it is crucial to use an anhydrous grade of the tertiary amine base and to maintain strictly anhydrous conditions throughout the reaction.
Q5: What are some common side reactions to be aware of besides hydrolysis?
A5: Besides hydrolysis, potential side reactions include the reaction of the sulfonyl chloride with other nucleophilic functional groups present in the amine starting material (e.g., hydroxyl or thiol groups). If the amine is sterically hindered, self-condensation of the sulfonyl chloride or reaction with the solvent (if nucleophilic) can also occur, although these are generally less common under standard conditions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Sulfonamides under Anhydrous Conditions
This protocol provides a general method for the synthesis of sulfonamides from this compound, with a strong emphasis on maintaining anhydrous conditions to prevent hydrolysis.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous triethylamine (Et₃N) or pyridine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, and condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation of the Reaction Vessel: Flame-dry all glassware under vacuum and allow to cool to room temperature under a positive pressure of inert gas.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equivalent) and dissolve it in the chosen anhydrous solvent (e.g., DCM).
-
Addition of Base: Add the anhydrous tertiary amine base (1.1 - 1.5 equivalents) to the amine solution.
-
Preparation of the Sulfonyl Chloride Solution: In a separate flame-dried flask, dissolve this compound (1.05 equivalents) in the same anhydrous solvent.
-
Reaction: Cool the amine solution to 0 °C using an ice bath. Slowly add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 15-30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude sulfonamide.
-
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Data Presentation: Relative Reactivity of Substituted Benzenesulfonyl Chlorides
The following table, based on established principles of physical organic chemistry, illustrates the expected trend in the rate of hydrolysis for various substituted benzenesulfonyl chlorides. This provides a framework for understanding the reactivity of this compound.
| Substituent (at para-position) | Electronic Effect | Expected Relative Rate of Hydrolysis |
| -OCH₃ | Electron-Donating | Slower |
| -CH₃ | Electron-Donating | Slower |
| -H | (Reference) | Baseline |
| -Cl | Electron-Withdrawing | Faster |
| -NO₂ | Strongly Electron-Withdrawing | Much Faster |
Note: The combined effect of the 4-chloro (electron-withdrawing) and 2,5-dimethoxy (electron-donating) substituents in the target molecule results in a moderated reactivity.
Visualizing the Process
Diagram 1: The Competing Reactions of this compound
Caption: Competing pathways for this compound.
Diagram 2: Experimental Workflow for Minimizing Hydrolysis
Caption: Step-by-step workflow for successful sulfonamide synthesis.
References
-
"Synthesis of sulfonamides" - ResearchGate. [Link]
-
"Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention" - HoriazonChemical. [Link]
-
"Sulfonyl halide" - Wikipedia. [Link]
-
"Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water" - Journal of the Chemical Society B: Physical Organic. [Link]
-
"Recent advances in synthesis of sulfonamides: A review" - CHEMISTRY & BIOLOGY INTERFACE. [Link]
Sources
Technical Support Center: Scale-Up Considerations for Reactions Using 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride
Welcome to the technical support guide for 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride. This resource is designed for researchers, chemists, and process development professionals who are transitioning reactions involving this versatile reagent from the laboratory bench to pilot or production scale. Our focus is on anticipating and solving the unique challenges that arise during scale-up, ensuring a safe, efficient, and reproducible process.
This compound is a valuable intermediate, primarily used in the synthesis of sulfonamides and sulfonate esters for pharmaceutical and agrochemical applications.[1][2] Its reactivity, driven by the electrophilic sulfonyl chloride group, is key to its utility but also presents specific hurdles related to thermal management, moisture sensitivity, and impurity control that become magnified at a larger scale.[3][4] This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound at scale?
A: As with most aromatic sulfonyl chlorides, this compound is corrosive and causes severe skin burns and eye damage.[5][6] It is also highly sensitive to moisture and will react to release corrosive hydrogen chloride (HCl) gas.[6] During scale-up, the key safety considerations are:
-
Corrosivity and Exposure: Use of appropriate personal protective equipment (PPE) is mandatory, including chemical-resistant gloves, clothing, and face/eye protection.[7][8] Reactions should be conducted in a well-ventilated area or a closed system to manage HCl off-gassing.[3][9]
-
Moisture Sensitivity: The reagent must be stored and handled under strictly anhydrous and inert conditions (e.g., nitrogen or argon) to prevent hydrolysis.[6][10] Accidental contact with water can lead to pressure buildup in sealed containers.[8]
-
Exothermic Reactions: Reactions with nucleophiles like amines are often highly exothermic.[3][11] At scale, this heat generation can be difficult to control, leading to thermal runaway. A thorough process safety evaluation, including reaction calorimetry, is highly recommended before attempting a large-scale reaction.
Q2: My reaction yield is significantly lower on a larger scale compared to my lab experiments. What is the most likely cause?
A: The most common reason for decreased yield during the scale-up of sulfonyl chloride reactions is the hydrolysis of the starting material into the corresponding and unreactive 4-chloro-2,5-dimethoxybenzenesulfonic acid.[10] This issue is exacerbated at scale due to longer reaction and work-up times, and greater potential for atmospheric moisture exposure. To mitigate this, ensure all solvents are anhydrous, glassware and reactors are thoroughly dried, and the reaction is run under an inert atmosphere.[10]
Q3: What is the best way to monitor the reaction's progress at a multi-liter scale?
A: While Thin Layer Chromatography (TLC) is effective at the lab scale, in-process monitoring for larger reactions often relies on High-Performance Liquid Chromatography (HPLC). An HPLC method should be developed to resolve the starting sulfonyl chloride, the nucleophile, the desired product, and the key sulfonic acid impurity. This allows for quantitative tracking of the reaction, ensuring it has gone to completion before proceeding with a potentially difficult and hazardous quench/work-up.
Q4: I'm observing a color change to dark brown or black in my large-scale reaction. What does this indicate?
A: A significant color change often signifies decomposition of the sulfonyl chloride.[12] This can be triggered by excessive heat (due to poor temperature control) or the presence of impurities that initiate radical decomposition pathways.[12] The formation of byproducts like sulfur dioxide (SO2) and HCl gases may accompany this discoloration.[12] Addressing this requires stricter temperature control and ensuring the purity of all starting materials.[12]
Section 2: In-Depth Troubleshooting Guide
This section addresses specific, complex problems encountered during the scale-up process.
Issue 1: Uncontrolled Exotherm During Nucleophile Addition
-
Question: During the scale-up of a sulfonamide synthesis, the addition of my primary amine solution causes a rapid and dangerous temperature spike, even with jacket cooling. How can I manage this thermal hazard?
-
Answer: This is a classic sign of an exothermic reaction where the rate of heat generation exceeds the rate of heat removal, a critical challenge in scaling up.[3] In larger reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
Causality & Solutions:
-
Addition Rate: The primary control parameter is the rate of addition. At scale, you must slow the addition of the nucleophile significantly compared to the lab protocol. Using a dosing pump for controlled, slow addition is essential.[3]
-
Concentration: Running the reaction at a more dilute concentration can help manage the exotherm by increasing the thermal mass of the solvent, although this impacts reactor throughput.
-
Cooling Efficiency: Ensure your reactor's cooling system is adequate for the calculated heat duty of the reaction. Consider using a more powerful cooling fluid or a lower-temperature bath.
-
Reverse Addition: In some cases, adding the sulfonyl chloride solution to the amine solution can help maintain a low concentration of the more reactive species, smoothing the exotherm.
Table 1: Comparison of Scale-Up Thermal Management Strategies
Strategy Pros Cons Best For Slow Addition Rate Simple to implement, highly effective. Increases total batch time. Virtually all exothermic reactions. Increased Dilution Increases thermal mass, provides a larger safety margin. Reduces reactor throughput, increases solvent cost and waste. Highly energetic reactions where precise control is paramount. Upgraded Cooling Directly increases heat removal capacity. Requires capital investment in equipment. Processes that will be run repeatedly at scale. | Reverse Addition | Can moderate the reaction by keeping one reagent in excess. | May not be suitable for all reaction mechanisms; can affect selectivity. | Reactions sensitive to the concentration of the sulfonyl chloride. |
-
Issue 2: Product Oiling Out or Forming an Unfilterable Solid During Aqueous Work-up
-
Question: When I quench my reaction mixture into water/ice, my product either separates as a sticky oil or precipitates as a very fine, unfilterable solid, trapping impurities. How can I achieve a clean, crystalline product?
-
Answer: This is a common physical form issue during scale-up. The rapid change in solvent environment and temperature during a quench can lead to uncontrolled precipitation or phase separation.
Causality & Solutions:
-
Hydrolysis vs. Precipitation: While the low water solubility of many aryl sulfonyl chlorides can protect them from hydrolysis and allow for direct precipitation, the rate of quenching is critical.[13][14] A "drown-out" that is too fast or at the wrong temperature can shock the system.
-
Controlled Crystallization: Instead of a rapid quench, consider a controlled addition of an anti-solvent (like water or heptane) to the reaction mixture at a controlled temperature. This promotes the growth of larger, more easily filterable crystals.
-
Solvent Swap: Before work-up, consider distilling off the reaction solvent and replacing it with one from which the product crystallizes well and impurities remain soluble (e.g., isopropanol, toluene).
-
Seeding: Introducing a small amount of pure, crystalline product (seed crystals) during the anti-solvent addition can promote the desired crystalline form and prevent oiling out.
-
Issue 3: Persistent Sulfonic Acid Impurity in the Final Product
-
Question: Despite my best efforts to maintain anhydrous conditions, my final product is consistently contaminated with 4-chloro-2,5-dimethoxybenzenesulfonic acid, which is difficult to remove by crystallization. What are my options?
-
Answer: The sulfonic acid impurity is formed via hydrolysis and can be challenging to purge because its polarity is very different from the product.[10]
Causality & Solutions:
-
Minimize Water Exposure: This is the first line of defense. Every step, from reagent handling to work-up, must be scrutinized for potential water ingress.[10] Perform the aqueous work-up as quickly and as cold as possible.[12]
-
Non-Aqueous Work-up: If possible, devise a work-up that avoids water entirely. For example, if a tertiary amine base (e.g., triethylamine) is used, the resulting triethylammonium chloride salt can often be removed by filtration, followed by concentration and crystallization of the product from a suitable organic solvent.
-
Basic Wash (with caution): A dilute, cold aqueous basic wash (e.g., sodium bicarbonate) can be used to extract the acidic sulfonic acid impurity. However, this must be done very carefully and quickly, as the basic conditions can also accelerate the hydrolysis of the remaining sulfonyl chloride product.[11] This is a trade-off that must be optimized.
-
Scrubbing of Starting Material: The commercial sulfonyl chloride itself may contain some sulfonic acid. Purifying the starting material by slurrying in or distilling from a non-polar solvent may be necessary for high-purity applications.[12]
-
Section 3: Recommended Scale-Up Protocol
Workflow: General Procedure for Kilogram-Scale Sulfonamide Synthesis
This protocol outlines a robust procedure for reacting this compound with a generic primary amine. Disclaimer: This is a representative workflow. All reaction conditions must be optimized and validated at a smaller scale before attempting a large-scale synthesis.
Step 1: Reactor Preparation & Inerting
-
A clean, dry, glass-lined or Hastelloy reactor equipped with an overhead stirrer, temperature probe, nitrogen inlet, and reflux condenser connected to a caustic scrubber is required.
-
The reactor is rendered inert by purging with dry nitrogen for at least 1 hour. A slight positive pressure of nitrogen is maintained throughout the process.
-
Causality: This step is critical to remove atmospheric oxygen and moisture, preventing the hydrolysis of the sulfonyl chloride.[10]
-
Step 2: Reagent Charging
-
Charge the reactor with this compound (1.0 eq) and an anhydrous, inert solvent (e.g., Dichloromethane or Toluene, ~5-10 volumes).
-
Begin agitation and cool the solution to 0-5 °C using the reactor jacket.
-
Causality: Starting at a low temperature prepares the system to absorb the heat that will be generated during the amine addition.
-
Step 3: Nucleophile Addition
-
In a separate, dry vessel, prepare a solution of the primary amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in the same anhydrous solvent.
-
Using a dosing pump, add the amine solution to the reactor sub-surface over 2-4 hours.
-
Critically, maintain the internal reaction temperature at <10 °C throughout the addition.
Step 4: Reaction & Monitoring
-
Once the addition is complete, allow the reaction to stir at 10-15 °C for an additional 1-2 hours.
-
Monitor the reaction for completion by taking a sample (quenched immediately in acetonitrile/water) and analyzing via HPLC. The reaction is complete when <1% of the sulfonyl chloride remains.
-
Causality: Holding the reaction at a controlled temperature ensures it proceeds to completion without generating thermally-induced byproducts.
-
Step 5: Work-up & Isolation
-
Cool the reaction mixture to 0-5 °C.
-
Slowly add cold water (~5 volumes) to the reactor, maintaining the temperature below 15 °C.
-
Separate the organic layer. Wash the organic layer sequentially with dilute, cold aqueous HCl (to remove excess amine and base) and then with brine.
-
Concentrate the organic layer under reduced pressure to ~2-3 volumes.
-
Add a suitable anti-solvent (e.g., heptane) slowly to induce crystallization.
-
Cool the resulting slurry to 0-5 °C, hold for 2 hours, then filter the product.
-
Wash the filter cake with cold anti-solvent and dry under vacuum at <40 °C.
Section 4: Visualizations
Caption: Logic diagram for troubleshooting common scale-up issues.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Scale-up Synthesis of Sulfonyl Chlorides.
- King, J. F., & Lam, J. Y. L. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
- Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875–879.
- Robertson, R. E. (1967). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 45(11), 1305-1313.
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- Aubert, P., et al. (2001). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
- Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR.
- Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879.
- Fisher Scientific. (2025). Safety Data Sheet - 4-Chlorobenzenesulfonyl chloride.
- Anglada, J. M., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Foley, D. P., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(6), 1134-1143.
- Wang, Z., et al. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 23(10), 2549.
- TCI Chemicals. (2023). Safety Data Sheet - 4-Methoxybenzenesulfonyl Chloride.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Thermo Fisher Scientific. (2025). Safety Data Sheet - 5-Fluoro-2-methoxybenzenesulfonyl chloride.
- BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
- CDH Fine Chemical. (n.d.). 4-Chloro Benzene-Sulphonyl Chloride Material Safety Data Sheet.
- Adams, R., & Marvel, C. S. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 21.
- Vedejs, E., et al. (n.d.).
- Smolecule. (n.d.). Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride.
- Various Authors. (2023). What is the use of sulfonyl chloride? Quora.
- BenchChem. (n.d.). 2,5-Dichloro-4-methoxybenzenesulfonyl chloride.
- Roberts, J. D., & Caserio, M. C. (2021). Amines as Nucleophiles. Chemistry LibreTexts.
- Industrial Chemicals. (n.d.). 4-chloro benzene sulfonyl chloride.
Sources
- 1. Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride [smolecule.com]
- 2. High-Quality 4-CHLORO BENZENE SULFONYL CHLORIDE at Affordable Prices, CAS NO 98-60-2 [forecastchemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Troubleshooting Guide for Reactions of 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride
Welcome to the technical support center for 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions for reactions involving this versatile reagent. As a senior application scientist, my goal is to blend technical accuracy with practical, field-tested insights to help you navigate your experimental challenges.
Introduction to this compound
This compound is a key intermediate in organic synthesis, valued for its role in the construction of sulfonamide and sulfonate ester linkages. These functional groups are prevalent in a wide array of pharmaceuticals, including antibacterial agents and diuretics[1]. The presence of the chloro and dimethoxy substituents on the benzene ring provides a unique electronic and steric profile that can be leveraged to fine-tune the physicochemical properties of target molecules, such as metabolic stability, lipophilicity, and binding affinity for biological targets.
This guide will address common issues encountered during its use, providing a clear rationale for each troubleshooting step to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in drug development?
A1: This reagent is a crucial building block in the synthesis of various pharmaceutical compounds. Its most notable application is in the preparation of sulfonamides, a key functional group in many drugs. For instance, analogous sulfonyl chlorides are used in the synthesis of important drugs like the HIV protease inhibitors amprenavir and darunavir[2]. The sulfonamide moiety is often a critical component for binding to enzyme active sites[3].
Q2: How should this compound be handled and stored?
A2: Due to its reactivity, particularly its sensitivity to moisture, it is imperative to handle this compound under anhydrous conditions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves, should always be worn. It should be stored in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong oxidizing agents and strong bases[4].
Q3: What are the most common side reactions to be aware of?
A3: The most prevalent side reaction is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive under typical sulfonylation conditions[5]. This occurs in the presence of water. Another common side reaction, particularly with primary amines, is the formation of a bis-sulfonated product where two sulfonyl groups are attached to the same nitrogen atom.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low or No Product Yield
Low or non-existent product yield is a frequent challenge in sulfonamide synthesis. The root causes can often be traced to reagent quality, reaction conditions, or steric hindrance.
Potential Causes and Solutions:
| Potential Cause | Scientific Rationale and Recommended Solution |
| Hydrolysis of the Sulfonyl Chloride | The sulfonyl chloride is highly susceptible to hydrolysis by moisture, forming the unreactive sulfonic acid. Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). It is best to use a fresh or properly stored sulfonyl chloride[5]. |
| Inappropriate Base or Solvent | The choice of base is critical to neutralize the HCl byproduct without competing with the nucleophilic amine. The solvent must dissolve both reactants and be inert. Solution: Use a non-nucleophilic organic base like pyridine or triethylamine[5]. Dichloromethane (DCM) or tetrahydrofuran (THF) are common inert solvents[5]. |
| Steric Hindrance | A bulky amine nucleophile may have difficulty approaching the electrophilic sulfur atom, leading to a slow or incomplete reaction. Solution: Increase the reaction temperature to provide the necessary activation energy. The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can also accelerate the reaction[6]. |
| Poor Reagent Quality | Impurities in the sulfonyl chloride, amine, or solvent can lead to side reactions or inhibit the desired transformation. Solution: Use freshly purified reagents. The purity of starting materials can be verified by NMR or melting point analysis. |
Workflow for Addressing Low Product Yield
Caption: Main reaction pathway and common side reactions.
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure product can be challenging.
Potential Causes and Solutions:
| Potential Cause | Scientific Rationale and Recommended Solution |
| Co-elution of Product and Impurities | The polarity of the desired sulfonamide may be very similar to that of starting materials or side products, making chromatographic separation difficult. Solution: Optimize the solvent system for column chromatography. If separation is still challenging, consider recrystallization. An ideal recrystallization solvent will dissolve the product at high temperatures but not at room temperature, while impurities remain soluble.[5] |
| Product is an Oil Instead of a Solid | Residual solvent or the presence of oily impurities can prevent the product from solidifying. Solution: Ensure all solvent is removed under high vacuum. If impurities are the cause, attempt purification by column chromatography before another crystallization attempt. |
| Persistent Impurity of Unreacted Sulfonyl Chloride | The unreacted sulfonyl chloride may be difficult to remove by simple extraction. Solution: After the reaction is complete, quench the mixture with a small amount of a simple amine or an amine-based scavenger resin to convert the remaining sulfonyl chloride into a more easily separable sulfonamide derivative.[6] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
This protocol outlines a standard procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous triethylamine (Et₃N) or pyridine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath and slowly add the base (1.5 eq) with stirring.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]
-
Work-up: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for sulfonamide synthesis.
Characterization of this compound
Accurate characterization of the starting material is crucial for troubleshooting. Below are typical spectral data expectations.
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | Aromatic protons will appear as distinct signals in the aromatic region (typically 6.5-8.0 ppm). The two methoxy groups will each show a singlet around 3.8-4.0 ppm. |
| ¹³C NMR (CDCl₃) | Aromatic carbons will appear in the range of 110-160 ppm. The carbons attached to the methoxy groups will be downfield. The methoxy carbons will appear around 55-60 ppm. |
| FTIR | Strong characteristic absorption bands for the sulfonyl chloride group will be observed around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹ (asymmetric and symmetric S=O stretching, respectively). |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of two chlorine atoms (one from the sulfonyl chloride and one on the ring) will be observed. Fragmentation may involve the loss of SO₂, Cl, or methoxy groups.[7][8] |
References
- BenchChem. (2025). Application Notes: Synthesis of Novel Sulfonamides using 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride.
- BenchChem. (2025). Preventing side reactions with sterically hindered amines and 2-(Trifluoromethyl)benzoyl chloride.
- PubChem. 4-Chlorobenzenesulfonyl chloride.
- The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis.
- BenchChem. (2025). common issues in sulfonamide synthesis and solutions.
- BenchChem. (2025). Application Notes: Synthesis of Novel Sulfonamides using 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride.
- The Royal Society of Chemistry. (2024). Supporting information Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5.
- Chemistry LibreTexts. (2023).
- Journal of the Chemical Society B: Physical Organic.
- Google Patents. Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
- The Royal Society of Chemistry.
- CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review.
- ResearchGate.
- Macmillan Group - Princeton University. (2023).
- PMC - NIH.
- ResearchGate.
- Chemguide.
- BenchChem. (2025). Technical Support Center: Reactions of 3,4,5-Trimethoxybenzoyl Chloride with Primary Amines.
- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0041971).
- EPO.
- US Patent Office.
- NIST WebBook. Benzenesulfonyl chloride, 4-methoxy-.
- ResearchGate. Reactions of aromatic sulfonyl chlorides with anilines.
- CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review.
- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- ResearchGate. Reaction of 2,5-dimethoxy-4-chloronitrobenzene with sodium sulfide.
- EPO.
- ResearchGate. (PDF)
- Organic & Biomolecular Chemistry (RSC Publishing).
- ResearchGate.
- ResearchGate.
- ResearchGate. FTIR spectra of (a) 2,5-dimethoxy-4-chloro-N-(2-methoxybenzyl)phenethylamine HCl (25C-NB2OMe) 7, (b) 2,5-di -.
- ResearchGate. FTIR Spectrum of 2, 4, 6-trimethylbenzene sulphonylchloride.
- SpectraBase. 4-Chloro-3-nitro-benzenesulfonyl chloride - Optional[FTIR] - Spectrum.
- BenchChem. (2025). Application Note and Protocol for the Purification of N-(2-Benzoyl-4-chlorophenyl)
- Figshare.
- CDH Fine Chemical.
- BenchChem. (2025). A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: 4-(Chlorosulfonyl)benzoic Acid in Focus.
- Google Patents. Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
Sources
- 1. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. mzCloud – 4 Chloro 2 5 DMA [mzcloud.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. aaqr.org [aaqr.org]
work-up procedures for 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride reactions
Prepared by the BenchChem Applications Science Team
Welcome to the technical support resource for 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the work-up and purification of reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A1: Like most sulfonyl chlorides, this reagent is sensitive to moisture. It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator. Handle it under an inert atmosphere (e.g., nitrogen or argon) whenever possible to prevent hydrolysis to the corresponding sulfonic acid, which is unreactive in sulfonylation reactions.[1]
Q2: What are the most common reactions for this sulfonyl chloride?
A2: The primary application is the synthesis of sulfonamides and sulfonate esters. This is typically achieved by reacting the sulfonyl chloride with a primary or secondary amine, or with an alcohol, respectively.[2] These reactions usually require a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct.[2]
Q3: My sulfonyl chloride is slightly yellow. Can I still use it?
A3: A slight yellow color in older samples can be due to slow decomposition.[3] For many standard applications, this may not significantly impact the reaction. However, for high-purity applications or when yields are critical, it is advisable to use a fresh bottle or purify the reagent. Purity can be checked by NMR.
Q4: What analytical techniques are best for monitoring reaction progress?
A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the consumption of the starting amine or alcohol. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for tracking the formation of the desired product and identifying any side products.
Troubleshooting Guide: Reaction Work-up & Purification
This section addresses specific problems that may arise during the work-up and purification phases of your experiment.
Issue 1: A persistent, water-soluble impurity is contaminating my product.
Question: After quenching my reaction and performing an extraction with an organic solvent (e.g., ethyl acetate or DCM), my crude product is contaminated with a polar impurity that I can't seem to remove. A TLC shows a spot at the baseline. What is this and how do I get rid of it?
Answer: The baseline spot is almost certainly 4-chloro-2,5-dimethoxybenzenesulfonic acid. This byproduct forms from the hydrolysis of unreacted sulfonyl chloride during the aqueous work-up.[4] While the sulfonyl chloride itself has good solubility in many organic solvents, the corresponding sulfonic acid is highly polar and can be difficult to remove without the correct procedure.
Solution: The Basic Wash The key to removing the sulfonic acid is to deprotonate it, forming a water-soluble sulfonate salt.
-
Quench: After the reaction is complete, transfer the mixture to a separatory funnel.
-
Dilute: Add an appropriate organic solvent (e.g., Ethyl Acetate, DCM).
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH).[4][5] You should perform this wash 1-2 times. The bicarbonate wash is generally preferred as it is less harsh.
-
Phase Separation: Separate the aqueous layer. The sulfonate salt will now be in the aqueous phase.
-
Final Wash & Dry: Wash the organic layer with brine to remove residual water, then dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5] Filter and concentrate in vacuo to obtain the crude product, now free of the sulfonic acid.
Caption: Workflow for a standard aqueous/basic work-up.
Issue 2: My product yield is low, and I suspect incomplete reaction or side reactions.
Question: My reaction with a primary amine is giving a low yield of the desired sulfonamide, and my TLC shows multiple spots. What could be happening?
Answer: Low yields in sulfonylation reactions can stem from several issues: poor nucleophilicity of the amine, degradation of the sulfonyl chloride, or the formation of side products.[1] With primary amines, a common side reaction is bis-sulfonylation , where the amine is sulfonated twice, leading to R-N(SO₂Ar)₂.[4]
Troubleshooting Workflow:
Sources
stability of 4-Chloro-2,5-dimethoxybenzenesulfonamides under different pH conditions
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals working with 4-Chloro-2,5-dimethoxybenzenesulfonamides. Its purpose is to provide in-depth technical support, troubleshooting advice, and validated protocols for assessing the stability of this compound under various pH conditions. Our approach is rooted in established chemical principles and regulatory expectations for pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical stability concerns for 4-Chloro-2,5-dimethoxybenzenesulfonamides?
A1: The core structure of 4-Chloro-2,5-dimethoxybenzenesulfonamide contains a sulfonamide functional group (-SO₂NH-), which is the most likely site of degradation under hydrolytic (pH-dependent) stress. The stability of this molecule is critical as degradation can lead to a loss of potency and the formation of potentially toxic impurities. The primary concern is the hydrolysis of the sulfur-nitrogen bond, which can be catalyzed by both acid and base.[1] Understanding this degradation pathway is essential for developing stable formulations and defining appropriate storage conditions.[2][3]
Q2: How does pH influence the degradation of this sulfonamide?
A2: The pH of the aqueous environment is a critical factor governing the rate of hydrolysis.[4][5]
-
Acidic Conditions (pH 1-4): In an acidic medium, the nitrogen atom of the sulfonamide can become protonated. This makes the sulfur atom more electrophilic and susceptible to nucleophilic attack by water, leading to the cleavage of the S-N bond. This process typically yields the corresponding sulfonic acid and amine. The conversion of sulfonylureas (a related class) to a sulfonamide and an amine in acidic and neutral media is a well-documented degradation pathway.[1]
-
Alkaline Conditions (pH 8-12): Under basic conditions, the sulfonamide proton can be abstracted, forming an anion. While this might seem to stabilize the S-N bond, the presence of hydroxide ions (a strong nucleophile) can directly attack the sulfur atom, also leading to hydrolysis. Alkaline hydrolysis of esters, known as saponification, is a one-way reaction and is often faster than acid-catalyzed hydrolysis.[6] This principle can be extended to sulfonamides, where the reaction with hydroxide ions drives the degradation.[7]
Q3: How do the chloro and dimethoxy substituents on the benzene ring affect stability?
A3: The electronic properties of the substituents on the aromatic ring influence the reactivity of the sulfonamide group.
-
4-Chloro group: This is an electron-withdrawing group, which can slightly increase the electrophilicity of the sulfur atom, potentially making it more susceptible to nucleophilic attack.
-
2,5-Dimethoxy groups: These are electron-donating groups. Their presence may partially counteract the effect of the chloro group by donating electron density to the ring and, by extension, to the sulfonyl group.
The interplay of these groups determines the overall electronic character of the sulfonyl sulfur and thus its susceptibility to hydrolysis. The exact effect is best determined empirically through forced degradation studies.
Q4: What regulatory guidelines should be followed when conducting these stability studies?
A4: Forced degradation, or stress testing, is a mandatory requirement by regulatory bodies like the FDA and is outlined in the International Conference on Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) and Q1B.[2][8] These studies are designed to identify likely degradation products and establish the intrinsic stability of the molecule.[2] The goal is to induce a target degradation of 5-20%.[8] Degradation beyond 20% is generally considered too extensive for the purpose of method validation.[8]
Q5: What is the most appropriate analytical method to monitor the stability of 4-Chloro-2,5-dimethoxybenzenesulfonamide?
A5: High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase mode, is the method of choice for stability testing. An effective "stability-indicating" HPLC method must be developed and validated. This means the method must be able to separate the intact parent drug from all its degradation products and any process-related impurities without interference.[9] UV detection is typically sufficient, but coupling HPLC with Mass Spectrometry (LC-MS) is invaluable for the identification and structural elucidation of unknown degradation products.[9][10]
Troubleshooting Guide
Problem: My HPLC analysis shows a significant loss of the parent compound in my acidic formulation (pH 3) after a short time at room temperature.
-
Plausible Cause: You are likely observing rapid acid-catalyzed hydrolysis of the sulfonamide bond. The combination of low pH and ambient temperature is accelerating the degradation.
-
Troubleshooting Steps:
-
Confirm Identity of Degradants: Use LC-MS to identify the major degradation peaks. Look for masses corresponding to 4-chloro-2,5-dimethoxybenzenesulfonic acid and the corresponding amine.
-
Buffer Selection: Evaluate if a less acidic buffer system (e.g., pH 4-5) can meet your formulation requirements while improving stability.
-
Temperature Control: Store the formulation under refrigerated conditions (2-8°C) to significantly slow down the degradation kinetics. Conduct a temperature-controlled study to quantify the stability improvement.
-
Excipient Screening: Ensure that no other excipients in your formulation are acting as catalysts for the degradation.
-
Problem: I did not observe any significant degradation (<5%) after treating my compound with 0.1 M NaOH at 60°C for 24 hours.
-
Plausible Cause: The compound may be more resistant to alkaline hydrolysis than anticipated under these specific conditions. Forced degradation studies require sufficient stress to achieve the target 5-20% degradation.[8]
-
Troubleshooting Steps:
-
Increase Stress Conditions: Incrementally increase the severity of the conditions. Do not change all variables at once.
-
Increase Base Concentration: Move to 0.5 M or 1.0 M NaOH.[8]
-
Increase Temperature: Raise the temperature to 80°C.
-
Increase Duration: Extend the study time to 48 or 72 hours.
-
-
Method Verification: Ensure your analytical method is not masking the degradation. Check for co-eluting peaks by altering the HPLC gradient or using a different column chemistry. Confirm that the degradants are not precipitating out of the solution.
-
Problem: My chromatogram after a forced degradation study is complex, with several small, poorly resolved peaks.
-
Plausible Cause: This could indicate the presence of multiple minor degradation pathways or secondary degradation of the initial products. Your current HPLC method may not have sufficient resolving power to be considered stability-indicating.
-
Troubleshooting Steps:
-
HPLC Method Optimization:
-
Gradient Adjustment: Change the slope of your mobile phase gradient to improve the separation of closely eluting peaks.
-
Mobile Phase pH: Adjust the pH of the aqueous mobile phase. Small changes can significantly alter the retention and peak shape of ionizable compounds.
-
Column Chemistry: Switch to a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to exploit different separation mechanisms.
-
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and major degradants. This can reveal the presence of co-eluting impurities.
-
Experimental Protocols & Data
Table 1: Typical Conditions for Forced Degradation Studies
This table summarizes the starting conditions recommended for stress testing, which should be adjusted to achieve the target degradation of 5-20%.[2][8]
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 80°C | 24 - 72 hours |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp to 80°C | 24 - 72 hours |
| Neutral Hydrolysis | Water or Buffer (pH ~7) | Room Temp to 80°C | 24 - 72 hours |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | 24 hours |
| Photostability | ICH Q1B specified light source | Ambient | Per ICH guidelines |
| Thermal | Dry Heat (e.g., 80°C, 105°C) | Elevated | 24 - 72 hours |
Protocol: pH-Dependent Hydrolysis Study
This protocol outlines a systematic approach to evaluating the stability of 4-Chloro-2,5-dimethoxybenzenesulfonamide across a range of pH values.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve the compound in a suitable organic solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution (e.g., 1 mg/mL). This minimizes the amount of organic solvent in the final reaction mixture.
2. Preparation of Reaction Samples:
-
For each pH condition, pipette a small, precise volume of the stock solution into a vial containing the pre-heated hydrolytic solution (e.g., 0.1 M HCl, pH 7 buffer, 0.1 M NaOH) to achieve a final concentration of ~50-100 µg/mL.
-
Prepare a "time zero" (T₀) sample by immediately neutralizing an aliquot of the reaction mixture. For the acidic sample, neutralize with an equimolar amount of NaOH. For the basic sample, neutralize with HCl.[7] Dilute with mobile phase to the target concentration.
3. Incubation:
-
Place the vials in a controlled temperature bath (e.g., 60°C).
-
At specified time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.
4. Sample Quenching and Analysis:
-
Immediately quench the reaction by neutralizing the aliquot as described in step 2.
-
Dilute the quenched sample with mobile phase to the target analytical concentration.
-
Analyze all samples (T₀ and subsequent time points) using a validated, stability-indicating HPLC method.
5. Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T₀ sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics under each pH condition.
-
Identify and quantify major degradation products using their peak areas.
Visualized Workflows and Pathways
Caption: Workflow for a pH-dependent forced degradation study.
Caption: Potential hydrolytic degradation pathways.
References
- El-Gindy A, Abdel-Salam RA, Sallam S. Stability indicating methods for the determination of Gliquidone. Journal of Pharmaceutical and Biomedical Analysis.
-
Grzechulska-Dębska J, Gackowski M, Hupka J, Zaleska-Medynska A. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Molecules. 2022;27(21):7437. Available at: [Link]
-
Grzechulska-Dębska J, Gackowski M, Hupka J, Zaleska-Medynska A. (PDF) Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. ResearchGate. Published online October 2022. Available at: [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
-
Jain D, Basniwal PK. Forced Degradation Studies: A Tool for Detection, Separation and Identification of Impurities in Drug Substances and Drug Products. MedCrave Online. Published December 14, 2016. Available at: [Link]
-
Pawar S, Laddha K. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Chemistry. 2018;11(3):573. Available at: [Link]
-
Li Y, Wang Y, Wang Y, et al. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Environmental Science and Pollution Research. 2024;31(21):31568-31582. Available at: [Link]
-
Sławiński J, Żołnowska B, Pirska D, Kędzia A, Kwapisz E. Synthesis and Antibacterial Activity of Novel 4-chloro-2-mercaptobenzenesulfonamide Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. 2013;28(1):41-51. Available at: [Link]
-
Wang Y, Dong L, Wang C, Liu Y, Xia B, Lin C. Reversible Hydrolysis Reaction with the Spore Photoproduct under Alkaline Conditions. The Journal of Organic Chemistry. 2016;81(19):9180-9186. Available at: [Link]
-
SWGDRUG.org. 4-Chloro-2,5-Dimethoxyamphetamine. Published March 14, 2014. Available at: [Link]
-
Lene, SN. Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. 2023;41(1):28-31. Available at: [Link]
-
Balakrishnan VK, Halasz A, Hawari J. (PDF) Alkaline Hydrolysis of CL-20. ResearchGate. Published online January 2003. Available at: [Link]
-
Arora PK, Srivastava A, Singh VP. Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800. Journal of Hazardous Materials. 2010;174(1-3):136-141. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Stability indicating by lc-ms method. Published January-February 2012. Available at: [Link]
-
Vignaduzzo SE, Castellano PM, Kaufman TS. Development and validation of stability-indicating analytical methods. Trends in Analytical Chemistry. 2013;49:154-167. Available at: [Link]
-
Clark, J. Hydrolysing Esters. Chemguide. Available at: [Link]
- Google Patents. Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
-
mzCloud. 4 Chloro 2 5 DMA. Available at: [Link]
-
ResearchGate. Experimental and theoretical investigations of 4-chloro-N-(2-methoxyphenyl)benzamidoxime. Available at: [Link]
-
Cha HJ, Jeon SY, Jang HJ, et al. Rewarding and reinforcing effects of 4-chloro-2,5-dimethoxyamphetamine and AH-7921 in rodents. Neuroscience Letters. 2018;676:66-70. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. ajpsonline.com [ajpsonline.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
comparing 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride to other sulfonyl chlorides
An In-Depth Comparative Guide to Sulfonyl Chlorides for the Modern Organic Chemist: Benchmarking 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride
In the landscape of organic synthesis, the sulfonyl chloride functional group is a cornerstone reagent, pivotal for the formation of stable sulfonamides and sulfonate esters.[1] These moieties are not only integral to a vast number of pharmaceuticals and agrochemicals but also serve as essential protecting groups for amines and alcohols.[1][2][3] The selection of the appropriate sulfonyl chloride is a critical decision in the design of a synthetic route, directly impacting reactivity, selectivity, and the conditions required for subsequent transformations.
This guide provides a comprehensive comparison of this compound against three widely used industry standards: the robust p-toluenesulfonyl chloride (TsCl), the readily cleavable 4-nitrobenzenesulfonyl chloride (Nosyl-Cl), and the fluorescent reporter 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl-Cl). We will delve into the causality behind their reactivity, provide field-proven experimental protocols, and present quantitative data to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
The Fundamental Reactivity of Sulfonyl Chlorides
The core reactivity of a sulfonyl chloride is dictated by the electrophilicity of the sulfur atom. This sulfur center is rendered highly electron-deficient by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it a prime target for nucleophilic attack. The reaction typically proceeds via a nucleophilic substitution pathway, where the chloride ion serves as an effective leaving group.
The nature of the aromatic or aliphatic group (R) attached to the sulfonyl moiety is the primary determinant of the reagent's reactivity. Electron-withdrawing groups on an aryl ring enhance the electrophilicity of the sulfur atom, leading to a more reactive sulfonyl chloride. Conversely, electron-donating groups decrease this electrophilicity, resulting in a less reactive species. This fundamental principle governs the selection of a sulfonyl chloride for a specific synthetic challenge.
Caption: General reaction mechanism of a sulfonyl chloride with a primary amine.
Profiling the Contenders: A Head-to-Head Comparison
This compound
This reagent presents an interesting electronic profile. The two methoxy groups are electron-donating through resonance, which would tend to decrease the reactivity of the sulfonyl chloride. However, the chlorine atom is electron-withdrawing via induction. The interplay of these effects positions its reactivity in a unique space, potentially offering a balance between stability and sufficient reactivity for sulfonamide formation. While specific application data is limited, its structure suggests it could be a useful building block for pharmaceutical intermediates where tailored electronic properties are required.[4]
p-Toluenesulfonyl Chloride (TsCl): The Workhorse
TsCl is arguably the most common sulfonyl chloride, widely used for converting alcohols into excellent leaving groups (tosylates) and for protecting amines.[2][5][6][7][8] The para-methyl group is weakly electron-donating, making TsCl moderately reactive and generally stable for handling.[9] The resulting tosylamides are exceptionally stable to a wide range of reaction conditions, which is both an advantage and a disadvantage. Their cleavage often requires harsh conditions, such as dissolving metal reduction (e.g., sodium in liquid ammonia) or strong reducing agents like magnesium in methanol, limiting their use in complex molecules with sensitive functional groups.[3]
4-Nitrobenzenesulfonyl Chloride (Nosyl-Cl): The Orthogonal Protector
Nosyl-Cl features a strongly electron-withdrawing nitro group in the para position.[10] This dramatically increases the electrophilicity of the sulfur atom, making Nosyl-Cl highly reactive. Its most significant advantage lies in the ease of deprotection. The resulting nosylamides can be cleaved under very mild, nucleophilic conditions, most notably using thiophenol with a mild base (the Fukuyama amine synthesis).[3][11] This orthogonality makes Nosyl-Cl an invaluable tool in multi-step synthesis, allowing for the selective deprotection of an amine without affecting other protecting groups. It is frequently employed in peptide and complex molecule synthesis.[11][12][13][14]
5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (Dansyl-Cl): The Fluorescent Reporter
Dansyl-Cl is a specialized reagent used primarily in biochemistry and analytical chemistry.[15][16] Its defining feature is that upon reaction with primary or secondary amines, it forms intensely fluorescent sulfonamide adducts.[17][18][19] This property is exploited for the sensitive detection and quantification of amino acids, peptides, and proteins, for example, in N-terminal amino acid analysis.[17][19] While it is an effective sulfonating agent, its primary utility is not as a protecting group in traditional synthesis but as a derivatizing agent for analytical purposes.[15]
Caption: Relative reactivity of sulfonyl chlorides based on electronic effects.
Comparative Data Summary
The choice of reagent is often a trade-off between reactivity, stability, and ease of cleavage. The following tables summarize these key performance indicators.
Table 1: Physical and Reactivity Profile
| Sulfonyl Chloride | Abbreviation | Molecular Weight | Key Feature | Relative Reactivity |
| This compound | - | 271.12 g/mol | Mixed electronic effects | Moderate (Estimated) |
| p-Toluenesulfonyl Chloride | TsCl | 190.65 g/mol | General-purpose, stable | Moderate |
| 4-Nitrobenzenesulfonyl Chloride | Nosyl-Cl | 221.62 g/mol | Highly reactive, easily cleaved | High |
| 5-(Dimethylamino)naphthalene-1-sulfonyl Chloride | Dansyl-Cl | 269.75 g/mol | Fluorescent labeling | Moderate to High |
Table 2: Sulfonamide Stability and Deprotection Conditions
| Sulfonyl Group | Stability | Typical Cleavage Conditions | Key Advantage |
| 4-Cl-2,5-(OMe)₂-Bs | Stable (Predicted) | Reductive or oxidative methods may apply; requires empirical validation. | Potentially unique electronic/solubility properties. |
| Tosyl (Ts) | Very High | Strong reduction: Mg/MeOH, Na/NH₃, HBr/AcOH.[3] | High stability for multi-step synthesis. |
| Nosyl (Ns) | High (Acid/Base Stable) | Mild nucleophilic cleavage: PhSH/K₂CO₃, β-mercaptoethanol/DBU.[3] | Orthogonal deprotection under mild conditions. |
| Dansyl (DNS) | Very High | Not typically cleaved; used for permanent labeling. | Highly fluorescent for sensitive detection.[17] |
Experimental Protocols: From Theory to Practice
The following protocols are designed to be self-validating, providing methodologies for both the formation and, where applicable, the cleavage of the sulfonamide.
Protocol 1: General Sulfonamide Formation (Nosylation of Benzylamine)
This protocol demonstrates the high reactivity of Nosyl-Cl. The choice of pyridine as a solvent and base is common; it not only scavenges the HCl byproduct but can also act as a nucleophilic catalyst.
Materials:
-
Benzylamine
-
4-Nitrobenzenesulfonyl chloride (Nosyl-Cl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 eq) in anhydrous DCM (approx. 0.2 M). Add anhydrous pyridine (1.5 eq).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of Nosyl-Cl (1.1 eq) in anhydrous DCM dropwise over 10 minutes. Causality: The reaction is exothermic; slow addition at 0 °C controls the reaction rate and minimizes side products.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel. Separate the layers.
-
Washing: Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃, and brine. Causality: The acid wash removes excess pyridine and any unreacted benzylamine. The bicarbonate wash removes any remaining acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-benzyl-4-nitrobenzenesulfonamide.
-
Purification: Purify the crude product by recrystallization or flash column chromatography.
Protocol 2: Orthogonal Deprotection (Cleavage of a Nosylamide)
This protocol showcases the key advantage of the nosyl group—its removal under mild, nucleophilic conditions that leave many other functional groups untouched.
Materials:
-
N-benzyl-4-nitrobenzenesulfonamide (from Protocol 1)
-
Thiophenol (PhSH)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Sodium Hydroxide (NaOH)
Procedure:
-
Reaction Setup: Dissolve the nosyl-protected amine (1.0 eq) in acetonitrile or DMF (approx. 0.1 M) in a round-bottom flask.
-
Reagent Addition: Add potassium carbonate (3.0 eq) and thiophenol (2.0 eq). Causality: K₂CO₃ acts as the base to deprotonate thiophenol, generating the active thiophenolate nucleophile. The nucleophile attacks the electron-deficient nitro-aromatic ring, displacing the sulfonamide anion.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor by TLC for the disappearance of the starting material and the appearance of the free amine.
-
Workup: Dilute the reaction mixture with water and extract with diethyl ether (3x).
-
Washing: Combine the organic extracts and wash with 1 M NaOH (to remove excess thiophenol) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude benzylamine.
Caption: Workflow for the mild deprotection of a nosyl-protected amine.
Conclusion
While This compound is a reagent with potential for specialized applications due to its unique substitution pattern, its utility must be empirically determined for specific synthetic goals. For general-purpose protection and activation, TsCl remains a reliable and cost-effective choice, provided its harsh deprotection conditions are compatible with the target molecule.[2][6] For complex, multi-step syntheses requiring strategic and selective deprotection, Nosyl-Cl offers a superior solution due to its mild and orthogonal cleavage chemistry.[3][11] Finally, Dansyl-Cl occupies a distinct niche, serving as an indispensable tool for fluorescent labeling and bio-analytical applications rather than as a conventional protecting group.[17][19] The judicious selection among these and other sulfonyl chlorides, based on a clear understanding of their comparative reactivity and cleavage properties, is paramount to the success of any synthetic endeavor.
References
- Tosyl chloride: Application, Preparation - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc1_fPAGxAX-MJsjkrDbY6fb8zzEeSmQhs8QFCxYSdqj-HKE16eH1vPCDTmI1M_oPg4eT_NSLKEDb02aYhrGMny4woDkoGmpDTr_UXSIn-jLiM7xMgsYwAh29mL7wRcJEZgayIVsfFb1RrAUVcDpKl-OCz6PYzuhqlqxU-hApIIgmuLZes93_iC2c=]
- Tosyl Chloride (98-59-9): Properties, Applications, and Synthesis Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHl_1BiiHxiExpoJtGm5iA_t4ZBxQcFEIoC06BeS8aRWq6rGDroGoXENJKUDVr_tQfXAlx7ietcsDARtOcbLGrNCuXzwWYRJmtaTb3qzYle3g3LCKTzZQfLWPKXwJZ1AxkBWAXInjtdYP3iAuLyZaYV_jXfyXDqJTQ2y34kBolVwuQbCr7dvT8mETNCwqIWGoNLA-K5Womgk_GiDEEt]
- What are the Applications and Preparation of Tosyl Chloride? - FAQ - Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuO9_0M_Ss8KtDcK7YX2BQvLUMj3sOKtIfSUF8aAk5Msg83X727jVvfdf_DeoliTU6U7Z7lA-x1IxHI-jwuX1PLzsT74EaCskyJ28hE_I6CLwHAmrUfSc6Lkqh7h13lZSt3vCMnbYu2qBmEuv4GVsisuuALdV-mRn71UWcnvJsNUuZfB76CJ0-V5E=]
- Dansyl chloride - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHpc-V2PkXroAb4lpM34q42G_Q7id379nNhjh8mFhdW699wj9pzDFEFLtmmx1I1qe8zPg8CFcczlj5bYakp65ShiUDEuyTfOR3zdAsW_1DbdT_1gKtP_-bPCLv9yKK7LXF8RijSDh0vQ==]
- Synthetic applications of p-toluenesulfonyl chloride: A recent update - SVKM IOP. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECCnZGKDDi_ZrXihGPqtqS1nkD96qxr4d2obfDYbwOLdCWLH1XiXen0dBWITvNXI0QvWWm-qXhdcAl07cLsBHCyXVGB9eBYDpNcCgz1D7Q7xr1I5fy-1RXGfVxroOfVfr_RIKqTtTz6zGX8zsmSDr0rM9O18PAdikDW1J7vDIFPRoeQ5chXF7SWDALDZ6jgU4GGB-MkZ4b_sTGwMTq5QN98V6JN7CITmhV4UZv1F-v_69T]
- Dansyl chloride - Grokipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7c9MaFGkZuHwumxduYpRTVVfLGih0KU6xa5DASHqpV121yne_ptLlE4U3SsZkJODJ3xAZ7OpMfHI5wWg_g--UUTk_0l3Y8jGkNSnhcKrRgQpApVP-jUzVxOJ3_WfQHvMqiuSq_jQ=]
- Application of dansyl chloride - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtJC77YFZ8b-602UtXVReRxVnWP2fS1Tblr58uAR3-PPIlDsnopjpF_qPefQ4iYiI6hVfW8iRKv1rjEBvvrhiMwmGhyYi8tgwTgBOBSlfRUcJoVgtUcrdkLAxVFlbw5dSbSFty1mspwuAbTQjcJQNO6GHL5sTD9f4zX1QfRzszOz4J]
- p-Toluenesulfonyl chloride – description and application - Georganics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoTY_Ysy92eHVzNp3cxMVUSHH2wLWB9G__3EjMsFLQfY7QBkXL7BCwMRvaNzrqAg9KKfqLltOWeDL7kzlFTfWzoqqUBHnbJwdPXN22SKjk7WVX-yjJrb1a7JVRlEWmbAEX5jHIv8zIL7TwVCbTv9OhBJOfuPg0IzpllLe1fijvYeQy5sVEkrKtCSYfz3c=]
- Dansyl chloride CAS#: 605-65-2 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6nMrBfweZ279dkBQcDYabh7FUhayojIu2LYDExuvtx-L_0AZBMf02-NRjeJRM99BLgnGt2xMvYG77-oAKHrujTu9fV1KUq9V5iWq2Vakpay1jwFB3bQT6t5KRtrWovzjHfP1olvhmxic7IigOJ4O47rtsuPqcUBIWFFtskLqJ]
- An In-depth Technical Guide to Sulfonyl Chlorides as Protecting Groups - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEz3oj6sDtjheyxWdR-pRJeL-vLYQ8fu4ccHHuF4hIn2jvyPEPKPaF4MMLdPy5Taoe2M6Yy57biebZ61zTpN6Trhv4kAalpdnjQWyne23lJBewGVOgEx4wiX4D-6TpRpZUlho3_jynWcc22g3kHEvNdgYyB_Vm4TH91z61FBXlqyENrcWMmq8ZgHkFiaC_B6X3dXuBWOlEx7XmBjgyD1kCaUHf]
- A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: 4-(Chlorosulfonyl)benzoic Acid in Focus - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdfHP2HEPcFJIv62cXgaj7XAPp9fA2DxM5NqNPK2F0F8WbEF82oWWmIexB8ivLJGFlilQcZTcYlh-GP8Va3EbCj3VrguDoXdYXBPTmZQoyG0TbLrE0BmhZ5OFfHxCe5tsLrpzylFEUCDnYBObriIkhhkUyG6Vw5qA6rOiEcCLfdggyIIkpcs4oOSDZkuxxNe3jt12kutQi8dcBPnrDNCc2-Cx51sxjL8sGRdYSKwvwxWj3Lr6sCXitrz7ZGYIcaSK8gJw=]
- Get to Know about Dansyl Chloride Reaction Mechanism - Echemi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzzDE9bOfbeYaDNiFVdwlhdvQ-dncSxh4XhfLh7W73XNKcb4fxidKZMmqvB9z2equF7_SK2RAzljky05oD-OyAJv5TNMWLbk_gtIaEtYbCkA0Ja3B0kQXoqVCND3tfqqaV]
- Understanding the Applications of 4-Nitrobenzenesulfonyl Chloride in Industry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEd-NKGGu4tqwD989TOX-j_7ZMM1iAU6cn7cKzC3w9L6W30Kp8A5kKGBcalc-9mPOF8uuFh27ELMSozS2hNgyHlRgPtUxdJZd59qPmemcfYEieU3yxKoJhTipxJ3zHpVhxt8-e-Ls5O9vEBkGuGP4qI7lYvuBskfoiYE7dHVuYxQbZTvPKZGIoxC2FkUfP3xPUm-Z2f-xW5x_CBlOn9TkTrGlF4011Tn5NcPeoZVcTHtMZQEtAqfQFkoC1yAbvgJWQDZW1C9tcx7Q==]
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyo54Lju8x-C3qNldAoEgvH79Q8eSDW4NZFhFprqwHcPSZBljYzcX-aZ8EbipNPtMWjrDTK-p6dFfuQClACPE42kXUdelfmmnlLDs-1wbJf33kw5irfUP78s_Mh4EULzQ1biwwUn8PJfqJriSrnxpde6pD5NKsQpYRLlPQeDTN4DnwcisxI0uDlcPP3VlyOt9I8ZqBlQKxKkdV6Mqo_A2OJFxzKR_qYAVCMEFRz0OvKqQwc=]
- What is the role of 4-Nitrobenzenesulfonyl chloride in organic synthesis protecting group reactions? - Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKhlOefni2cZ3sOTyNxlnocDV35m1b8cPv8Pw6B1q_H9OpvnlSD9zELx2XpcvGevbpPU0aUAC_-VjAoaR9RQNIcGkuUtCeOGr6hjrW2qx6qH_UXGykr_1zj0HsekBHAYOJKLK3nDptEapLhesrAA0ISZMGBwkqItomnj2d25orJYIfGUQxblGUSU0=]
- 4-Nitrobenzenesulfonyl chloride, 97% 25 g | Buy Online | Thermo Scientific Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxBq-SUHh417WkjRs-5pDljZ-aOoDWg1gES-K8di_LaCbmLJKgB8wob_hi4yZCV4Tljhek_qrJGg8WWomCviLYh9f8sj0BnLTsbBxFLY_KN9yRyvGAprNdNdV9poiLsYMCXp2OWiiONoehCW1dovmuKPvveUbKHvGC8HDTWwat7mS0phuI2FitfPnEIRygTe02bnrP07MrI_Dc7Bn8JuvH2b8=]
- 4-Nitrobenzenesulfonyl chloride | 98-74-8 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWe26V1lbn3Qr5kpcIE7WLiZu5bOmdMAfm_O8ThRuuGyylet5jweerxUeNV0ROoFJ8PonIBsEiZ0Qdt9vDdL1OOOIVS4ZCO2IiVWNGjHpMj6nVFoq0P2cV8c3sEOX1OqPMy16AM4QGNH5V76-OtSTXzFGuRwFvS__XrIKQ94vPmA==]
- Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO 3 H and CAU-1-NH 2 - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03746D - The Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzMC_ZoYwo4RqfOraGLZCW14r1xpW7wXFuuZCp3ivJeebwna00G9EhMJyRoCIwUlH38Oaf1u4Cm2-PStbLv7I9eZy1gNPGDPRoHrnUJyiHa7aJxVdpD3zdC72y8MfYeIpXvZpRVanvb6IEipAE11veqkAzEXBAzhRD]
- Sulfonyl Protective Groups | Chem-Station Int. Ed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8cyfemFstQcJouCtArexsf7eP1c_f3RMw1oXmRPXaRiQQ27cxH9dujBviUcBkR1uFYkhfAF4A-CGHdCxoHvAS0IuudOqkgeDSFaWqPGPKWlrM_-czox-bZYbOOyXETcPFrOQGBAqzRstWUNrR2a2wo2hndKey5bR1fjium5VVGca_riGBeMzWJrk=]
- EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFK2F6eTG13-BFgWcn_HozySfN-eICIkT4jPwsx-Tgh4CifGwhFTs4058C1BJcIcKOq2v7mdSjZ6Bww6_9ucW0OP1jGcWLR3lrBBHOiZv9DBhxhhHaiy7EsQuFEJPFg1AhAjw6zr6xw8lKSA==]
- Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride - Smolecule. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZXtH1C1nbePdfKL09erWeCP80o_ZGR5TzKe3WA_TWSw2O4ij9XSGI28plwYiTLzg4zUg7gQU20W2n_8vJ_5PH0gof9vKeEpzh6NhjDgaMBmPTvfuREE73YauO92BgS0Qvq2Ygb647]
- This compound | MFCD14702891 - Key Organics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKCNn54KkdX5jhvsxgPwsKU23NwmOqhMcn--MX6_D_0-vixRvC9jCWB5-HRRL_EhghHWGP8o2lJk1oYvaucRQLclkPbIHRihLdBE5wCSQqLmbjOWLG-fhFg4CXDoKll7cFkSq9xBRuoPRsWtgH2Jb21BCoBUPBTb1tYHuhGA==]
- 4-chloro-2,5-dimethoxybenzenesulfonyl chloride(SALTDATA: FREE) | 98546-13-5. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUhMkdlNu24dP8EVQFCsAk3eiRWE1fSbDCtzSxlmpvuHcD0JwfJLzmWQ-7uQS45v28hzCFK6u5NFWJ23ogmMHL8ta6ABD2HnfPyfac9c_fF1JVMNWulbGlus9PbCLVgduYN70u80MJjaKppdJQCL_XGymrDLuUai5nvUxZ0sRWfY73-BIMxF81ceH3f2Rwxs17pEE=]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tosyl chloride: Application, Preparation_Chemicalbook [chemicalbook.com]
- 3. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride [smolecule.com]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [wap.guidechem.com]
- 7. svkm-iop.ac.in [svkm-iop.ac.in]
- 8. p-Toluenesulfonyl chloride – description and application - Georganics [georganics.sk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Page loading... [guidechem.com]
- 11. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]
- 12. nbinno.com [nbinno.com]
- 13. 4-Nitrobenzenesulfonyl chloride, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. 4-Nitrobenzenesulfonyl chloride | 98-74-8 [chemicalbook.com]
- 15. Dansyl chloride CAS#: 605-65-2 [m.chemicalbook.com]
- 16. echemi.com [echemi.com]
- 17. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 18. grokipedia.com [grokipedia.com]
- 19. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
A Comparative Guide to Amine Protection: The Strategic Advantages of 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl Chloride
In the intricate landscape of multi-step organic synthesis, the strategic selection of a protecting group is a critical decision that can dictate the success and efficiency of a synthetic route. For the protection of primary and secondary amines, the formation of a sulfonamide is a time-honored and robust strategy. However, the classical sulfonylating agents, such as p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl), form sulfonamides of such high stability that their subsequent cleavage often requires harsh conditions incompatible with sensitive functional groups.[1][2]
This guide presents an in-depth technical comparison of 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride, a reagent designed to overcome the limitations of traditional sulfonylating agents. We will explore its distinct advantages, supported by comparative data and detailed experimental protocols, to provide researchers, chemists, and drug development professionals with a clear rationale for its application in complex syntheses.
The Challenge: Balancing Robustness with Mild Cleavage
The ideal amine protecting group should meet several criteria: it must be introduced efficiently under mild conditions, remain inert to a wide range of subsequent chemical transformations, and, most importantly, be removed selectively in high yield under conditions that preserve the integrity of the target molecule.[3] Traditional sulfonyl groups like tosyl (Ts) and mesyl (Ms) excel in stability but falter at the deprotection stage, often demanding strongly reductive (e.g., sodium amalgam, dissolving metals) or highly acidic conditions.[1]
While alternatives like the 2-nitrobenzenesulfonyl (Ns) group offer milder cleavage through nucleophilic attack by thiols (the basis of the Fukuyama amine synthesis), this introduces a different set of conditions that may not be compatible with all substrates, particularly those containing thiol-sensitive functionalities.[1][2] This creates a need for a robust sulfonyl protecting group that offers an orthogonal, acid-labile deprotection strategy.
The Solution: Electron-Rich Arylsulfonyl Scaffolds
This compound emerges as a superior alternative by incorporating two electron-donating methoxy groups onto the phenyl ring. This electronic modification is the key to its advantageous properties. Similar to the well-known 2,4-dimethoxybenzyl (DMB) protecting group for amines, which is prized for its acid lability, the dimethoxy substitution on the benzenesulfonyl moiety renders the resulting sulfonamide highly susceptible to cleavage under mild acidic conditions.[4]
The electron-rich aromatic ring stabilizes the carbocationic intermediate formed during acid-mediated hydrolysis, drastically lowering the activation energy required for cleavage compared to electron-neutral or electron-poor systems like tosyl or nosyl groups.
Core Advantages at a Glance:
-
Mild, Acid-Labile Deprotection: The sulfonamide can be cleaved efficiently with mild acids like trifluoroacetic acid (TFA), often at room temperature, preserving acid-sensitive functionalities elsewhere in the molecule.
-
High Stability & Orthogonality: The resulting sulfonamide is exceptionally stable under basic, nucleophilic, oxidative, and many reductive conditions, providing robust protection. Its acid-lability makes it orthogonal to base-labile (Fmoc), fluoride-labile (silyl ethers), and thiol-labile (Ns) protecting groups.
-
Efficient Introduction: The sulfonyl chloride reacts readily with primary and secondary amines under standard conditions, typically using a base like pyridine or triethylamine to yield the protected sulfonamide in high yields.[5]
-
Enhanced Crystallinity: The substituted aromatic scaffold often imparts a higher degree of crystallinity to the resulting sulfonamides, which can significantly simplify purification by recrystallization, a practical advantage in process development.
Comparative Performance Analysis
To objectively assess the performance of this compound, we compare it to three widely used alternatives: p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and 2-nitrobenzenesulfonyl chloride (NsCl).
| Feature | 4-Chloro-2,5-dimethoxy-BsCl | p-Toluenesulfonyl Chloride (TsCl) | Methanesulfonyl Chloride (MsCl) | 2-Nitrobenzenesulfonyl Chloride (NsCl) |
| Protection Conditions | Amine, Pyridine, CH₂Cl₂, 0 °C to RT | Amine, Pyridine, CH₂Cl₂, 0 °C to RT | Amine, Et₃N, CH₂Cl₂, 0 °C to RT | Amine, Pyridine, CH₂Cl₂, 0 °C to RT |
| Typical Yield | >95% | >95% | >95% | >95% |
| Sulfonamide Stability | Stable to base, oxidation, mild reduction. | Very stable to acid, base, oxidation, reduction. | Very stable to acid, base, oxidation, reduction. | Stable to acid. Labile to strong base and thiols. |
| Deprotection Conditions | Mild Acidic: TFA/CH₂Cl₂ or mild HCl/Dioxane, RT | Harsh: HBr/AcOH, reflux; Na/NH₃; Mg/MeOH[2] | Harsh: HBr/AcOH, reflux; Red-Al® | Mild Nucleophilic: Thiophenol, K₂CO₃, MeCN, RT[1] |
| Key Advantage | Mild acid cleavage, orthogonal to many groups. | Extreme robustness for harsh reaction sequences. | High stability, low cost. | Mild, non-acidic cleavage; enables Fukuyama synthesis.[2] |
| Key Limitation | Acid-sensitive substrates may be incompatible. | Harsh deprotection limits substrate scope. | Harsh deprotection limits substrate scope. | Incompatible with thiol-sensitive groups. |
Experimental Protocols
The following protocols provide a validated, step-by-step methodology for the application of this compound.
Protocol 1: Protection of a Primary Amine (General Procedure)
This protocol describes the formation of the N-(4-Chloro-2,5-dimethoxybenzenesulfonyl) derivative of a generic primary amine.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM). Add pyridine (1.5 equivalents) and cool the solution to 0 °C with an ice bath.
-
Reagent Addition: Slowly add a solution of this compound (1.1 equivalents) in DCM to the cooled amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1M aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Causality: Pyridine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. The slow addition at 0 °C helps to control any exotherm.
Protocol 2: Deprotection of the Sulfonamide
This protocol demonstrates the key advantage: mild acidic cleavage.
Methodology:
-
Reaction Setup: Dissolve the N-(4-Chloro-2,5-dimethoxybenzenesulfonyl) protected amine (1.0 equivalent) in dichloromethane (DCM) or a mixture of DCM and anisole (as a carbocation scavenger).
-
Cleavage: Add trifluoroacetic acid (TFA, 5-10 equivalents) to the solution at room temperature.
-
Reaction: Stir the mixture for 1-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA.
-
Neutralization & Extraction: Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate until the aqueous layer is basic. Wash further with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
Mechanism Insight: The acid protonates the sulfonamide, and the electron-donating methoxy groups stabilize the resulting benzylic cation-like transition state, facilitating the cleavage of the S-N bond.
Strategic Application: When to Choose This Reagent
The selection of a protecting group is a strategic decision based on the overall synthetic plan.
Choose this compound when:
-
The target molecule contains functional groups sensitive to the harsh conditions required to cleave Ts or Ms groups (e.g., esters, reducible groups).
-
The synthetic route involves the use of thiol reagents, making the Ns group unsuitable.
-
An orthogonal strategy is required, where other protecting groups (e.g., Boc, Fmoc, silyl ethers) must remain intact during amine deprotection.
-
A mild final deprotection step is critical to preserve the integrity of a complex, late-stage intermediate.
Conclusion
This compound represents a significant advancement in amine protection strategy. By rationally tuning the electronic properties of the arylsulfonyl ring, it provides a protecting group that is both robustly stable and readily cleaved under exceptionally mild acidic conditions. This combination of features overcomes the primary drawback of traditional sulfonylating agents and provides a valuable orthogonal tool for modern organic synthesis. Its adoption can lead to higher overall yields, cleaner reactions, and the successful synthesis of complex molecules that would be inaccessible using harsher deprotection methods.
References
- BenchChem. (2025). A Comparative Guide to Sulfonylating Agents for Amine Protection.
- University of Minnesota. (n.d.). Protecting Groups.
- BenchChem. (2025). Application Notes: Protection of Amines with 2,4-Dimethoxybenzyl Chloride.
- Chem-Station. (2014). Sulfonyl Protective Groups.
- BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
Sources
A Comparative Guide to the Characterization of 4-Chloro-2,5-dimethoxybenzenesulfonamides by NMR and MS
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison and procedural overview for the characterization of 4-Chloro-2,5-dimethoxybenzenesulfonamides using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure reproducible and reliable results.
The Significance of 4-Chloro-2,5-dimethoxybenzenesulfonamides
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of therapeutic agents, including antibiotics, diuretics, and anticancer drugs. The specific substitution pattern of a 4-chloro group on the phenylsulfonyl moiety and 2,5-dimethoxy groups on the aniline ring can significantly influence the compound's physicochemical properties, biological activity, and metabolic stability. Therefore, precise characterization is paramount.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Chloro-2,5-dimethoxybenzenesulfonamide, both ¹H and ¹³C NMR are essential for structural verification.
Predicted ¹H NMR Spectral Data
The expected proton NMR spectrum of 4-Chloro-2,5-dimethoxybenzenesulfonamide in a solvent like DMSO-d₆ would exhibit distinct signals corresponding to the different proton environments. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group and the electron-donating methoxy groups.
Table 1: Predicted ¹H NMR Spectral Data Comparison (DMSO-d₆)
| Compound | Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| 4-Chloro-2,5-dimethoxybenzenesulfonamide | -NH- (sulfonamide) | ~10.2 | s (broad) |
| Ar-H (chlorinated ring, ortho to SO₂) | ~7.8 | d | |
| Ar-H (chlorinated ring, meta to SO₂) | ~7.6 | d | |
| Ar-H (dimethoxy ring, position 6) | ~7.1 | s | |
| Ar-H (dimethoxy ring, position 3) | ~6.8 | s | |
| -OCH₃ (position 2) | ~3.8 | s | |
| -OCH₃ (position 5) | ~3.7 | s | |
| 4-Amino-N-phenylbenzenesulfonamide | -NH- (sulfonamide) | ~10.15 | s |
| Ar-H (phenyl group) | 7.05 - 7.25 | m | |
| -NH₂ | ~5.5 | s (broad) | |
| 4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide | -NH- (sulfonamide) | ~9.5 | s |
| Ar-H (chlorinated ring) | 7.5 - 7.8 | m | |
| Ar-H (dimethyl ring) | 6.9 - 7.1 | m | |
| -CH₃ | ~2.2 | s |
Note: These are predicted values and may vary slightly from experimental results.
Key Insights from ¹H NMR:
-
Sulfonamide Proton (-NH-): This proton is typically deshielded and appears as a broad singlet at a high chemical shift, often above 10 ppm, due to its acidic nature and involvement in hydrogen bonding.
-
Aromatic Protons: The protons on the 4-chlorophenyl ring will appear as a pair of doublets, characteristic of a para-substituted system. The protons on the 2,5-dimethoxyphenyl ring are expected to appear as singlets due to their isolated positions.
-
Methoxy Protons (-OCH₃): The two methoxy groups will each give rise to a sharp singlet, likely with slightly different chemical shifts due to their different electronic environments.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data Comparison (DMSO-d₆)
| Compound | Carbon Assignment | Predicted Chemical Shift (ppm) |
| 4-Chloro-2,5-dimethoxybenzenesulfonamide | Ar-C (C-SO₂) | ~138 |
| Ar-C (C-Cl) | ~137 | |
| Ar-C (chlorinated ring, ortho to SO₂) | ~129 | |
| Ar-C (chlorinated ring, meta to SO₂) | ~128 | |
| Ar-C (dimethoxy ring, C-N) | ~125 | |
| Ar-C (dimethoxy ring, C-OCH₃) | ~152, ~148 | |
| Ar-C (dimethoxy ring, CH) | ~115, ~113 | |
| -OCH₃ | ~56, ~55 | |
| 4-Amino-N-phenylbenzenesulfonamide | Ar-C (C-SO₂) | ~143 |
| Ar-C (C-NH₂) | ~152 | |
| Phenyl group carbons | ~116-138 | |
| 4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide | Ar-C (C-SO₂) | ~139 |
| Ar-C (C-Cl) | ~136 | |
| Dimethyl ring carbons | ~130-135 | |
| -CH₃ | ~17, ~20 |
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the 4-Chloro-2,5-dimethoxybenzenesulfonamide in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. An acquisition time of 1-2 hours is typically required.
-
2D NMR (Optional but Recommended): To further confirm assignments, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for sulfonamides.
Expected Mass Spectrum and Fragmentation
In positive ion mode ESI-MS, 4-Chloro-2,5-dimethoxybenzenesulfonamide (Molecular Weight: 341.78 g/mol ) is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 342. The isotopic pattern of this ion will be characteristic of a molecule containing one chlorine atom (M+2 peak approximately one-third the intensity of the M peak).
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will reveal characteristic fragmentation pathways for sulfonamides.
Caption: Proposed ESI-MS/MS fragmentation of 4-Chloro-2,5-dimethoxybenzenesulfonamide.
Key Fragmentation Pathways:
-
Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation of sulfonamides is the neutral loss of 64 Da, corresponding to the elimination of SO₂.
-
Cleavage of the S-N Bond: This is another common fragmentation pathway, leading to the formation of ions corresponding to the two main fragments of the molecule: the 4-chlorobenzenesulfonyl cation and the 2,5-dimethoxyaniline radical cation.
Table 3: Comparison of Key Mass Spectral Fragments
| Compound | [M+H]⁺ (m/z) | Key Fragment 1 (m/z) | Key Fragment 2 (m/z) |
| 4-Chloro-2,5-dimethoxybenzenesulfonamide | 342 | 278 ([M+H - SO₂]⁺) | 187 ([C₈H₁₀ClNO₂]⁺˙) |
| 4-Amino-N-phenylbenzenesulfonamide | 249 | 185 ([M+H - SO₂]⁺) | 93 ([C₆H₇N]⁺˙) |
| 4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide | 296 | 232 ([M+H - SO₂]⁺) | 121 ([C₈H₁₁N]⁺˙) |
Experimental Protocol for ESI-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, for high-resolution mass analysis.
-
Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate a fragment ion spectrum.
Workflow for Structural Confirmation
The following workflow ensures a comprehensive and validated characterization of synthesized 4-Chloro-2,5-dimethoxybenzenesulfonamides.
Caption: Workflow for the synthesis, purification, and analytical confirmation.
Conclusion
The structural elucidation of 4-Chloro-2,5-dimethoxybenzenesulfonamides requires a multi-technique approach, with NMR and MS providing complementary and essential information. By understanding the expected spectral features and employing rigorous experimental protocols, researchers can confidently confirm the identity and purity of their synthesized compounds. This guide provides the foundational knowledge and practical steps to achieve this, ensuring the integrity of subsequent research and development efforts.
References
-
SpectraBase. N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide. [Link]
-
Shakuntala, G. et al. (2011). 4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3235. [Link]
-
Royal Society of Chemistry. Supporting Information for a relevant article. [Link]
-
PubChem. 4-Chlorobenzenesulfonamide. [Link]
-
PubChem. 4'-Chloro-2',5'-dimethoxyacetoacetanilide. [Link]
-
European Journal of Chemistry. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. [Link]
A Comparative Guide to the Biological Activity of Sulfonamides Derived from 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride
In the landscape of medicinal chemistry, the sulfonamide scaffold remains a cornerstone for the development of therapeutic agents.[1] Its prevalence is a testament to its versatile biological activities, spanning antibacterial, anticancer, and enzyme inhibitory applications.[2][3][4] This guide provides a comprehensive comparison of the biological activities of a specific subclass of sulfonamides: those synthesized from 4-chloro-2,5-dimethoxybenzene-1-sulfonyl chloride. We will delve into their synthesis, compare their performance against relevant alternatives using experimental data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The unique substitution pattern of this compound, featuring a chloro and two methoxy groups, offers a distinct electronic and steric profile. This influences the physicochemical properties of the resulting sulfonamides, such as lipophilicity and metabolic stability, which in turn can modulate their target-binding affinity and overall biological efficacy.
Synthetic Pathway and Mechanistic Insights
The synthesis of sulfonamides from this compound follows a well-established nucleophilic substitution reaction. The nitrogen atom of a primary or secondary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction leads to the formation of a new sulfur-nitrogen bond, yielding the desired sulfonamide. The choice of the amine reactant is a critical determinant of the final compound's structure and, consequently, its biological activity. This modularity allows for the creation of diverse chemical libraries for screening against various biological targets.
Below is a generalized workflow for the synthesis of these sulfonamides.
Caption: General workflow for the synthesis of sulfonamides.
Comparative Biological Evaluation
To provide a clear and objective comparison, this section will present experimental data on the antibacterial and anticancer activities of sulfonamides derived from this compound and compare them with established alternatives where data is available.
Antibacterial Activity
Sulfonamides exert their antibacterial effect by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[5] This disruption of the folate pathway ultimately inhibits bacterial growth. The antibacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
One notable derivative, 4-chloro-N-(2,3-dichlorophenyl)-2,5-dimethoxybenzene-1-sulfonamide (DDCTS), has demonstrated antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[6]
Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
| Compound | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| DDCTS | Staphylococcus aureus | Data not specified[6] | Sulfamethoxazole | 16 - >1000[5] |
| DDCTS | Escherichia coli | Data not specified[6] | Sulfamethoxazole | 8 - 512[5] |
| Alternative Sulfonamide 1 | Staphylococcus aureus | 32[7] | Ciprofloxacin | Not specified |
| Alternative Sulfonamide 2 | Escherichia coli | 16[7] | Ciprofloxacin | Not specified |
Note: Direct comparative MIC values for DDCTS against a standard antibiotic were not available in the cited literature. The table provides a contextual comparison with another sulfonamide and a common antibiotic.
Anticancer Activity
The anticancer potential of sulfonamides is multifaceted, with mechanisms including the inhibition of carbonic anhydrases, disruption of microtubule assembly, and induction of apoptosis.[3][4] The in vitro anticancer activity is commonly assessed by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth.
DDCTS has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-8 pathways.[6]
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| DDCTS | Not specified | Not specified[6] | Doxorubicin | ~0.1-1 |
| Novel Sulfonamide Derivative 1 | MDA-MB-231 (Breast) | < 30[3] | Doxorubicin | Not specified |
| Novel Sulfonamide Derivative 2 | HeLa (Cervical) | < 360[3] | Doxorubicin | Not specified |
| Acyl Sulfonamide Spirodienone 4a | MDA-MB-231 (Breast) | 0.07[1] | Vorinostat | Not specified |
| Acyl Sulfonamide Spirodienone 4j | A549 (Lung) | 0.005[1] | Vorinostat | Not specified |
Note: Specific IC50 values for DDCTS were not available. The table presents data for other novel sulfonamides to illustrate the potential potency of this class of compounds.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of sulfonamides derived from this compound.
Synthesis of N-substituted-4-chloro-2,5-dimethoxybenzenesulfonamides
This protocol is a general method that can be adapted for various primary and secondary amines.
Materials:
-
This compound
-
Appropriate primary or secondary amine (1.1 equivalents)
-
Anhydrous pyridine or triethylamine (1.5 equivalents)
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Caption: Step-by-step synthesis protocol workflow.
In Vitro Antibacterial Activity Assay (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized sulfonamides.
Materials:
-
Synthesized sulfonamide compounds
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.
-
Compound Dilution: Prepare a series of two-fold dilutions of the sulfonamide compounds in CAMHB in a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol assesses the cytotoxicity of the synthesized sulfonamides against cancer cell lines.
Materials:
-
Synthesized sulfonamide compounds
-
Human cancer cell lines (e.g., MDA-MB-231, HeLa)
-
Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.
-
Treatment: Add logarithmic concentrations of the sulfonamide compounds to the wells and incubate for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for a further 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.
Conclusion and Future Directions
The sulfonamides derived from this compound represent a promising class of compounds with demonstrable potential in both antibacterial and anticancer applications. The synthetic accessibility and modularity of this scaffold allow for the generation of diverse derivatives, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. While direct comparative data for a broad range of these specific derivatives is still emerging, the preliminary findings, such as those for DDCTS, and the potent activity of other novel sulfonamides, underscore the value of continued investigation in this area. Future research should focus on synthesizing and screening a wider library of these compounds against a panel of bacterial strains and cancer cell lines to establish a more comprehensive understanding of their therapeutic potential.
References
-
World Journal of Pharmaceutical Sciences. (n.d.). In vitro enzyme inhibition studies on new sulfonamide derivatives of 4-tosyl chloride. Retrieved from [Link]
- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
- Asif, M. (2017). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. International Journal of Molecular Sciences, 18(12), 2684.
- Chaudhary, P., & Sharma, G. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- Guedes, J. V., et al. (2023).
- El Ati, Y., et al. (2024). Novel benzene sulfonamides with acetylcholinesterase and carbonic anhydrase inhibitory actions. Archiv der Pharmazie, e2300545.
- Ahmad, S., & Farrukh, M. A. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan Journal of Pharmaceutical Sciences, 25(4), 839-844.
- Bendjeddou, A., et al. (2016). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(2), 799-805.
- Khan, I., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
-
El Ati, Y., et al. (2024). Novel benzene sulfonamides with acetylcholinesterase and carbonic anhydrase inhibitory actions. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Sulfonamides with proven anticancer activity. Retrieved from [Link]
-
SciSpace. (2020). Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds. Retrieved from [Link]
-
UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. Retrieved from [Link]
- Misiura, K., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(7), 2045.
- Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358.
-
Misiura, K., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. PubMed. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). In silico and in vitro inhibition abilities of novel benzene sulfonamides on carbonic anhydrase and choline esterases. Retrieved from [Link]
-
YouTube. (2022, April 30). Structure Activity Relationship of Sulfonamides || Sulfanilamide || SAR Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorobenzenesulfonamide. Retrieved from [Link]
Sources
- 1. Design, synthesis, and antitumor activity evaluation of novel acyl sulfonamide spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buy 4-chloro-N-(2,3-dichlorophenyl)-2,5-dimethoxybenzene-1-sulfonamide [smolecule.com]
- 7. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Pivotal Role of Sulfonyl Chlorides in Synthesis
An In-Depth Guide to the Comparative Reactivity of Substituted Benzenesulfonyl Chlorides for Drug Development Professionals
The sulfonyl chloride functional group is a cornerstone of modern organic synthesis, prized for its reactivity as a potent electrophile.[1] This reactivity stems from the sulfur atom's highly electron-deficient nature, a consequence of being bonded to two strongly electron-withdrawing oxygen atoms and an electronegative chlorine atom.[2] This configuration makes the sulfur center a prime target for nucleophilic attack, with the chloride ion serving as an excellent leaving group.[1] For researchers in drug development, mastering the reactivity of sulfonyl chlorides is not merely academic; it is essential for the efficient construction of sulfonamides and sulfonate esters—moieties that are integral to a vast number of therapeutic agents.
This guide provides a comparative analysis of the reactivity of benzenesulfonyl chlorides bearing various substituents on the aromatic ring. We will delve into the electronic and steric factors that govern their reaction rates, present quantitative kinetic data from peer-reviewed studies, and provide a detailed experimental protocol for researchers to conduct their own comparative analyses.
The Underlying Mechanism: A Tale of Two Pathways
The reaction of a sulfonyl chloride with a nucleophile is predominantly a nucleophilic substitution reaction at the sulfur center.[1] The precise mechanism has been a subject of detailed study, with evidence pointing towards two primary pathways:
-
A Concerted Sₙ2-like Mechanism: In this pathway, the nucleophile attacks the sulfur atom at the same time as the chloride ion departs. The reaction proceeds through a single, high-energy trigonal bipyramidal transition state.[3] This mechanism is favored in many cases, especially with strong nucleophiles.
-
A Stepwise Addition-Elimination Mechanism: This pathway involves the initial attack of the nucleophile to form a transient, pentacoordinate trigonal bipyramidal intermediate.[1] This intermediate then collapses in a second step, expelling the chloride leaving group to form the final product.
The operative pathway can depend on the specific nucleophile, the substituents on the benzenesulfonyl chloride, and the solvent conditions. However, for the purpose of comparing relative reactivity, both pathways are governed by the electrophilicity of the sulfur atom and the stability of the transition state or intermediate.
Caption: General Sₙ2-like mechanism for nucleophilic substitution at a sulfonyl chloride center.
Electronic Effects: A Hammett Plot Perspective
The most significant factor influencing the reactivity of substituted benzenesulfonyl chlorides is the electronic nature of the substituent on the aromatic ring. This effect can be quantitatively described using the Hammett equation:
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the reaction of a substituted benzenesulfonyl chloride.
-
k₀ is the rate constant for the reaction of the unsubstituted benzenesulfonyl chloride.
-
σ (sigma) is the substituent constant, which quantifies the electron-donating or electron-withdrawing ability of a substituent. Electron-withdrawing groups (e.g., -NO₂, -CF₃) have positive σ values, while electron-donating groups (e.g., -OCH₃, -CH₃) have negative σ values.[4]
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to electronic effects.[4]
For reactions of benzenesulfonyl chlorides, the ρ value is consistently positive, signifying that the reaction is accelerated by electron-withdrawing substituents and decelerated by electron-donating substituents.[5][6] A positive ρ value indicates a buildup of negative charge in the transition state relative to the ground state. Electron-withdrawing groups help to stabilize this negative charge through inductive and/or resonance effects, thus lowering the activation energy and increasing the reaction rate.
Kinetic studies on the chloride-chloride exchange reaction for a series of substituted arenesulfonyl chlorides found a Hammett ρ-value of +2.02 .[5][7] Similarly, the alkaline hydrolysis of substituted benzenesulfonyl chlorides yielded a ρ-value of +1.564 .[6][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. oxfordreference.com [oxfordreference.com]
- 5. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction … [ouci.dntb.gov.ua]
- 8. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Validation of Analytical Methods for 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride and Its Derivatives
Abstract
For researchers, scientists, and drug development professionals, the robust and reliable analysis of reactive intermediates is fundamental to ensuring the quality, safety, and efficacy of final active pharmaceutical ingredients (APIs). 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride and its derivatives are a class of such critical intermediates, whose inherent reactivity presents unique analytical challenges. This guide provides a comprehensive comparison of analytical techniques for the characterization and quantification of these compounds. We delve into the validation of High-Performance Liquid Chromatography (HPLC) for purity and assay, and classical titrimetry for quantitative determination of the sulfonyl chloride functional group. Each protocol is presented as a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3] By explaining the causality behind experimental choices and providing detailed, step-by-step methodologies, this guide serves as a practical resource for developing and validating analytical methods that are fit for their intended purpose.[1]
Introduction: The Analytical Imperative for Sulfonyl Chlorides
This compound is a key building block in organic synthesis, particularly in the pharmaceutical industry for the preparation of sulfonamides and other biologically active molecules. The sulfonyl chloride moiety (-SO₂Cl) is highly reactive, making it synthetically useful but also susceptible to hydrolysis and reaction with other nucleophiles. This reactivity necessitates the use of well-validated analytical methods to control the quality of the intermediate, quantify its purity, and identify any related impurities or degradation products.
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[4][5][6] For regulatory submissions, adherence to ICH guidelines is mandatory to ensure data integrity and reliability.[2][7] This guide will compare two orthogonal and commonly employed analytical techniques—HPLC and Titrimetry—for the analysis of this compound, providing a framework for their validation.
At-a-Glance: Comparing Analytical Techniques
The choice of an analytical technique depends on the specific goal, whether it's structural confirmation, purity assessment, or quantitative assay.[8]
| Technique | Primary Application | Sample Throughput | Quantitative Capability | Key Advantages | Key Limitations |
| HPLC-UV | Purity, Assay, Impurity Profiling, Stability Testing | High | Excellent | High specificity and sensitivity; separates analyte from impurities and degradants.[4] | Higher cost and complexity compared to titrimetry. |
| Titrimetry | Assay (Total Sulfonyl Chloride Content) | Moderate | Excellent | Simple, cost-effective, and highly accurate for determining the concentration of the sulfonyl chloride group.[8] | Lacks specificity in the presence of other reactive acidic or electrophilic species.[8] |
| NMR Spectroscopy | Structure Elucidation, Purity, Quantification (qNMR) | Moderate | Excellent (qNMR) | Provides detailed structural information; non-destructive.[8] | Lower sensitivity than HPLC; requires careful selection of aprotic solvents.[8] |
| Mass Spectrometry | Identification, Structure Elucidation of Impurities | High | Good (with LC/GC) | Highly sensitive; provides molecular weight and fragmentation data.[8] | Often coupled with a chromatographic technique for quantitative analysis. |
| IR Spectroscopy | Functional Group Identification | High | Limited | Rapid and simple for confirming the presence of the sulfonyl chloride group.[8][9] | Not suitable for quantification or complex mixture analysis. |
The Method Validation Workflow
A structured approach to method validation ensures that all performance characteristics of the method are thoroughly evaluated and documented. The process begins with a clear definition of the method's purpose, encapsulated in a validation protocol, and culminates in a comprehensive validation report.
Caption: General workflow for analytical method validation.[10]
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination
HPLC is the cornerstone technique for assessing the purity and potency of pharmaceutical compounds.[5] A stability-indicating HPLC method is one that can separate the API from its degradation products, process impurities, and excipients, ensuring an accurate assay of the active ingredient.[4]
Causality Behind Experimental Choices
-
Column Chemistry: A C18 (octadecylsilane) column is a robust choice for reversed-phase chromatography, offering excellent retention and separation for a wide range of moderately polar to nonpolar aromatic compounds like our target molecule.
-
Mobile Phase: An acetonitrile/water gradient is selected for its versatility and low UV cutoff. A phosphate buffer is included to maintain a consistent pH (e.g., pH 3.0). This is critical because the stability of sulfonyl chlorides can be pH-dependent, and a controlled pH prevents on-column degradation, ensuring method reliability.
-
Detector: A UV detector is suitable as the aromatic rings in the target molecule and its likely impurities are chromophoric.[8] Detection at a wavelength of 254 nm is a common starting point for aromatic compounds.
-
Sample Diluent: A mixture of acetonitrile and water is chosen as the diluent to ensure sample solubility and compatibility with the mobile phase, preventing peak distortion.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photo-Diode Array (PDA) detector.
-
Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent.[11]
-
Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 40% B
-
5-25 min: 40% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of 0.5 mg/mL.
-
Sample Preparation: Prepare the sample in the same manner as the standard to achieve a target concentration of 0.5 mg/mL.
Validation Protocol & Comparative Data
The validation of the HPLC method must be performed according to ICH Q2(R2) guidelines.[1][2]
| Validation Parameter | Methodology Summary | Typical Acceptance Criteria |
| Specificity | Analyze blank, placebo (if in formulation), reference standard, and sample. Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) to demonstrate separation of the main peak from all degradants and impurities.[6] | Peak purity of the analyte peak must be >0.995.[12] All related substances and degradant peaks should be well-resolved from the main peak (Resolution > 2.0). |
| Linearity | Prepare at least five concentrations across the range of 50% to 150% of the target assay concentration (e.g., 0.25 to 0.75 mg/mL). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999.[11] Y-intercept should be insignificant. |
| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified limits.[13] | Assay: 80-120% of the test concentration.[7] Impurities: Reporting threshold to 120% of the specification.[13] |
| Accuracy | Analyze samples of known concentration (spiked placebo or API) at a minimum of three levels covering the specified range (e.g., 80%, 100%, 120%).[13] | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-assay): Six replicate preparations at 100% of the target concentration by one analyst on one instrument.[4] Intermediate Precision: Repeat the study on a different day, with a different analyst, or on a different instrument. | %RSD (Relative Standard Deviation) should be ≤ 2.0% for assay and ≤ 5.0% for impurities.[14] |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determined based on the standard deviation of the response and the slope of the calibration curve, or by signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[15] | The LOQ must be validated for accuracy and precision and should be at or below the reporting threshold for impurities. |
| Robustness | Deliberately vary method parameters such as flow rate (±10%), column temperature (±5°C), and mobile phase pH (±0.2 units) and assess the impact on the results.[15] | System suitability parameters (e.g., tailing factor, resolution) must remain within acceptable limits. Assay results should not deviate significantly from the nominal value. |
| Solution Stability | Analyze standard and sample solutions at defined time intervals (e.g., 0, 8, 24, 48 hours) when stored under specified conditions (e.g., room temperature, refrigerated). | The change in analyte concentration should be ≤ 2.0% from the initial value.[7] |
Forced Degradation Studies: A Prerequisite for Stability-Indicating Methods
Forced degradation (or stress testing) is a critical component of method development and validation.[16][17][18] These studies are designed to intentionally degrade the drug substance to generate potential degradation products and demonstrate the specificity of the analytical method.[12][19]
Caption: Workflow for a forced degradation study.
Protocol for Forced Degradation
The goal is to achieve 5-20% degradation of the API.[18] Conditions may need to be optimized (time, temperature, reagent concentration) to achieve this target.
| Stress Condition | Protocol Example | Potential Degradation Pathway |
| Acid Hydrolysis | Dissolve API in 50:50 acetonitrile/0.1 M HCl. Heat at 60°C for 24 hours. Neutralize before injection. | Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. |
| Base Hydrolysis | Dissolve API in 50:50 acetonitrile/0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize before injection. | Rapid hydrolysis of the sulfonyl chloride to the sulfonic acid salt. |
| Oxidation | Dissolve API in 50:50 acetonitrile/3% H₂O₂. Keep at room temperature for 24 hours. | Oxidation of the aromatic ring or other susceptible functional groups. |
| Thermal | Expose solid API to 80°C in a dry oven for 48 hours. Dissolve in diluent for analysis. | Thermally induced decomposition. |
| Photolytic | Expose solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). | Photodegradation, potentially leading to radical-based reactions or rearrangements. |
Titrimetric Analysis for Assay of Sulfonyl Chloride Content
Titrimetry offers a classical, accurate, and cost-effective method for quantifying the total sulfonyl chloride content.[8] The method is based on the reaction of the sulfonyl chloride with a nucleophile, followed by titration.
Causality Behind Experimental Choices
-
Reaction Principle: The method involves reacting the sulfonyl chloride with a known excess of a nucleophile, such as pyridine or another amine, in a non-aqueous solvent. The reaction produces hydrochloric acid (HCl) stoichiometrically.
-
Titration: The liberated HCl is then titrated with a standardized solution of a base, such as sodium hydroxide or sodium methoxide.
-
Solvent: A non-aqueous solvent like acetone or a mixture of pyridine and water is used to ensure the solubility of the sulfonyl chloride and to avoid premature hydrolysis by water alone.
-
Endpoint Detection: The endpoint can be determined potentiometrically with a pH electrode or visually with an indicator like phenolphthalein. Potentiometric titration is generally preferred for its higher precision and objectivity.
Detailed Experimental Protocol: Potentiometric Titration
-
Instrumentation: Automatic potentiometric titrator with a combination glass pH electrode.
-
Titrant: 0.1 M Sodium Hydroxide in methanol, standardized against potassium hydrogen phthalate (KHP).[20]
-
Sample Solvent: A 3:1 (v/v) mixture of acetone and pyridine.
-
Procedure:
-
Accurately weigh approximately 200 mg of this compound into a 150 mL titration beaker.
-
Add 50 mL of the acetone/pyridine sample solvent and stir until dissolved.
-
Add 2 mL of deionized water to facilitate the reaction. Stir for 5 minutes.
-
Immerse the pH electrode and the titrant delivery tip into the solution.
-
Titrate with standardized 0.1 M methanolic NaOH to the potentiometric endpoint.
-
Perform a blank titration using 50 mL of the sample solvent and 2 mL of water.
-
-
Calculation:
Where:
-
V_sample = Volume of titrant for the sample (mL)
-
V_blank = Volume of titrant for the blank (mL)
-
M_titrant = Molarity of the NaOH titrant
-
MW_analyte = Molecular weight of the analyte (271.11 g/mol )
-
W_sample = Weight of the sample (mg)
-
Validation Protocol & Comparative Data
| Validation Parameter | Methodology Summary | Typical Acceptance Criteria |
| Specificity | While titrimetry is not inherently specific, its specificity in this context is for any species that generates acid upon reaction. The method's suitability is demonstrated by comparing results with a specific method like HPLC. | Assay results should be comparable (e.g., within 2%) to those obtained by a validated HPLC method for a pure reference standard. |
| Linearity | Analyze five different sample weights, corresponding to a range of 50% to 150% of the target weight. Plot titrant volume vs. sample weight. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Analyze a certified reference standard at three levels (e.g., 80%, 100%, 120% of the target weight). | Mean recovery should be within 99.0% to 101.0%. |
| Precision (Repeatability) | Perform six independent assays at 100% of the target sample weight. | %RSD ≤ 1.0%.[4] |
| Robustness | Vary parameters such as the volume of the reaction solvent or the reaction time before titration. | Assay results should not be significantly affected by minor variations. |
Conclusion and Recommendations
The validation of analytical methods for reactive intermediates like this compound requires a multi-faceted and rigorous approach. No single technique is sufficient for complete characterization.
-
For comprehensive quality control, a validated, stability-indicating HPLC method is indispensable. It is the only technique that can simultaneously provide an accurate assay, quantify impurities, and monitor for degradation products. Its validation must include forced degradation studies to prove its specificity.
-
For a rapid, precise, and cost-effective determination of the total sulfonyl chloride content, a validated titrimetric method is an excellent choice. It serves as a valuable orthogonal technique to the HPLC assay, providing confidence in the quantitative results.
Ultimately, a combination of chromatographic and titrimetric methods, supported by spectroscopic techniques (NMR, MS, IR) for structural confirmation, provides the most robust analytical control strategy. This ensures that the quality of the intermediate is well-understood and controlled, safeguarding the integrity of the final pharmaceutical product.
References
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (n.d.). Benchchem.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International.
- White Paper: Strategies For HPLC Method Development And Validation For Pharmaceutical Products Containing Several Active Ingredients. (n.d.). Bioprocess Online.
- ntrimetric determination of some sulphonyl chlorides. (n.d.). Indian Journal of Chemistry.
- hplc method validation for pharmaceuticals: a review. (n.d.). ResearchGate.
- HPLC Method Validation: Key Parameters and Importance. (n.d.). assayprism.com.
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Pharmaceutical Technology.
- Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. (n.d.). ResearchGate.
- IR, NMR and MS of a Sulfonyl Chloride compound. (2008, July 30). ACD/Labs.
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
- Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. (1994, September 1). Langmuir.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). Asian Journal of Pharmaceutical and Clinical Research.
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024, June 14). European Medicines Agency.
- Validation/Verification of Analytical Procedures. (2020, July). European Directorate for the Quality of Medicines & HealthCare.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency (EMA).
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical Analysis.
- Quantitative Analysis Using Titration. (2022, July 4). Chemistry LibreTexts.
- A Comparative Guide to the Validation of Analytical Methods for the Quantification of 1-Chloro-4-(4-chlorobutyl)benzene. (n.d.). Benchchem.
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences.
- Cross-Validation of Analytical Methods for 4'-Methoxy[1,1'-biphenyl]-2,5-diol Quantification: A Comparative Guide. (n.d.). Benchchem.
- Chloride titrations with potentiometric indication. (n.d.). Metrohm.
- Chloride Titration Lab Report: Quantitative Analysis. (n.d.). Studylib.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. assayprism.com [assayprism.com]
- 7. pharmtech.com [pharmtech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. acdlabs.com [acdlabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tis.wu.ac.th [tis.wu.ac.th]
- 12. onyxipca.com [onyxipca.com]
- 13. database.ich.org [database.ich.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 20. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Cost-Benefit Analysis of 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry and drug development, the selection of a sulfonylating agent for the protection of amines or the synthesis of bioactive sulfonamides is a decision with far-reaching implications for reaction efficiency, scalability, and the overall cost of a synthetic campaign.[1][2] Sulfonamides are a cornerstone of many therapeutic agents, exhibiting a wide range of pharmacological activities.[3][4][5] This guide provides an in-depth cost-benefit analysis of 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride, a specialized reagent, benchmarked against two widely used alternatives: the workhorse p-Toluenesulfonyl chloride (TsCl) and the readily cleavable 2-Nitrobenzenesulfonyl chloride (NsCl).
Our analysis is structured to provide actionable insights, moving beyond simple catalog data to examine the practical implications of reagent choice on key experimental variables: reaction kinetics, deprotection strategies, and overall process economy.
The Candidates: A Physicochemical Overview
A successful synthesis hinges on understanding the inherent reactivity of the chosen reagents. The electronic nature of the substituents on the phenyl ring of a sulfonyl chloride dictates its electrophilicity and, consequently, its performance in sulfonylation reactions and the stability of the resulting sulfonamide.
This compound (Hereafter, CDBS-Cl ) presents a unique electronic profile. The two electron-donating methoxy groups and the electron-withdrawing chloro group create a nuanced reactivity that distinguishes it from more conventional reagents.
Alternatives:
-
p-Toluenesulfonyl chloride (TsCl): Widely regarded as the industry standard, TsCl is valued for its moderate reactivity, affordability, and the high crystallinity it often imparts to its derivatives, which simplifies purification.[2][6]
-
2-Nitrobenzenesulfonyl chloride (NsCl): The potent electron-withdrawing nitro group makes NsCl highly reactive.[7] Its primary advantage lies in the mild conditions required for the deprotection of the corresponding nosylamides, a feature of paramount importance in the synthesis of complex, multi-functionalized molecules.[7][8]
Table 1: Comparative Physicochemical Properties
| Property | This compound (CDBS-Cl) | p-Toluenesulfonyl chloride (TsCl) | 2-Nitrobenzenesulfonyl chloride (NsCl) |
| Molecular Weight | 269.70 g/mol | 190.65 g/mol | 221.63 g/mol |
| Structure | Contains 2 methoxy (electron-donating) and 1 chloro (electron-withdrawing) group | Contains 1 methyl (weakly electron-donating) group | Contains 1 nitro (strongly electron-withdrawing) group |
| Reactivity | Moderate to High | Moderate | High |
| Key Feature | Unique substitution pattern potentially allowing for specific cleavage methods. | Robust, economical, well-characterized. | Mild, thiol-mediated deprotection conditions.[7][9] |
Performance Benchmarking: A Cost-Benefit Analysis
The "cost" of a reagent extends beyond its price tag. It encompasses reaction times, energy consumption, yields, and the complexity of downstream purification and deprotection steps.
Sulfonylation Efficiency and Reaction Kinetics
The rate of sulfonamide formation is directly proportional to the electrophilicity of the sulfonyl chloride's sulfur atom.
-
NsCl is the most reactive of the trio, readily reacting with a broad range of amines, including less nucleophilic anilines, often at room temperature. This high reactivity can be advantageous for accelerating sluggish transformations.
-
TsCl offers a balanced reactivity profile, suitable for most primary and secondary amines, typically requiring a base like pyridine or triethylamine.[6] Its reactions are well-documented and highly predictable.[2][10]
-
CDBS-Cl , with its opposing electronic influences, exhibits a reactivity that can be tailored by reaction conditions. The electron-withdrawing chlorine enhances the electrophilicity of the sulfonyl group, suggesting a reactivity potentially greater than TsCl.[1]
The Decisive Factor: Deprotection Strategy
For many synthetic applications, particularly in protecting group chemistry, the ease and selectivity of sulfonamide cleavage are the most critical considerations. This is where the true cost and benefit of each reagent become apparent.
-
Tosyl (Ts) Group: The tosyl group is notoriously robust, requiring harsh deprotection conditions such as dissolving metal reduction (sodium in liquid ammonia) or strong acids at elevated temperatures.[11] This lack of orthogonality limits its use in the presence of sensitive functional groups.
-
Nosyl (Ns) Group: The nosyl group's key advantage is its lability towards nucleophilic attack by thiols (e.g., thiophenol) in the presence of a mild base like K₂CO₃.[7][9] This allows for deprotection under orthogonal conditions that preserve many other protecting groups and sensitive functionalities, making it a preferred choice in complex total synthesis.[7][8]
-
Chloro-dimethoxybenzenesulfonyl (CDBS) Group: The 2,5-dimethoxy substitution pattern on the CDBS group suggests the potential for cleavage under specific, milder conditions compared to the tosyl group. Electron-rich aromatic systems can be susceptible to oxidative or acidic cleavage. While less common, this provides a potential avenue for selective deprotection that warrants further investigation for specific substrates.
The following diagram illustrates the divergent deprotection pathways, highlighting the strategic advantage of the Nosyl group.
Economic Analysis
While reagent prices fluctuate, a general cost comparison reveals important trends for budget-conscious process development.
Table 2: Relative Cost Comparison
| Reagent | Supplier A (Price per 25g) | Supplier B (Price per 25g) | Relative Cost Index (TsCl = 1.0) |
| p-Toluenesulfonyl chloride (TsCl) | ~$19 | ~$22 | 1.0 |
| 2-Nitrobenzenesulfonyl chloride (NsCl) | ~$30 | ~$35 | ~1.6 |
| This compound | ~$75 | ~$85 | ~4.0 |
Note: Prices are approximate and for illustrative purposes only. Actual costs may vary based on supplier, purity, and quantity.
Analysis:
-
TsCl is the undisputed leader in cost-effectiveness for applications where its robust nature is acceptable.
-
NsCl carries a moderate price premium, which is frequently justified by the significant savings in time, effort, and preservation of molecular integrity afforded by its mild deprotection protocol.
-
CDBS-Cl is a specialty reagent with a significantly higher upfront cost. Its use must be justified by a unique advantage, such as a specific cleavage pathway not achievable with other reagents or a desired electronic effect of the sulfonamide group in the final product.
Experimental Protocols
To ensure the trustworthiness and reproducibility of our analysis, we provide standardized protocols for sulfonamide formation and deprotection.
Protocol 1: General Sulfonylation of an Amine
This protocol is representative for all three sulfonyl chlorides, with minor adjustments for reactivity.
Methodology:
-
To a stirred solution of the amine (1.0 eq) and a suitable base (e.g., triethylamine, 1.1 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, cool the mixture to 0 °C.
-
Add a solution of the sulfonyl chloride (TsCl, NsCl, or CDBS-Cl, 1.05 eq) in the same solvent dropwise over 5-10 minutes.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).[12]
-
Upon completion, quench the reaction by adding 1M aqueous HCl.
-
Perform a standard aqueous work-up: separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[12]
-
Purify the crude product by column chromatography or recrystallization to yield the desired sulfonamide.
Protocol 2: Deprotection of a Nosylamide
This protocol highlights the mild conditions characteristic of Ns-group cleavage.
Methodology:
-
Dissolve the N-nosyl amine (1.0 eq) in a suitable solvent such as acetonitrile or DMF.
-
Add potassium carbonate (K₂CO₃, ~3.0 eq) and thiophenol (~2.0 eq).[9]
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the mixture with a solvent like ethyl acetate and wash with aqueous sodium bicarbonate to remove excess thiophenol and the nitrobenzenesulfinic acid byproduct.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the resulting free amine by standard methods.
Conclusion and Decision Matrix
The choice of a sulfonylating agent is a strategic decision that impacts the entire synthetic route. There is no single "best" reagent; the optimal choice is context-dependent.
-
This compound (CDBS-Cl) is a specialty reagent. Its high cost necessitates a clear, compelling reason for its use. This justification may arise from its unique electronic properties influencing the biological activity of the final sulfonamide, or if its specific substitution pattern enables a novel, high-value deprotection strategy that is orthogonal to all other functional groups in a complex molecule.
-
p-Toluenesulfonyl chloride (TsCl) remains the economical choice for producing stable sulfonamides that are not intended for subsequent cleavage, or in cases where the substrate can withstand the harsh deprotection conditions.[2][6]
-
2-Nitrobenzenesulfonyl chloride (NsCl) represents the superior choice for amine protection in multi-step synthesis.[7] The moderate cost increase is overwhelmingly compensated by the mild, selective, and high-yielding deprotection, which safeguards molecular complexity and maximizes overall process efficiency.
Decision Matrix:
| Application Goal | Recommended Reagent | Justification |
| Low-Cost Synthesis of Stable Sulfonamides | TsCl | Lowest cost, high stability, extensive literature. |
| Amine Protection in Complex, Multi-Step Synthesis | NsCl | Mild, orthogonal deprotection preserves sensitive functional groups.[7][8] |
| Unique Cleavage or Electronic Properties Required | CDBS-Cl | Potential for specific deprotection strategies; unique electronic profile. |
Ultimately, this guide serves to empower researchers and drug development professionals to make informed decisions. By weighing the upfront cost against the downstream benefits of reaction efficiency and deprotection strategy, the most logical and economical choice for a given synthetic challenge can be identified.
References
-
Perfluoroalkylsulfonyl and Perfluoroalkoxysulfonyl Group Chemistry. Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. Available from: [Link]
-
Grunewald GL, Seim MR, Regier RC, et al. Comparison of the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines with their isosteric sulfonamides to the active site of phenylethanolamine N-methyltransferase. J Med Chem. 2006;49(18):5424-5433. Available from: [Link]
-
ResearchGate. Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride... Available from: [Link]
-
Igwe K, Okoro U. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Arka Pal, IntechOpen. 2022. Available from: [Link]
-
ResearchGate. Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Available from: [Link]
-
PubMed. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Available from: [Link]
-
Organic Chemistry Portal. p-Toluenesulfonamides. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Available from: [Link]
-
Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]
-
Wikipedia. 4-Toluenesulfonyl chloride. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tosyl chloride: Application, Preparation_Chemicalbook [chemicalbook.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. p-Toluenesulfonyl Chloride, 25G | Labscoop [labscoop.com]
- 11. p-Toluenesulfonamides [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Alternative Reagents for the Synthesis of Dimethoxy-Substituted Sulfonamides
The dimethoxy-substituted sulfonamide motif is a cornerstone in medicinal chemistry and materials science. Its prevalence in numerous pharmaceuticals, including antibacterial agents and diuretics, stems from its ability to act as a bioisosteric replacement for amide or carboxylic acid groups, often improving pharmacokinetic properties like water solubility, bioavailability, and metabolic stability.[1] However, the classical synthetic route—electrophilic chlorosulfonylation of an aromatic ring followed by amination—is fraught with challenges. This traditional method frequently employs harsh, corrosive reagents like chlorosulfonic acid, exhibits poor functional group tolerance, and poses significant safety and environmental risks.[1][2][3]
This guide provides a comparative analysis of modern, alternative reagents and methodologies for the synthesis of dimethoxy-substituted sulfonamides. We will move beyond a simple listing of protocols to explore the underlying chemical principles, offering field-proven insights into why specific reagents are chosen and how they overcome the limitations of traditional approaches. The focus is on providing robust, self-validating systems that prioritize efficiency, safety, and broader substrate applicability for researchers in drug discovery and chemical development.
The Traditional Benchmark: The Sulfonyl Chloride Route and Its Drawbacks
The conventional synthesis of aryl sulfonamides is a two-step process: the formation of an arylsulfonyl chloride, followed by its reaction with an amine.[3] For a dimethoxy-substituted arene, this typically involves direct chlorosulfonylation using an excess of chlorosulfonic acid.
While effective for simple substrates, this method's limitations are significant:
-
Harsh Conditions: The use of highly corrosive and hazardous chlorosulfonic acid restricts the presence of sensitive functional groups on either the aromatic ring or the amine coupling partner.[1][2]
-
Regioselectivity Issues: Electrophilic aromatic substitution on a dimethoxy-substituted ring can lead to mixtures of regioisomers, complicating purification.
-
Safety and Waste: The reaction generates significant amounts of acidic waste (HCl), and handling sulfonyl chlorides, which are often toxic and moisture-sensitive, requires stringent precautions.[4][5]
These drawbacks have catalyzed the development of innovative strategies that bypass the need for pre-formed, unstable sulfonyl chlorides or harsh synthetic conditions.
Direct Activation of Sulfonic Acids: A Greener Pathway
A more direct and atom-economical approach involves the activation of stable, commercially available sulfonic acids. This strategy avoids the hazardous chlorosulfonylation step entirely. Several activating agents have emerged, with 2,4,6-trichloro-[1][4][6]-triazine (TCT, or cyanuric chloride) being a particularly effective and accessible option.
Researchers De Luca and Giacomelli developed a highly efficient microwave-assisted protocol for the direct synthesis of sulfonamides from sulfonic acids.[7][8] The method involves the in-situ formation of a reactive sulfonylating intermediate from the sulfonic acid and TCT, which then readily couples with a wide range of amines.
This protocol is notable for its speed, high yields, and excellent functional group tolerance, accommodating various primary, secondary, and even amino acid-derived amines.[7] The operational simplicity and avoidance of toxic reagents position it as a superior alternative for rapid library synthesis.
Experimental Protocol: Microwave-Assisted Synthesis from p-Toluenesulfonic Acid (Adapted from De Luca, L. & Giacomelli, G., J. Org. Chem. 2008)[7][9]
-
Activation: In a microwave-safe vial, combine the sulfonic acid (1 mmol), 2,4,6-trichloro-[1][4][6]-triazine (TCT, 0.4 equiv), and triethylamine (TEA, 1.2 equiv) in acetone (3 mL).
-
Seal the vial and irradiate in a microwave reactor at 80°C for 20 minutes.
-
Amination: To the resulting mixture, add the desired amine (1.2 equiv) and a 1M aqueous solution of sodium hydroxide (NaOH, 2 mL).
-
Reseal the vial and irradiate at 50°C for 10 minutes.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate. Wash sequentially with water, 1M HCl, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure sulfonamide.
Palladium-Catalyzed Cross-Coupling: The Modern Powerhouse
For ultimate flexibility and functional group compatibility, transition metal-catalyzed approaches represent the state-of-the-art. Palladium-catalyzed reactions, in particular, enable the convergent synthesis of sulfonamides from aryl halides or boronic acids, allowing for diverse substitution patterns on the aromatic ring.[3]
A key innovation in this area is the use of stable, solid sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO).[2][10] This circumvents the need to handle gaseous and toxic SO₂.
This methodology involves a three-component coupling of an aryl halide (or equivalent), a sulfur dioxide source, and an amine. The reaction proceeds under mild conditions and demonstrates remarkable tolerance for electronically diverse and sterically hindered substrates, making it exceptionally valuable in late-stage functionalization during drug development.[10][11]
Emerging Green and Alternative Strategies
The push for sustainable chemistry has led to several other innovative methods that reduce waste and avoid hazardous materials.
-
Mechanochemical Synthesis: This solvent-free approach uses mechanical force (ball milling) to drive reactions. A one-pot, two-step procedure has been developed where disulfides are first oxidized and chlorinated using solid sodium hypochlorite (NaOCl·5H₂O) and then aminated in the same vessel.[12] This method is environmentally friendly, cost-effective, and works for both aromatic and aliphatic substrates.[12]
-
Oxidative Chlorination in Green Solvents: Instead of traditional organic solvents, the oxidative chlorination of thiols to form sulfonyl chlorides in situ can be performed in sustainable media like water or ethanol.[13] Reagents such as sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) serve as efficient oxidants for this transformation, followed by immediate reaction with an amine.[13]
-
Sulfonyl Fluorides (SuFEx Chemistry): Sulfonyl fluorides are increasingly used as alternatives to sulfonyl chlorides. They are significantly more stable to hydrolysis and often show different reactivity profiles, allowing for selective reactions.[2][14] Their stability makes them easier to handle, purify, and store, which is a considerable advantage in a research and development setting.[14]
Comparative Performance Analysis
The choice of synthetic route depends on factors such as available starting materials, required scale, functional group tolerance, and cost. The table below summarizes the key features of the discussed alternatives.
| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |
| Traditional | Dimethoxy-Arene | Chlorosulfonic acid, Amine | Harsh, often cryogenic | Inexpensive for simple arenes | Poor functional group tolerance, hazardous, acidic waste[1][3] |
| Sulfonic Acid Activation | Dimethoxy-Sulfonic Acid | TCT, Amine, Base | Microwave, 50-80°C | Fast, high yields, good FG tolerance, avoids sulfonyl chlorides[7][8] | Requires sulfonic acid starting material, TCT is a moisture-sensitive solid |
| Pd-Catalyzed Coupling | Dimethoxy-Aryl Halide or Boronic Acid | DABSO, Amine, Pd-catalyst | Mild, 60-100°C | Excellent FG tolerance, convergent, broad scope[10][11] | Catalyst cost, potential for metal contamination in final product |
| Mechanosynthesis | Dimethoxy-Disulfide | NaOCl·5H₂O, Amine | Solvent-free, Ball milling | Environmentally friendly, cost-effective, safe reagents[12] | Requires specialized ball-milling equipment, may not be suitable for all substrates |
| SuFEx Chemistry | Dimethoxy-Sulfonyl Fluoride | Amine, Base/Catalyst | Mild to moderate heat | Reagents are stable and easy to handle, orthogonal reactivity[2][14] | Sulfonyl fluorides may be less commercially available or require separate synthesis |
Conclusion
The synthesis of dimethoxy-substituted sulfonamides has evolved far beyond the classical reliance on sulfonyl chlorides. Modern alternatives offer significant improvements in safety, efficiency, and scope. For rapid synthesis and good functional group tolerance, the direct activation of sulfonic acids using reagents like TCT under microwave irradiation is a highly attractive option. For complex molecules and late-stage diversification, palladium-catalyzed cross-coupling with SO₂ surrogates provides unparalleled versatility. Finally, emerging green methods like mechanochemistry and the use of sulfonyl fluorides are paving the way for more sustainable and robust manufacturing processes. By understanding the causality and advantages of these alternative reagents, researchers can select the optimal pathway to accelerate their discovery and development programs.
References
-
Title: One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. Source: Thieme Gruppe URL: [Link]
-
Title: A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Source: MDPI URL: [Link]
-
Title: Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Source: Royal Society of Chemistry URL: [Link]
-
Title: Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. Source: ACS Combinatorial Science - ACS Publications URL: [Link]
-
Title: A Green, Catalyst-Free Method for the Synthesis of Sulfonamides and Sulfonylazides. Source: ResearchGate URL: [Link]
-
Title: Sulfonamide synthesis under green conditions. Source: Synthetic Communications URL: [Link]
-
Title: An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Source: Organic Chemistry Portal URL: [Link]
-
Title: Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process. Source: Green Chemistry (RSC Publishing) URL: [Link]
-
Title: Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Source: Organic Letters - ACS Publications URL: [Link]
-
Title: Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Source: RSC Publishing URL: [Link]
-
Title: Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. Source: ACS Publications URL: [Link]
-
Title: Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Source: Journal of the American Chemical Society - ACS Publications URL: [Link]
-
Title: Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Source: PMC - NIH URL: [Link]
-
Title: Sulfonamide synthesis by S-N coupling. Source: Organic Chemistry Portal URL: [Link]
-
Title: Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Source: Organic Letters - ACS Publications URL: [Link]
-
Title: Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Source: ResearchGate URL: [Link]
-
Title: An easy microwave-assisted synthesis of sulfonamides directly from sulfonic acids. Source: PubMed URL: [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 8. An easy microwave-assisted synthesis of sulfonamides directly from sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
literature review of 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride applications
An In-Depth Technical Guide to the Applications of 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride
Introduction: A Specialized Reagent for Advanced Sulfonamide Synthesis
Sulfonyl chlorides are a cornerstone class of reagents in organic synthesis, prized for their ability to readily form sulfonamides and sulfonate esters.[1][2] The sulfonamide functional group, in particular, is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, including antibacterial sulfa drugs, diuretics, and enzyme inhibitors.[3][4][5] The selection of the sulfonyl chloride reagent is a critical decision in drug design, as the "R" group of the R-SO₂Cl molecule is incorporated into the final product, directly influencing its physicochemical and pharmacological properties.[1][6]
This guide focuses on a specialized, yet highly valuable building block: This compound . Its unique substitution pattern—featuring both electron-withdrawing (chloro) and electron-donating (dimethoxy) groups—provides a nuanced tool for medicinal chemists to fine-tune molecular properties. We will explore its reactivity, provide a comparative analysis against common alternatives, and detail experimental protocols for its application, offering researchers a comprehensive understanding of its potential in synthesizing next-generation therapeutic agents.
Reactivity and Mechanistic Considerations: The Interplay of Substituents
The reactivity of a sulfonyl chloride is dictated by the electrophilicity of the sulfur atom.[1][2] In this compound, the substituents on the aromatic ring create a unique electronic environment:
-
Chloro Group: As an electron-withdrawing group, the chlorine atom at the 4-position increases the electrophilicity of the sulfonyl sulfur, potentially leading to faster reaction kinetics compared to unsubstituted benzenesulfonyl chloride.[6]
-
Dimethoxy Groups: The two methoxy groups at the 2- and 5-positions are electron-donating through resonance. This effect can modulate the overall reactivity and also influences the orientation of the sulfonyl group relative to the ring. The presence of methoxy groups is a common strategy in drug discovery to improve properties like solubility and to establish specific hydrogen bond interactions with biological targets.[7]
This electronic balance makes this compound a moderately reactive agent, suitable for controlled reactions with a wide range of primary and secondary amines to form stable sulfonamides.[3][8]
Core Application: Synthesis of Novel Sulfonamides
The primary application of this reagent is the synthesis of N-substituted 4-chloro-2,5-dimethoxybenzenesulfonamides.[8] These products are of significant interest in drug discovery, as the resulting sulfonamide moiety possesses a unique combination of lipophilicity, hydrogen bonding potential, and metabolic stability conferred by the substituted aromatic ring.[8][9]
General Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution. The nitrogen atom of an amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This displaces the chloride leaving group, and a base is used to neutralize the hydrochloric acid (HCl) byproduct.[3]
Caption: General mechanism for sulfonamide formation.
Experimental Protocol: Synthesis of an N-Aryl Sulfonamide
This protocol provides a robust, general method for the synthesis of a representative sulfonamide using this compound and a primary amine (e.g., aniline).
Materials:
-
This compound (1.0 eq)
-
Aniline (1.05 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (aniline) in anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
Base Addition: Slowly add the base (pyridine or triethylamine) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0°C over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[3][6]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude solid by recrystallization (e.g., from Ethanol/water) or by flash column chromatography on silica gel to yield the pure N-aryl-4-chloro-2,5-dimethoxybenzenesulfonamide.[3]
Characterization: The final product should be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to confirm its structure and purity.[3]
Comparative Analysis with Alternative Sulfonylating Agents
The choice of a sulfonylating agent depends on the desired reactivity, steric profile, and the electronic properties of the final product.[6] Below is a comparison of this compound with other commonly used reagents.
| Feature | This compound | p-Toluenesulfonyl Chloride (TsCl) | Methanesulfonyl Chloride (MsCl) | 2,4-Dichlorobenzenesulfonyl Chloride |
| Reactivity | Moderate to High | Moderate | High | Very High[6] |
| Steric Hindrance | Moderate (due to ortho-methoxy) | Moderate | Low | Moderate |
| Product Moiety | Provides a complex aromatic group with mixed electronic properties. | Provides a simple, moderately lipophilic toluyl group. | Provides a small, polar methyl group. | Provides a highly electron-deficient aromatic group. |
| Key Advantage | Offers nuanced control over the final product's electronic and steric properties for drug design. | Well-established, cost-effective, forms crystalline derivatives. | High reactivity, small size, good leaving group precursor (mesylate). | High reactivity for use with less nucleophilic amines.[6] |
| Common Use Case | Synthesis of complex sulfonamides for lead optimization in medicinal chemistry. | General sulfonamide synthesis, protection of amines and alcohols. | Formation of mesylates (good leaving groups), synthesis of simple sulfonamides. | Synthesizing sulfonamides where rapid and complete reaction is required. |
Visualization of Experimental and Drug Discovery Workflows
Visual workflows can clarify complex processes in both synthesis and application.
Caption: A typical experimental workflow for sulfonylation.[6]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. cbijournal.com [cbijournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. drughunter.com [drughunter.com]
- 8. Buy 4-chloro-N-(2,3-dichlorophenyl)-2,5-dimethoxybenzene-1-sulfonamide [smolecule.com]
- 9. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride
This guide provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride. Adherence to these procedures is critical for ensuring laboratory safety, maintaining environmental compliance, and upholding the principles of responsible chemical management. The information herein is directed toward trained researchers, scientists, and drug development professionals.
Core Principles: Hazard Assessment and Safety
Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. This compound is a reactive and corrosive compound requiring stringent safety controls.
1.1. Key Hazards
-
Reactivity with Water: The sulfonyl chloride functional group reacts exothermically with water and other nucleophiles.[1][2] This hydrolysis reaction can be vigorous, producing corrosive hydrochloric acid (HCl) and 4-chloro-2,5-dimethoxybenzenesulfonic acid.[2]
-
Corrosivity: Due to its reactivity and the acidic byproducts of its hydrolysis, the compound is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[1][3][4]
-
Halogenated Organic: As a chlorinated aromatic compound, it falls under specific regulatory categories for hazardous waste, requiring dedicated disposal streams.[5][6][7][8]
1.2. Mandatory Personal Protective Equipment (PPE) All handling and disposal procedures must be conducted within a certified chemical fume hood.[1][9] The following PPE is non-negotiable:
-
Eye Protection: Tightly fitting chemical splash goggles and a full-face shield.[1][10]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and changed immediately if contamination is suspected.[1]
-
Body Protection: A chemical-resistant lab coat or apron.[1][10]
Waste Stream Management and Segregation
Proper segregation is the foundation of a safe and compliant laboratory waste management program. Mixing incompatible waste streams can lead to dangerous reactions and significantly increases disposal costs.
-
Designated Waste Container: All waste generated from the neutralization of this compound must be collected in a dedicated container clearly labeled "Hazardous Waste: Halogenated Organic Aqueous Waste ".[11]
-
Incompatibility Prevention: Never mix this waste stream with non-halogenated solvents, strong oxidizers, or other reactive materials.[11][12] Store acids and bases separately.[12]
-
Satellite Accumulation Area (SAA): The designated waste container must be kept in a designated SAA at or near the point of generation.[12][13] Ensure the container is securely capped at all times, except when adding waste.[12][13]
Step-by-Step Neutralization Protocol for Unused Reagent
The primary strategy for the safe disposal of sulfonyl chlorides is controlled hydrolysis (quenching) in a basic solution. This protocol converts the reactive sulfonyl chloride into its corresponding, and more stable, sulfonate salt. This procedure should only be performed by trained personnel.[9]
3.1. Rationale of the Protocol The slow addition of the sulfonyl chloride to a cooled, stirred, weak-base solution is a critical control measure.
-
Exotherm Control: An ice bath and slow addition rate are used to manage the heat generated during the exothermic hydrolysis reaction.[9][14]
-
Byproduct Neutralization: A base, such as sodium bicarbonate, is used to neutralize the hydrochloric acid and sulfonic acid formed during the reaction.[9][14] The effervescence of carbon dioxide provides a clear visual indicator of the reaction's progress.
-
Order of Addition: The sulfonyl chloride is always added to the basic solution, never the other way around.[9] This ensures the quenching reagent is in excess, preventing a dangerous, uncontrolled reaction.
3.2. Experimental Procedure
-
Prepare the Quenching Solution: In a suitably large beaker or flask (at least 5-10 times the volume of the sulfonyl chloride to be quenched), prepare a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃).
-
Cool the System: Place the container with the sodium bicarbonate solution in an ice-water bath and begin vigorous stirring with a magnetic stir bar. Allow the solution to cool to approximately 0-5 °C.
-
Slow Addition: Carefully and slowly add the this compound (or a solution of it in a water-miscible organic solvent) dropwise to the cold, stirring bicarbonate solution.
-
Monitor the Reaction: Add the sulfonyl chloride at a rate that maintains a controlled reaction. You will observe gas (CO₂) evolution. If the reaction becomes too vigorous or the temperature rises significantly, stop the addition immediately and allow the system to cool.
-
Ensure Complete Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure all the sulfonyl chloride has been hydrolyzed.[14]
-
Verify Neutralization: Remove the container from the ice bath and allow it to warm to room temperature. Check the pH of the aqueous solution using a pH meter or pH paper. The pH should be in a neutral range (guideline: 5.5 - 10.5).[15] If the solution is still acidic, add more sodium bicarbonate solution until effervescence ceases and the pH is stable within the acceptable range.
-
Final Disposal: Transfer the neutralized aqueous solution to your designated, properly labeled "Hazardous Waste: Halogenated Organic Aqueous Waste" container for collection by your institution's environmental health and safety (EHS) department.
Quantitative Data Summary
| Parameter | Specification | Rationale |
| Neutralizing Agent | 5-10% Aqueous Sodium Bicarbonate (NaHCO₃) | Weak base effectively neutralizes acidic byproducts (HCl, sulfonic acid) with a visual indicator (CO₂ evolution).[9][14] |
| Reagent Ratio | >3 molar equivalents of NaHCO₃ per mole of sulfonyl chloride | Ensures the base is in excess to completely neutralize all acidic species generated. |
| Reaction Temperature | 0 - 10 °C | Controls the exothermic nature of the hydrolysis reaction, preventing splashing and runaway conditions.[14] |
| Final pH Target | 5.5 - 10.5 | Confirms complete neutralization and meets typical requirements for aqueous hazardous waste streams.[15] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. View Document - California Code of Regulations [govt.westlaw.com]
- 8. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. acs.org [acs.org]
A Senior Application Scientist's Guide to Handling 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride: PPE, Operations, and Disposal
Welcome to a comprehensive guide designed for the precise and safe handling of 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride. In our work, the mastery of potent reagents is fundamental to discovery. This document moves beyond mere procedural lists to instill a deep, causal understanding of the necessary protocols. Our objective is to empower you with the expertise to handle this compound not just safely, but with scientific confidence. The protocols herein are designed as self-validating systems, ensuring safety and experimental integrity are intrinsically linked.
Hazard Assessment: Understanding the Reactivity of the Sulfonyl Chloride Functional Group
This compound is a member of the sulfonyl chloride class of reagents. The central challenge and utility of this compound stem from the sulfur(VI) center, which is highly electrophilic. This makes it exceptionally reactive towards nucleophiles. The most common nucleophile in a laboratory environment is water—present in the atmosphere, on surfaces, and as a solvent.
The reaction with water is a rapid, exothermic hydrolysis that produces corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[1] This reactivity is the root cause of the primary hazards associated with its handling.
| Hazard Classification | Causality & Implications |
| Corrosive | Causes severe skin burns and eye damage upon contact.[2][3][4] This is due to the inherent reactivity of the sulfonyl chloride and the corrosive acids produced upon contact with moisture on skin or eyes. |
| Water-Reactive | Reacts vigorously, and potentially violently, with water and moisture.[2] This reaction generates significant heat and releases corrosive hydrogen chloride gas, posing inhalation and contact hazards.[5] |
| Inhalation Hazard | Inhalation of dusts or vapors can cause severe irritation to the nose, throat, and respiratory tract.[6][7] The risk is compounded by the HCl gas released during hydrolysis. |
| Toxicological Hazard | Harmful if swallowed.[8] While specific data for this molecule may be limited, related sulfonyl chlorides can exhibit significant toxicity, warranting stringent measures to prevent exposure. |
Mandatory Personal Protective Equipment (PPE): An Integrated Safety System
The selection of PPE is not a checklist; it is an engineered barrier system designed to protect you from the specific hazards identified above.
-
Eye and Face Protection : Standard safety glasses are insufficient. The severe corrosive nature of this compound and its hydrolysis products necessitates the use of chemical splash goggles .[9] Furthermore, due to the significant splash and vapor hazard, a full-face shield worn over the goggles is mandatory .[10][11] This combination provides a robust barrier against splashes during transfer or accidental vigorous reactions.
-
Skin and Body Protection : A flame-resistant lab coat is the minimum requirement.[10] For any procedure involving more than a few grams, or where there is a heightened risk of splashing, a chemical-resistant apron or coveralls made from materials like neoprene or PVC is essential.[11][12] All clothing worn in the lab should be made of natural fibers like cotton and cover the legs completely.
-
Hand Protection : Given the compound's corrosivity and reactivity, double-gloving is required. The inner glove should be a thin nitrile glove for dexterity, while the outer glove should be a thicker, chemical-resistant glove (e.g., neoprene or butyl rubber) that provides extended contact protection. Inspect gloves for any signs of degradation or perforation before and during use.
-
Respiratory Protection : All handling of this compound must be performed inside a certified and properly functioning chemical fume hood .[2][7][13][14][15] The fume hood is the primary engineering control to prevent exposure to harmful dust and vapors. A respirator may be required for emergency situations, such as a large spill, and should be used only by trained personnel as part of a written respiratory protection program.[11][12]
Operational Protocol: Safe Handling in the Laboratory
Adherence to a strict operational workflow is critical. Always assume the compound is reactive and moisture-sensitive.
-
Preparation : Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of all non-essential items, especially combustible materials and water sources.[14] Ensure an emergency eyewash and safety shower are directly accessible and unobstructed.[5][6][7][9]
-
Inert Atmosphere : For reactions sensitive to moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon), potentially within a glove box for maximum control.[14]
-
Weighing and Transfer : Weigh the solid in a closed container or perform the weighing operation within the fume hood. Use tools (spatulas, funnels) that are clean and completely dry.
-
Reaction Addition : When adding to a reaction vessel, do so slowly and in a controlled manner. If the reaction is exothermic, use an ice bath to moderate the temperature.
Emergency Protocols: Preparedness for Contingencies
Rapid and correct response to an emergency can significantly mitigate harm.
Chemical Spill Response
In the event of a spill, follow a structured response plan. The immediate priority is to isolate the area and ensure personnel safety.
Caption: Logical workflow for the proper response to a sulfonyl chloride spill.
Key Spill Response Steps:
-
Evacuate : Immediately evacuate persons not wearing protective equipment from the spill area.[5][6][13]
-
Ventilate : Ensure the area is well-ventilated, relying on the chemical fume hood if the spill is contained within it.
-
Contain : Cover the spill with a dry, inert, non-combustible material such as sand, dry lime, soda ash, or vermiculite.[5][6][13] DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE SAWDUST .[5]
-
Collect : Carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[5][6]
-
Dispose : The sealed container must be disposed of through an approved hazardous waste program.[5][13]
Personnel Exposure
-
Skin Contact : Immediately remove all contaminated clothing.[6][7] Flush the affected skin with copious amounts of water for at least 15 minutes.[7] Seek immediate medical attention.[7]
-
Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7]
-
Inhalation : Move the affected person to fresh air immediately.[6][16] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[7][16]
Deactivation and Disposal: Closing the Loop Safely
Unused or excess this compound must be deactivated (quenched) before disposal. Never dispose of the active reagent directly. The following protocol details a safe quenching procedure.
Protocol: Quenching Excess Sulfonyl Chloride
-
Prepare Quenching Solution : In a flask of appropriate size to accommodate the volume of both the quenching solution and the sulfonyl chloride solution, prepare a 10% aqueous solution of sodium bicarbonate. Place this flask in an ice bath within a chemical fume hood and stir with a magnetic stir bar. The use of a weak base like sodium bicarbonate helps control the reaction rate and gas evolution.
-
Slow Addition : Using a dropping funnel or syringe, slowly and carefully add the solution containing the sulfonyl chloride to the cold, stirring basic solution. Crucially, always add the sulfonyl chloride to the basic solution, never the other way around .[13] Adding the base to the sulfonyl chloride can create a localized, highly exothermic, and violent reaction.[13]
-
Monitor Reaction : You will observe gas (CO₂) evolution. Maintain a slow addition rate to keep the effervescence under control. The reaction is exothermic, so ensure the ice bath remains effective.
-
Ensure Neutralization : After the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir. Check the pH of the aqueous solution to ensure it is neutral or slightly basic. If it is still acidic, add more sodium bicarbonate solution until a stable basic pH is achieved.
-
Final Disposal : Once the reaction is complete and the solution is neutralized, it can be disposed of in accordance with local and institutional regulations for aqueous chemical waste.[13]
By internalizing the chemical principles behind these procedures, you transform safety from a set of rules into an intuitive scientific practice. Handle this compound with the respect its reactivity demands, and you can harness its power for your research with confidence and control.
References
- Essential Guide to the Safe Disposal of Methanesulfonyl Chloride - Benchchem. (n.d.).
- Pyrophoric and Water-Reactive Chemical Safety - Lab Coat Selection, Use, and Care at MIT. (n.d.).
- BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov.
- Common Name: ETHANESULFONYL CHLORIDE, 2-CHLORO- HAZARD SUMMARY. (n.d.). NJ.gov.
- Methane sulphonyl chloride MSDS - Actylis Lab Solutions. (2010, June 10).
- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook. (2025, February 1).
- Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. (2024, January 19).
- SAFETY DATA SHEET - TCI Chemicals. (2025, August 7).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- 10 Tips Working Safely with corrosives - Chemsafe. (2025, October 15).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
- Working Safely with Corrosives Meeting Kit - Safety OnDemand – ICW Group. (n.d.).
- Guideline for Pyrophoric and Water Reactive Chemicals - University of Houston. (n.d.).
- Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides - Benchchem. (n.d.).
- SAFETY DATA SHEET. (2025, December 22).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- 4-Chloro Benzene-Sulphonyl Chloride CAS No 98-60-2 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
- CPAR, MCCP - Regulations.gov. (2014, July 10).
- SAFETY DATA SHEET - TCI Chemicals. (2023, March 5).
- Sulfuryl chloride - Sciencemadness Wiki. (2023, August 6).
- SAFETY DATA SHEET. (2023, September 5).
- 4-Methoxybenzenesulfonyl chloride - Safety Data Sheet - ChemicalBook. (n.d.).
Sources
- 1. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. nj.gov [nj.gov]
- 6. nj.gov [nj.gov]
- 7. actylislab.com [actylislab.com]
- 8. fishersci.com [fishersci.com]
- 9. chemsafe.ie [chemsafe.ie]
- 10. Pyrophoric and Water-Reactive Chemical Safety – Lab Coat Selection, Use, and Care at MIT [labcoats.mit.edu]
- 11. oshatrainingschool.com [oshatrainingschool.com]
- 12. icwgroup.safetynow.com [icwgroup.safetynow.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. uh.edu [uh.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
